3-(2-Ethoxyethoxy)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
3-(2-ethoxyethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJWDZOXOZUAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust and practical resource.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its saturated, three-dimensional structure which allows for a greater exploration of chemical space compared to flat aromatic systems. The non-planar nature of the pyrrolidine ring, often described as having "pseudorotation," provides a scaffold for creating stereochemically complex molecules with specific biological activities.[2] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, contributing to favorable interactions with biological targets and often enhancing aqueous solubility.[3] Substituted pyrrolidines, such as the title compound, are integral building blocks in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
Based on its structure and comparison with analogous compounds, the chemical and physical properties of this compound are summarized below.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₈H₁₈ClNO₂ | |
| Molecular Weight | 195.69 g/mol | |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The hydrochloride salt form enhances aqueous solubility. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of hydrochloride salts. |
| pKa | Estimated to be in the range of 9-11 for the pyrrolidinium ion. | Typical pKa for secondary amine hydrochlorides. |
Synthesis and Mechanism
A plausible and efficient synthetic route to this compound involves a three-step process starting from the commercially available N-Boc-3-hydroxypyrrolidine. This strategy leverages the robust Williamson ether synthesis and a straightforward deprotection step.
Overall Synthetic Scheme
Caption: Proposed synthesis of this compound.
Step 1: Williamson Ether Synthesis of N-Boc-3-(2-ethoxyethoxy)pyrrolidine
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5][6] In this step, the hydroxyl group of N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with 2-bromoethyl ethyl ether.[4]
Experimental Protocol:
-
Preparation: To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is now complete.
-
Etherification: Cool the reaction mixture back to 0 °C and add 2-bromoethyl ethyl ether (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(2-ethoxyethoxy)pyrrolidine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the desired hydrochloride salt.[1][7]
Experimental Protocol:
-
Deprotection: Dissolve the purified N-Boc-3-(2-ethoxyethoxy)pyrrolidine (1 equivalent) in a suitable solvent such as dioxane, diethyl ether, or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) (2-3 equivalents) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Isolation: The hydrochloride salt will often precipitate out of the solution. If so, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product, which can then be triturated with a non-polar solvent to induce crystallization.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the target compound.[8][9]
Predicted ¹H NMR (400 MHz, D₂O) δ (ppm):
-
4.10-4.20 (m, 1H): CH proton at the 3-position of the pyrrolidine ring, deshielded by the adjacent oxygen atom.
-
3.60-3.80 (m, 4H): Methylene protons of the ethoxyethoxy side chain (-OCH₂CH₂O-).
-
3.40-3.60 (m, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (positions 2 and 5).
-
3.55 (q, J = 7.0 Hz, 2H): Methylene protons of the ethyl group (-OCH₂CH₃).
-
2.10-2.30 (m, 2H): Methylene protons at the 4-position of the pyrrolidine ring.
-
1.20 (t, J = 7.0 Hz, 3H): Methyl protons of the ethyl group (-OCH₂CH₃).
Predicted ¹³C NMR (100 MHz, D₂O) δ (ppm):
-
78.0-80.0: CH carbon at the 3-position of the pyrrolidine ring.
-
69.0-71.0: Methylene carbons of the ethoxyethoxy side chain (-OCH₂CH₂O-).
-
66.0-68.0: Methylene carbon of the ethyl group (-OCH₂CH₃).
-
50.0-52.0: Methylene carbons of the pyrrolidine ring at positions 2 and 5.
-
30.0-32.0: Methylene carbon at the 4-position of the pyrrolidine ring.
-
14.0-16.0: Methyl carbon of the ethyl group (-OCH₂CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.[10][11]
Predicted IR (KBr, cm⁻¹):
-
3400-3200 (broad): N-H stretching vibration of the secondary ammonium salt.
-
2950-2850: C-H stretching vibrations of the alkyl groups.
-
1150-1050 (strong): C-O stretching vibrations of the ether linkages.[11]
-
1600-1500: N-H bending vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12][13]
Predicted Mass Spectrum (ESI+):
-
[M+H]⁺: Expected at m/z 160.13, corresponding to the protonated free base (C₈H₁₇NO₂).
-
Major Fragment Ions: Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the loss of alkyl radicals.[13] Fragmentation of the ether side chain is also expected.
Potential Applications in Drug Discovery
The 3-(2-ethoxyethoxy)pyrrolidine moiety can be considered a valuable building block in drug discovery for several reasons:
-
Improved Physicochemical Properties: The ethoxyethoxy group can enhance solubility and modulate lipophilicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacophore Scaffolding: The pyrrolidine ring provides a rigid scaffold to which various pharmacophoric groups can be attached in a well-defined spatial orientation.
-
Biological Activity: Pyrrolidine derivatives have demonstrated a wide range of biological activities, including but not limited to, antiviral, antibacterial, anticancer, and central nervous system activity.[6][14] The introduction of the ethoxyethoxy side chain may lead to novel interactions with biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. The following recommendations are based on the general hazards associated with pyrrolidine derivatives and hydrochloride salts.[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: In case of contact, wash with soap and water. Remove contaminated clothing.
-
Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Give large quantities of water. Seek medical attention immediately.
-
Conclusion
This compound is a promising building block for the development of novel chemical entities with potential therapeutic applications. While specific data for this compound is scarce, this guide provides a comprehensive overview of its likely chemical properties, a robust synthetic strategy, and predicted analytical data based on established chemical principles and analogous structures. Researchers and drug development professionals can use this information as a foundation for their work with this and related substituted pyrrolidine compounds.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PubMed Central. Retrieved January 21, 2026, from [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. (2022, May 17). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved January 21, 2026, from [Link]
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
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Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026, from [Link]
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Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]
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Heterocycles in Medicinal Chemistry II. (2024, October 11). PubMed Central. Retrieved January 21, 2026, from [Link]
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Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Ether-Functionalized Pyrrolidinium-Based Room Temperature Ionic Liquids: Physicochemical Properties, Molecular Dynamics, and the Lithium Ion Coordination Environment. (2021, August 4). PubMed. Retrieved January 21, 2026, from [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org. Retrieved January 21, 2026, from [Link]
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(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved January 21, 2026, from [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 21, 2026, from [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 21, 2026, from [Link]
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved January 21, 2026, from [Link]
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Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl. (n.d.). De Gruyter. Retrieved January 21, 2026, from [Link]
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Proposed fragmentation pathways for the major product ions observed in.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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18.8 Spectroscopy of Ethers. (2023, September 20). OpenStax. Retrieved January 21, 2026, from [Link]
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Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. (n.d.). ChemRxiv. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
CAS Number: 1094108-02-7
This technical guide provides a comprehensive overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, provide a detailed synthetic route, explore its potential applications in medicinal chemistry, and outline robust analytical methodologies for its characterization.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry.[1] Its prevalence in over 37 FDA-approved drugs underscores its importance as a "privileged scaffold."[1] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space.[1] This non-planar structure can lead to enhanced binding affinity and selectivity for biological targets.[2]
The incorporation of a pyrrolidine moiety can also favorably modulate a compound's physicochemical properties, such as aqueous solubility, a critical factor in drug development.[3] The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, further influencing interactions with biological macromolecules.[3] It is within this context of proven pharmacological relevance that this compound emerges as a building block of significant interest. The ethoxyethoxy side chain introduces additional polarity and potential hydrogen bonding sites, offering a nuanced tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1094108-02-7 | N/A |
| Molecular Formula | C₈H₁₈ClNO₂ | N/A |
| Molecular Weight | 195.69 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-3-(2-ethoxyethoxy)pyrrolidine (Williamson Ether Synthesis)
This step involves the etherification of the hydroxyl group of (S)-N-Boc-3-hydroxypyrrolidine with 2-bromoethyl ethyl ether. The Boc (tert-butyloxycarbonyl) group protects the pyrrolidine nitrogen from participating in the reaction.[4]
-
Materials:
-
(S)-N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Bromoethyl ethyl ether (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (S)-N-Boc-3-hydroxypyrrolidine in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethyl ethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2-ethoxyethoxy)pyrrolidine.
-
Step 2: Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine (N-Boc Deprotection)
The Boc protecting group is efficiently removed under acidic conditions to yield the free secondary amine.[5]
-
Materials:
-
N-Boc-3-(2-ethoxyethoxy)pyrrolidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-3-(2-ethoxyethoxy)pyrrolidine in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or a 4M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the free base, 3-(2-ethoxyethoxy)pyrrolidine. Caution: The free amine may be volatile.
-
Step 3: Synthesis of this compound (Salt Formation)
The final step involves the conversion of the free base to its more stable and handleable hydrochloride salt.[6]
-
Materials:
-
3-(2-Ethoxyethoxy)pyrrolidine (1.0 eq)
-
Hydrochloric acid (2M solution in diethyl ether or isopropanol)
-
Anhydrous diethyl ether or isopropanol
-
-
Procedure:
-
Dissolve the crude 3-(2-ethoxyethoxy)pyrrolidine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield this compound.
-
Applications in Drug Discovery
The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents across various disease areas. The pyrrolidine core provides a proven scaffold for interaction with a multitude of biological targets, while the ethoxyethoxy side chain can be exploited to enhance solubility, modulate lipophilicity, and introduce additional hydrogen bonding interactions.
-
Central Nervous System (CNS) Agents: Pyrrolidine derivatives are prevalent in drugs targeting the CNS.[1] The polarity and hydrogen bonding capacity of the ethoxyethoxy group may improve blood-brain barrier penetration and interaction with neurotransmitter receptors or transporters.
-
Antiviral and Anticancer Agents: The incorporation of heterocyclic moieties is a common strategy in the design of antiviral and anticancer drugs. The unique three-dimensional shape of this building block could lead to novel interactions with viral enzymes or cancer-related proteins.
-
Metabolic Disorders: Polyhydroxylated pyrrolidines are known inhibitors of glycosidases and have potential as antidiabetic agents.[7] The ethoxyethoxy moiety, as an ether-containing side chain, could be explored for its influence on interactions with metabolic enzymes.
-
Anti-inflammatory Agents: Many anti-inflammatory drugs contain heterocyclic scaffolds.[8] This building block could be incorporated into novel structures targeting enzymes or receptors involved in the inflammatory cascade.
Analytical Characterization
Robust analytical methods are crucial for confirming the identity, purity, and quality of this compound.
Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Due to its polar and ionic nature, specialized HPLC methods are recommended for the analysis of this compound.
-
Method: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar compounds.[9]
-
Column: A HILIC column with a polar stationary phase (e.g., amide, cyano, or unbonded silica).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used. For HILIC, the initial mobile phase composition should have a high percentage of organic solvent.
-
Detector: A combination of a UV detector (at low wavelength, e.g., <210 nm, as the analyte lacks a strong chromophore) and a Mass Spectrometer (MS) for definitive identification is ideal.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess for volatile impurities and to confirm the identity of the compound, potentially after derivatization.
-
Sample Preparation: For the analysis of the free base, the hydrochloride salt should be neutralized, and the free amine extracted into an organic solvent. To improve volatility and chromatographic peak shape, derivatization of the secondary amine with a suitable agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) may be necessary.[10]
-
Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 250-280 °C) to elute the analyte and any impurities.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place.[13]
-
Toxicity: While specific toxicity data for this compound is not available, it should be handled with the care afforded to all novel chemical entities. Similar amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[11]
Conclusion
This compound is a promising building block for medicinal chemistry, leveraging the well-established benefits of the pyrrolidine scaffold while introducing a flexible, polar side chain. The synthetic route outlined in this guide provides a practical approach to its preparation from readily available starting materials. Its potential applications in various therapeutic areas, combined with the robust analytical methods for its characterization, position this compound as a valuable tool for the discovery and development of novel pharmaceuticals.
References
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Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024, July 26). Informed.Zone. Retrieved from [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022, February 4). ChemistrySelect. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. Retrieved from [Link]
-
Mdpi. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
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- 6. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
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- 11. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 13. researchgate.net [researchgate.net]
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride molecular weight
An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1][2] Its prevalence is due to a combination of favorable properties, including enhanced aqueous solubility, a three-dimensional geometry ideal for exploring pharmacophore space, and the ability to engage in crucial hydrogen bonding interactions.[3][4] This guide provides a comprehensive technical overview of this compound (CAS No. 1094108-02-7), a functionalized pyrrolidine derivative designed to serve as a versatile building block for the synthesis of novel drug candidates. We will delve into its physicochemical characteristics, outline a robust synthetic and purification strategy, detail analytical validation protocols, and explore its strategic applications in drug development.
Core Physicochemical & Structural Properties
This compound is a chiral organic compound supplied as a hydrochloride salt to improve its stability and handling characteristics. The molecule combines the rigid, saturated pyrrolidine ring with a flexible and hydrophilic ethoxyethoxy side chain. This side chain is a common motif used to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of a drug candidate.
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1094108-02-7 | [5] |
| Molecular Formula | C₈H₁₈ClNO₂ | [5] |
| Molecular Weight | 195.69 g/mol | [5] |
| SMILES Code | CCOCCOC1CNCC1.[H]Cl | [5] |
| Appearance | Typically a colorless to pale yellow solid or oil | [6] |
| Solubility | Expected to be soluble in water and polar organic solvents | [6] |
Synthesis and Purification: A Validated Workflow
A robust and scalable synthesis is paramount for the utility of any building block in a drug development pipeline. While multiple routes to substituted pyrrolidines exist, a common and reliable strategy for 3-(2-Ethoxyethoxy)pyrrolidine involves the etherification of a protected 3-hydroxypyrrolidine intermediate.[7][8] The following multi-step protocol is designed for high yield and purity.
Causality of the Synthetic Strategy
The chosen pathway relies on established, high-yielding reactions.
-
N-Protection: The pyrrolidine nitrogen is nucleophilic and would interfere with the subsequent etherification step. Protecting it, for instance as a carbamate (e.g., Boc), ensures that the Williamson ether synthesis occurs exclusively at the hydroxyl group.
-
Williamson Ether Synthesis: This classical method is highly effective for forming ether linkages. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the hydroxyl group, creating a potent alkoxide nucleophile for attacking the alkyl halide.
-
Deprotection & Salt Formation: Acidic removal of the Boc group regenerates the secondary amine. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final, stable hydrochloride salt, which simplifies purification and improves shelf-life.
Visualized Synthetic Workflow
Sources
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- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the compound's structure, proposes a robust synthetic pathway, and outlines its potential applications, supported by detailed experimental protocols and characterization methodologies.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from its ability to introduce a three-dimensional character into flat aromatic molecules, which can enhance binding affinity and selectivity for biological targets.[2] The substitution at the 3-position of the pyrrolidine ring offers a key vector for molecular elaboration, allowing for the introduction of various functional groups to modulate physicochemical properties and pharmacological activity. The ether linkage in the side chain of this compound is anticipated to improve properties such as solubility and cell permeability.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound consists of a central pyrrolidine ring substituted at the 3-position with a 2-ethoxyethoxy group. The amine in the pyrrolidine ring is protonated to form the hydrochloride salt, which typically enhances stability and water solubility.
Chemical Structure:
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₈H₁₈ClNO₂ | Based on structure |
| Molecular Weight | 195.69 g/mol | Based on structure |
| Appearance | White to off-white solid | Typical for hydrochloride salts of amines |
| Solubility | Soluble in water, methanol, ethanol | Presence of hydrochloride salt and ether oxygens enhances polarity. Similar to other pyrrolidinium salts.[3] |
| pKa | ~10-11 | Typical for a secondary amine hydrochloride.[4] |
| LogP | ~0.5 - 1.5 | The ethoxyethoxy group increases lipophilicity compared to a simple hydroxyl group, but the overall molecule is expected to be moderately polar.[5] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be designed starting from commercially available precursors. A common strategy for the synthesis of 3-substituted pyrrolidines involves the functionalization of a pre-formed pyrrolidine ring.[6]
Proposed Synthetic Pathway:
Detailed Experimental Protocol:
Step 1: N-Protection of 3-Hydroxypyrrolidine
-
To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at room temperature, add triethylamine (Et₃N, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxypyrrolidine.
Causality behind Experimental Choices: The Boc protecting group is chosen for its stability under the basic conditions of the subsequent O-alkylation step and its facile removal under acidic conditions. Triethylamine acts as a base to neutralize the acid formed during the reaction.
Step 2: O-Alkylation
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-2-ethoxyethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2-ethoxyethoxy)pyrrolidine.
Causality behind Experimental Choices: Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Anhydrous conditions are crucial as NaH reacts violently with water. The use of an inert atmosphere prevents the quenching of the strong base.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-3-(2-ethoxyethoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.
-
To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, typically 2-3 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Causality behind Experimental Choices: The Boc group is readily cleaved under acidic conditions. The use of HCl in an organic solvent allows for the direct precipitation of the hydrochloride salt, simplifying purification.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis:
| Technique | Expected Observations |
| ¹H NMR | - Pyrrolidine ring protons: Complex multiplets in the region of δ 2.0-4.0 ppm. - Ethoxyethoxy side chain protons: A triplet for the methyl group (~δ 1.2 ppm), a quartet for the methylene group adjacent to the methyl (~δ 3.5 ppm), and multiplets for the other methylene groups (~δ 3.6-3.8 ppm). - N-H protons: A broad singlet, typically downfield, which may exchange with D₂O. |
| ¹³C NMR | - Pyrrolidine ring carbons: Peaks in the aliphatic region, typically between δ 25-60 ppm. - Ethoxyethoxy side chain carbons: Peaks corresponding to the methyl carbon (~δ 15 ppm) and methylene carbons (~δ 65-75 ppm). |
| FT-IR | - N-H stretch: A broad band in the region of 3200-3400 cm⁻¹. - C-H stretch: Bands in the region of 2850-3000 cm⁻¹. - C-O stretch: A strong band around 1100 cm⁻¹. |
| Mass Spectrometry (ESI+) | - Molecular Ion Peak (M+H)⁺: Expected at m/z corresponding to the free base (C₈H₁₇NO₂), which is approximately 160.13. |
A detailed protocol for acquiring and interpreting this data can be found in publications detailing the characterization of similar pyrrolidine derivatives.[7]
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to analyze the free base form of the compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[2]
The introduction of the ethoxyethoxy side chain can serve multiple purposes:
-
Modulation of Physicochemical Properties: The ether linkages can improve aqueous solubility and may enhance permeability across biological membranes.
-
Vector for Further Functionalization: The terminal ethoxy group provides a site for further chemical modification.
-
Pharmacophore Element: The ether oxygens can act as hydrogen bond acceptors, potentially interacting with biological targets.
Potential Therapeutic Areas:
The versatility of the 3-substituted pyrrolidine scaffold suggests that derivatives of this compound could be explored in various therapeutic areas, including but not limited to:
-
Neurodegenerative Diseases: By incorporation into molecules targeting CNS receptors.
-
Oncology: As part of novel kinase inhibitors or other anticancer agents.
-
Infectious Diseases: As a component of new antiviral or antibacterial compounds.
The development of novel therapeutics would involve the coupling of this pyrrolidine building block with other pharmacophoric fragments, followed by extensive structure-activity relationship (SAR) studies.
Conclusion
This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its structure, a detailed and logical synthetic pathway, and a framework for its analytical characterization. The strategic incorporation of this scaffold into novel molecular designs holds the potential to yield new therapeutic agents with improved pharmacological profiles. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their pursuit of innovative medicines.
References
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Al-Zoubi, M. S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6598. [Link]
-
Shubina, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link]
-
Iliescu, S., et al. (2005). Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS, 1H and 13C NMR analyses. Turkish Journal of Chemistry, 29(6), 641-646. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Ethylsulfonylethoxy)pyrrolidine. Retrieved from [Link]
-
Kashikura, K., et al. (2021). Ether-Functionalized Pyrrolidinium-Based Room Temperature Ionic Liquids: Physicochemical Properties, Molecular Dynamics, and the Lithium Ion Coordination Environment. ChemPhysChem, 22(15), 1596-1605. [Link]
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- 3. The effects of the position of the ether oxygen atom in pyrrolidinium-based room temperature ionic liquids on their physicochemical properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-(2-ethoxyethoxy)pyrrolidine hydrochloride, a valuable building block in contemporary drug discovery and development. The synthesis is strategically designed in two primary stages, commencing with the readily available N-Boc-3-hydroxypyrrolidine. The core transformation involves a Williamson ether synthesis to introduce the desired ethoxyethoxy side chain, followed by a standard deprotection and salt formation to yield the final product. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and justifications for procedural choices to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its conformational rigidity and ability to engage in various biological interactions make it an attractive core for the design of novel therapeutics. The functionalization of the pyrrolidine ring at the 3-position with an ether linkage, such as the 2-ethoxyethoxy group, can significantly modulate the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. This compound serves as a key intermediate in the synthesis of a range of biologically active compounds.
The synthetic strategy detailed herein is predicated on a two-step sequence that is both high-yielding and amenable to scale-up. The pathway leverages the use of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen during the etherification step and enhances the solubility of the intermediate in organic solvents, simplifying purification.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic pathway for this compound.
Step 1: Williamson Ether Synthesis of tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate
The cornerstone of this synthesis is the formation of the ether linkage via the Williamson ether synthesis.[1][2] This classic S(_N)2 reaction involves the deprotonation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine to form a more nucleophilic alkoxide, which then displaces a halide from an electrophilic ethoxyethyl source.
Mechanistic Rationale and Reagent Selection
The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the alcohol without competing side reactions. Sodium hydride (NaH) is an excellent choice for this transformation as it irreversibly deprotonates the alcohol, driving the reaction forward with the evolution of hydrogen gas.[1] The resulting sodium alkoxide is a potent nucleophile.
The electrophile, 2-bromoethoxyethane, is selected for its reactive carbon-bromine bond, making it a suitable substrate for the S(_N)2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation (Na
Detailed Experimental Protocol
Caption: Experimental workflow for the Williamson ether synthesis step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Boc-3-hydroxypyrrolidine | 187.24 | 10.0 | 1.87 g |
| Sodium Hydride (60% in oil) | 24.00 | 12.0 | 0.48 g |
| 2-Bromoethoxyethane | 152.01 | 11.0 | 1.15 mL (1.67 g) |
| Anhydrous DMF | - | - | 20 mL |
| Saturated aq. NH₄Cl | - | - | ~20 mL |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL |
| Brine | - | - | ~30 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) in small portions. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add 2-bromoethoxyethane (1.15 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate as a colorless oil.
Step 2: Boc Deprotection and Hydrochloride Salt Formation
The final step in the synthesis is the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.
Mechanistic Rationale and Reagent Selection
The Boc group is sensitive to acid and can be readily cleaved.[4] A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane is highly effective for this purpose.[5][6][7] The reaction proceeds through protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.[4] The excess HCl in the reaction mixture then protonates the newly formed secondary amine to provide the desired hydrochloride salt directly. This method is often preferred as the reagents and byproducts (isobutylene and CO₂) are volatile and easily removed.
Detailed Experimental Protocol
Caption: Experimental workflow for the Boc deprotection and salt formation step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate | 259.35 | 8.0 (example) | 2.08 g |
| 4 M HCl in 1,4-dioxane | - | 40.0 | 10 mL |
| Diethyl Ether (anhydrous) | - | - | ~50 mL |
Procedure:
-
Dissolve tert-butyl 3-(2-ethoxyethoxy)pyrrolidine-1-carboxylate (e.g., 2.08 g, 8.0 mmol) in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane (optional, can be run neat).
-
To the stirred solution (or neat oil), add a 4 M solution of HCl in 1,4-dioxane (10 mL, 40 mmol) at room temperature.
-
Stir the reaction mixture for 1-4 hours. The reaction progress can be monitored by TLC (disappearance of the starting material). Often, a precipitate of the hydrochloride salt will form during the reaction.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
To the resulting residue, add anhydrous diethyl ether (~50 mL) and stir or sonicate the suspension to break up any clumps (trituration).
-
Collect the white solid by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to afford this compound.
Conclusion
The synthetic pathway described in this guide offers a reliable and efficient method for the preparation of this compound. The two-step sequence, employing a Williamson ether synthesis followed by Boc-deprotection, utilizes standard and well-understood organic transformations. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this valuable chemical intermediate.
References
-
Chem-Station. (2014). Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Common Organic Chemistry. Boc Deprotection - HCl. [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Organic Syntheses. 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]
-
PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
University of Arizona Library. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
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- 7. experts.arizona.edu [experts.arizona.edu]
An In-depth Technical Guide to the Solubility of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
Introduction: Understanding the Molecular Landscape
3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a substituted pyrrolidine derivative of interest in various research and development applications. As a hydrochloride salt of a secondary amine, its solubility characteristics are pivotal for its handling, formulation, and efficacy in aqueous and organic media. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the molecular attributes that govern its solubility and present detailed protocols for its empirical determination.
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a common scaffold in medicinal chemistry. The inclusion of a pyrrolidine motif can enhance aqueous solubility and other desirable physicochemical properties.[1] The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form (as in the hydrochloride salt), the N-H group can act as a hydrogen bond donor.[1]
The structure of this compound features a hydrophilic ethoxyethoxy side chain and a protonated pyrrolidine ring, which collectively suggest a favorable interaction with polar solvents. The hydrochloride salt form is a common strategy to improve the aqueous solubility and stability of amine-containing compounds.[2]
Theoretical Framework for Solubility
The solubility of this compound is primarily dictated by the interplay of its molecular structure with the properties of the solvent. As a salt, it exists in an ionized form, which significantly influences its behavior in solution.
Key Influencing Factors:
-
Polarity and Hydrogen Bonding: The molecule possesses several sites capable of hydrogen bonding: the ether oxygens in the side chain and the protonated secondary amine in the pyrrolidine ring. These features promote solubility in polar protic solvents like water and alcohols through dipole-dipole interactions and hydrogen bonding. The pyrrolidine ring itself contributes to the polarity of the molecule.[3]
-
Ionic Nature: As a hydrochloride salt, the compound is ionic. In aqueous solutions, it dissociates into the protonated 3-(2-ethoxyethoxy)pyrrolidinium cation and the chloride anion. This ionic character is a primary driver of its aqueous solubility.
-
Effect of pH: The solubility of amines and their salts is highly dependent on the pH of the solution. In acidic to neutral conditions, this compound will exist predominantly in its protonated, more water-soluble form. As the pH becomes more alkaline, the protonated amine will be deprotonated to the free base. This neutral form is expected to be less water-soluble and more soluble in nonpolar organic solvents.
-
Solvent Properties: In addition to polarity, other solvent properties such as the dielectric constant and the ability to form hydrogen bonds will affect solubility. For instance, polar aprotic solvents like DMSO and DMF can also be effective solvents due to their ability to solvate the cation.[4]
Below is a diagram illustrating the key molecular features of this compound that influence its solubility.
Caption: Key molecular features of this compound and factors governing its solubility.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of multiple hydrogen bond donors and acceptors will lead to strong interactions with these solvents.[4] |
| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents can effectively solvate the cation, although the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents.[4] |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The high polarity and ionic character of the molecule are incompatible with the nonpolar nature of these solvents. |
| Chlorinated | Dichloromethane, Chloroform | Low | While slightly more polar than hydrocarbons, these solvents are generally poor at solvating salts. |
Experimental Determination of Solubility
To obtain quantitative solubility data, empirical determination is necessary. The following protocols outline standard methods for assessing the solubility of a compound like this compound.
Protocol 1: Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Place the vials on a shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
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An In-depth Technical Guide to 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride (CAS No. 1094108-02-7), a versatile building block for chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's commercial availability, chemical properties, potential applications, and practical experimental protocols. Our focus is on delivering field-proven insights and ensuring scientific integrity through verifiable data and authoritative sources.
Introduction to this compound
This compound is a substituted pyrrolidine derivative. The core structure features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1] The pyrrolidine ring's non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect of modern drug design.[1] This particular derivative is functionalized at the 3-position with a 2-ethoxyethoxy group, an ether linkage that can influence solubility, pharmacokinetic properties, and binding interactions of larger molecules synthesized from it. The compound is supplied as a hydrochloride salt, which generally enhances stability and aqueous solubility, making it more convenient for handling and use in various chemical reactions.
Below is a diagram illustrating the chemical structure of this compound.
Caption: A typical workflow for sourcing and preparing to use a research chemical.
Structural Analogs and Alternatives
For researchers exploring structure-activity relationships or seeking alternative building blocks, several structurally related compounds are also commercially available. These analogs can offer different steric and electronic properties, which can be valuable in lead optimization and materials development.
| Compound Name | CAS Number | Key Structural Difference | Potential Use |
| (3R)-3-(2-Methoxyethoxy)pyrrolidine hydrochloride | 1315591-34-4 | Methoxy instead of ethoxy; enantiomerically pure (R-form). [2] | Introduction of a specific stereocenter. |
| 3-(2-Ethoxyphenoxy)pyrrolidine hydrochloride | 1185301-83-0 | Aromatic ethoxyphenoxy group instead of an aliphatic chain. [3] | Introduction of an aromatic moiety for pi-stacking or other interactions. |
| 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride | 1185025-76-6 | Bulky cyclohexyl group. [4] | Exploration of steric effects on binding or material properties. |
| 3-((2-Propoxyethoxy)methyl)pyrrolidine hydrochloride | 1220018-79-0 | Longer propoxy group and an additional methylene linker. [5] | Increased chain length and flexibility. |
| 3-(2-(2-Methoxyethoxy)ethoxy)pyrrolidine hydrochloride | 1220017-03-7 | Longer PEG-like side chain. [6] | Enhanced hydrophilicity and PEGylation applications. |
Conclusion
This compound is a readily accessible chemical building block with significant potential in drug discovery and materials science. Its pyrrolidine core provides a proven scaffold for interacting with biological targets, while the flexible ether side chain allows for the modulation of key physicochemical properties. By understanding its commercial availability, chemical properties, and proper handling procedures, researchers can effectively incorporate this versatile compound into their synthetic workflows.
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3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous natural products and FDA-approved drugs underscores its profound significance in the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, articulating its core physicochemical advantages, detailing robust synthetic methodologies, and exploring its expansive role across diverse therapeutic landscapes. We will delve into the causality behind experimental choices in drug design, present detailed protocols, and analyze structure-activity relationships (SAR) to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this versatile scaffold.
The Pyrrolidine Advantage: Core Structural and Physicochemical Properties
The enduring success of the pyrrolidine scaffold is not fortuitous; it is rooted in a unique combination of inherent properties that make it exceptionally suitable for interacting with complex biological targets.[3]
-
Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic systems, the saturated, sp³-hybridized nature of the pyrrolidine ring confers a distinct three-dimensional, globular shape.[1][4] This increased 3D coverage allows for more intricate and specific interactions within the binding pockets of proteins, enabling a more effective exploration of pharmacophore space.[4][5] This complexity is a key factor in achieving clinical success for new bioactive molecules.[4]
-
Stereochemical Richness: The chiral centers within the pyrrolidine ring are a critical feature for medicinal chemists. The ability to introduce specific stereoisomers allows for precise spatial orientation of substituents, which can dramatically alter the biological profile of a drug candidate due to differential binding modes with enantioselective proteins like enzymes and receptors.[4][5]
-
Physicochemical Profile: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (as an N-H group) or acceptor (when substituted).[6] This feature, combined with the scaffold's general structure, can enhance aqueous solubility and improve other critical physicochemical properties, which are essential for favorable pharmacokinetics.[6]
-
Metabolic Stability and Synthetic Accessibility: The pyrrolidine ring is found in the natural amino acid proline, making it a biocompatible and recognizable moiety.[6] Furthermore, it serves as a versatile synthetic handle, with well-established and robust chemical methodologies available for its construction and functionalization.[5][7]
The following diagram illustrates the key structural features that contribute to the pyrrolidine scaffold's privileged status in drug discovery.
Caption: Logical relationship of pyrrolidine's features to drug design benefits.
Synthetic Strategies: Building the Pyrrolidine Core
The construction and functionalization of the pyrrolidine ring are mature fields in organic chemistry, offering a versatile toolbox for the medicinal chemist. Methodologies can be broadly categorized into two approaches: the functionalization of pre-existing pyrrolidine rings (e.g., proline derivatives) or the de novo construction of the ring from acyclic or cyclic precursors.[5]
Key Synthetic Protocol: [3+2] Cycloaddition of Azomethine Ylides
One of the most powerful and widely used methods for constructing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[3][4] This reaction is highly valued for its ability to generate multiple stereocenters in a single, often stereocontrolled, step.[8]
Experimental Protocol: Asymmetric Synthesis of a Pyrrolidine Fragment Library
This protocol is adapted from methodologies used in fragment-based drug discovery to generate diversely functionalized, homochiral pyrrolidines.[8]
-
Generation of the Azomethine Ylide (In Situ):
-
To a solution of an aldehyde (e.g., heteroaromatic aldehyde, 1.0 eq) and a glycylsultam (e.g., Oppolzer's camphorsultam-derived glycine, 1.1 eq) in a suitable solvent like dichloromethane (DCM), add a catalytic amount of a Lewis acid (e.g., Ag(I) or Cu(I) salt, 5 mol%).
-
The Lewis acid catalyzes the condensation to form a Schiff base, which then coordinates with the metal to generate the metallo-azomethine ylide dipole. The choice of metal can influence the stereochemical outcome (endo vs. exo).[8]
-
-
Cycloaddition Reaction:
-
To the in situ-generated ylide, add the olefinic dipolarophile (e.g., methyl acrylate, 1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting materials. The camphorsultam auxiliary directs the absolute facial selectivity of the cycloaddition, ensuring an enantiomerically pure product.[8]
-
-
Workup and Purification:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure cycloadduct.
-
-
Derivatization (Optional):
-
The N-acylsultam provides a convenient synthetic handle for further derivatization, such as conversion to corresponding methyl esters or alcohols, to expand the fragment library.[8]
-
The following workflow diagram illustrates this synthetic approach.
Caption: Workflow for asymmetric synthesis of pyrrolidine fragments.
The Therapeutic Landscape of Pyrrolidine Scaffolds
Pyrrolidine-based compounds have demonstrated an extraordinary breadth of pharmacological activities, leading to their successful application in numerous therapeutic areas.[2][9]
Oncology
In cancer therapy, pyrrolidine derivatives act through diverse mechanisms, including kinase inhibition and induction of apoptosis.[9][10] The unique 3D structure of the scaffold is well-suited for targeting the ATP-binding pockets of kinases.
-
Case Study: Futibatinib (FGFR-4 Inhibitor): Approved by the FDA in 2022, Futibatinib is a kinase inhibitor containing a pyrrolidine moiety.[11] It targets the fibroblast growth factor receptor 4 (FGFR-4), a key driver in certain cancers.
-
Spirooxindole-Pyrrolidines: Hybrid molecules combining pyrrolidine with a spirooxindole core have shown potent anticancer activity.[10] For instance, certain derivatives exhibit sub-micromolar IC₅₀ values against breast (MCF-7) and colon (HT-29) cancer cell lines.[9] These compounds often work by inducing apoptosis through the modulation of the Bax/Bcl-2 protein ratio, which disrupts the mitochondrial membrane and activates the caspase cascade.[12]
Mechanism of Action: Apoptosis Induction
The diagram below illustrates the intrinsic apoptotic pathway often targeted by pyrrolidine-based anticancer agents.
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Introduction to PEG linkers in PROTACs
However, the field is evolving beyond simple PEG and alkyl chains. [4][11]As our understanding of the structural biology of ternary complexes deepens through advances in cryo-EM and computational modeling, a more rational, structure-guided approach to linker design is emerging. [14]The future will likely see increased use of more sophisticated linkers—including rigid, conformationally restricted, and even functional linkers (e.g., photoswitchable or cleavable)—designed to maximize potency, selectivity, and drug-like properties, building upon the essential foundation established by PEG. [3][4]
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
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CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
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Biopharma PEG. (2022). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. PR Newswire. [Link]
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Zhang, X., et al. (2021). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). PROTACs with linkers optimised to improve physical properties.... ResearchGate. [Link]
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Shulga, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Pharmaceuticals. [Link]
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ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. ResearchGate. [Link]
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Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Figure 3: Structure, biophysical properties and biological activities... ResearchGate. [Link]
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Kymera Therapeutics. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. RSC Medicinal Chemistry. [Link]
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Gadd, M.S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
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American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
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Ottis, P., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discovery. [Link]
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Wang, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. [Link]
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ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs Utilizing 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The rational design of these heterobifunctional molecules—comprising a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker—is paramount to their success.[3] The linker itself is a critical determinant of a PROTAC's biological activity, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[4][5] This guide provides a detailed examination and representative protocols for the incorporation of 3-(2-ethoxyethoxy)pyrrolidine hydrochloride, a versatile building block for linker synthesis that combines both rigid and flexible elements to fine-tune PROTAC properties.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule's efficacy is not merely the sum of its parts; it is a complex interplay between the two ligands and the linker that connects them. The linker is not a passive spacer but an active contributor that dictates the spatial orientation of the protein of interest (POI) and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] This complex formation is the prerequisite for the ubiquitination of the POI and its subsequent degradation by the proteasome.
Common linker motifs include flexible polyethylene glycol (PEG) and alkyl chains, which can enhance solubility, and more rigid structures like piperazine or piperidine rings, which can reduce the entropic penalty of binding.[6][7][8] The choice of linker chemistry profoundly impacts critical drug-like properties:
-
Solubility and Permeability: Linkers incorporating hydrophilic moieties, such as ether chains, can improve the aqueous solubility of often-hydrophobic PROTAC molecules.[9]
-
Ternary Complex Stability: The length and rigidity of the linker are critical for achieving favorable protein-protein interactions within the ternary complex.[5]
-
Pharmacokinetics (PK): The overall physicochemical profile of the PROTAC, heavily influenced by the linker, affects its absorption, distribution, metabolism, and excretion (ADME).[10][11]
The building block at the core of this guide, This compound , offers a unique combination of features. The pyrrolidine ring provides a degree of conformational constraint, while the flexible, hydrophilic ethoxyethoxy chain can improve solubility and engage in beneficial hydrogen bond interactions.[12] The secondary amine of the pyrrolidine serves as a versatile synthetic handle for incorporation into the broader linker structure.
Strategic Incorporation of 3-(2-Ethoxyethoxy)pyrrolidine into a PROTAC Scaffold
The synthesis of a PROTAC is a modular process.[13] Our strategy will focus on constructing a representative PROTAC targeting the bromodomain-containing protein 4 (BRD4) by utilizing the well-established warhead JQ1 and recruiting the Cereblon (CRBN) E3 ligase with a pomalidomide-derived ligand. The 3-(2-ethoxyethoxy)pyrrolidine moiety will be incorporated centrally within the linker via sequential amide bond couplings.
The overall synthetic workflow can be visualized as the convergent assembly of three key fragments.
Figure 1: Convergent synthesis strategy for a BRD4-targeting PROTAC.
Detailed Experimental Protocols
Disclaimer: These protocols are representative examples based on established chemical principles for PROTAC synthesis. Researchers should adapt these methods based on the specific reactivity of their chosen warheads and E3 ligase ligands. Standard laboratory safety procedures must be followed.
Protocol 3.1: Synthesis of Warhead-Linker Intermediate (JQ1-Linker Acid)
This protocol describes the functionalization of the JQ1 warhead with a short linker terminating in a carboxylic acid, preparing it for coupling with the central pyrrolidine moiety.
Step-by-Step Methodology:
-
Prepare JQ1-tert-butyl ester: To a solution of (+)-JQ1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add tert-butyl bromoacetate (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Reaction: Stir the mixture at 60 °C for 12 hours under a nitrogen atmosphere. The causality for this step is a standard Williamson ether synthesis to attach the linker precursor to the phenolic hydroxyl of JQ1.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the JQ1-tert-butyl ester intermediate.
-
Deprotection: Dissolve the purified ester in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The TFA serves to cleave the tert-butyl ester, revealing the terminal carboxylic acid.
-
Final Isolation: Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA, yielding the final JQ1-Linker Acid, which can be used in the next step without further purification.
Protocol 3.2: Synthesis of the Central Pyrrolidine Linker Component
This protocol details the preparation of the core linker piece by coupling 3-(2-ethoxyethoxy)pyrrolidine with a linker fragment that will present a primary amine for the final coupling step.
Step-by-Step Methodology:
-
Free-Basing: Dissolve this compound (1.0 eq) in DCM and add a mild base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 30 minutes at room temperature to neutralize the hydrochloride salt and liberate the free secondary amine.
-
Prepare Activated Ester: In a separate flask, dissolve Boc-amino-PEG2-acid (1.1 eq) in anhydrous DCM. Add an amide coupling reagent such as HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Amide Coupling: Add the solution of the free-based pyrrolidine to the activated ester solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Amide bond formation is a robust and widely used reaction for constructing PROTAC linkers.[14]
-
Monitoring and Work-up: Monitor by LC-MS. Upon completion, dilute with DCM, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the Boc-protected central linker.
-
Boc Deprotection: Dissolve the purified product in a 4M HCl solution in 1,4-dioxane. Stir at room temperature for 2 hours.
-
Final Isolation: Concentrate the solution under reduced pressure to yield the amine-functionalized central pyrrolidine linker as its hydrochloride salt.
Protocol 3.3: Final Convergent PROTAC Synthesis
This final stage brings the warhead and E3 ligase ligand fragments together with the central pyrrolidine linker. This example assumes the use of a pre-synthesized Pomalidomide-linker-amine fragment.
Step-by-Step Methodology:
-
Activation of Warhead Fragment: To a solution of JQ1-Linker Acid (from Protocol 3.1, 1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 20 minutes to form the activated ester.
-
Coupling Reaction: Add the amine-functionalized central pyrrolidine linker (from Protocol 3.2, 1.1 eq) to the activated warhead solution. Stir at room temperature for 16 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the formation of the final PROTAC molecule by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final PROTAC product using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.
Data Presentation and Expected Outcomes
The successful synthesis of the target PROTAC should be confirmed at each stage. The following table summarizes the key checkpoints and expected data.
| Step | Intermediate/Product | Analytical Method | Expected Result |
| 3.1 | JQ1-Linker Acid | LC-MS | Mass peak corresponding to the calculated exact mass of the product. |
| 3.2 | Amine-Pyrrolidine Linker | LC-MS, ¹H NMR | Correct mass peak and proton NMR spectrum consistent with the structure. |
| 3.3 | Final PROTAC | LC-MS, RP-HPLC, ¹H NMR | Single major peak on HPLC, correct mass, and full structural confirmation by NMR. |
The introduction of the 3-(2-ethoxyethoxy)pyrrolidine linker is hypothesized to modulate the physicochemical properties of the final PROTAC.
| Property | Rationale for Change | Desired Outcome |
| Aqueous Solubility | The ethoxyethoxy chain is hydrophilic and can disrupt crystal packing.[9] | Increased solubility compared to a purely aliphatic linker, facilitating biological assays. |
| Cell Permeability | The flexible ether chain may form intramolecular hydrogen bonds, shielding polar groups.[15] | Maintained or improved cell permeability despite the increased polarity. |
| Conformational Profile | The pyrrolidine ring introduces a semi-rigid turn in the linker.[12] | Favorable pre-organization of the warhead and E3 ligand for ternary complex formation. |
Visualization of the PROTAC Mechanism
The synthesized PROTAC functions by inducing the proximity of BRD4 to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4.
Figure 2: Mechanism of action for the synthesized BRD4-degrading PROTAC.
Conclusion
The strategic selection and synthesis of the linker are fundamental to the development of potent and effective PROTACs. The use of building blocks like this compound provides researchers with a valuable tool to modulate the conformational and physicochemical properties of the linker. By combining a semi-rigid heterocyclic core with a flexible, hydrophilic chain, this moiety allows for a nuanced approach to optimizing solubility, permeability, and the geometry of the ternary complex. The representative protocols provided herein offer a robust framework for the incorporation of this and similar building blocks into novel PROTAC discovery campaigns.
References
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- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride as a PEG Linker in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of polyethylene glycol (PEG) linkers has become a cornerstone of modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides an in-depth exploration of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride , a short-chain, discrete PEG (dPEG®) linker, and its application in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will delve into the mechanistic advantages conferred by this linker, provide detailed, field-proven protocols for its conjugation to small molecules, and outline robust methods for the purification and characterization of the final conjugates. This document is intended to serve as a practical resource for researchers aiming to leverage the unique properties of this versatile linker to enhance the therapeutic potential of their drug candidates.
Introduction: The Pivotal Role of PEG Linkers in Advanced Therapeutics
PEGylation, the covalent attachment of PEG chains to a molecule, is a well-established strategy to improve the therapeutic index of drugs.[1] The hydrophilic and biocompatible nature of PEG can enhance the solubility of hydrophobic molecules, increase their systemic half-life by reducing renal clearance, and shield them from enzymatic degradation and immunogenic responses.[][3]
While long, polydisperse PEG chains have been traditionally used, there is a growing appreciation for short, monodisperse or discrete PEG (dPEG®) linkers. These linkers, with a defined molecular weight and structure, offer precise control over the physicochemical properties of the resulting conjugate, leading to more homogenous drug products with predictable behavior.[4]
This compound emerges as a compelling choice within the dPEG® class. Its structure combines a short diethylene glycol spacer with a pyrrolidine ring, offering a unique balance of hydrophilicity, conformational flexibility, and a secondary amine handle for conjugation. The pyrrolidine scaffold is a prevalent motif in FDA-approved drugs, valued for its ability to impart favorable spatial characteristics that can influence biological activity.[5] This linker is particularly well-suited for applications where a modest increase in hydrophilicity and a defined spatial orientation between two molecular entities are desired, as is often the case in the design of potent and specific ADCs and PROTACs.[6]
Key Advantages of this compound in Drug Conjugate Design
The judicious selection of a linker is critical to the success of a drug conjugate. The 3-(2-Ethoxyethoxy)pyrrolidine moiety offers several distinct advantages:
-
Enhanced Solubility and Reduced Aggregation: The ethoxyethoxy group imparts hydrophilicity, which can significantly improve the solubility of hydrophobic drug molecules and reduce the propensity for aggregation, a common challenge in ADC development.[]
-
Precise Spacer Length: As a discrete PEG linker, it provides a well-defined and relatively short spacer arm. This allows for fine-tuning of the distance between the targeting moiety (e.g., an antibody or a small molecule binder) and the payload (e.g., a cytotoxic agent or an E3 ligase ligand), which is crucial for optimal biological activity.
-
Improved Pharmacokinetics: Even short PEG chains can increase the hydrodynamic radius of a small molecule, leading to reduced renal clearance and an extended circulation half-life.[1]
-
Conformational Influence of the Pyrrolidine Ring: The five-membered pyrrolidine ring introduces a degree of conformational constraint that can favorably position the conjugated moieties for optimal interaction with their biological targets.[5]
-
Versatile Conjugation Handle: The secondary amine of the pyrrolidine ring provides a readily accessible nucleophile for conjugation, typically through the formation of a stable amide bond with a carboxylic acid-functionalized molecule.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1094108-02-7 | [8] |
| Molecular Formula | C₈H₁₈ClNO₂ | Internal Calculation |
| Molecular Weight | 195.69 g/mol | Internal Calculation |
| Appearance | Off-white to white solid | General observation for similar compounds |
| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO) | General properties of similar salts |
Experimental Protocols
The following protocols provide a comprehensive workflow for the conjugation of a small molecule containing a carboxylic acid to this compound, followed by purification and characterization.
General Workflow for Small Molecule Conjugation
The overall process involves the activation of a carboxylic acid on the molecule of interest, followed by nucleophilic attack by the secondary amine of the pyrrolidine linker to form a stable amide bond.
Caption: General workflow for the conjugation of a carboxylic acid-containing molecule with 3-(2-Ethoxyethoxy)pyrrolidine.
Preparation of the Free Base Linker
3-(2-Ethoxyethoxy)pyrrolidine is supplied as a hydrochloride salt. The free secondary amine needs to be liberated for the coupling reaction.
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel and add an excess of saturated NaHCO₃ solution to neutralize the hydrochloride salt. The pH of the aqueous layer should be > 8.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the free base of the linker as an oil.
-
The free base should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent degradation.
Amide Coupling Protocol (Representative Example)
This protocol describes a general procedure for the amide bond formation between a carboxylic acid-functionalized small molecule and the free base of the linker using HATU as the coupling agent.
Materials:
-
Carboxylic acid-functionalized molecule of interest
-
3-(2-Ethoxyethoxy)pyrrolidine (free base from section 4.2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the free base of 3-(2-Ethoxyethoxy)pyrrolidine (1.2 - 1.5 eq) in a small amount of anhydrous DMF.
-
Add the linker solution dropwise to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of water.
-
The crude product is now ready for purification.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered substrates.[9]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the acid generated during the reaction.
-
Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate, reducing the reaction yield.
Purification of the Conjugate
Purification of the PEGylated conjugate is essential to remove unreacted starting materials, coupling reagents, and byproducts.
Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique well-suited for purifying small molecule conjugates.[10]
Typical Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a defined time period. The exact gradient will need to be optimized based on the hydrophobicity of the conjugate.
-
Detection: UV-Vis detector, monitoring at a wavelength where the molecule of interest has strong absorbance.
General Procedure:
-
Dilute the crude reaction mixture with a suitable solvent (e.g., DMF/water).
-
Filter the sample to remove any particulate matter.
-
Inject the sample onto the equilibrated RP-HPLC system.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by LC-MS to confirm the presence and purity of the product.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
Characterization of the Conjugate
Thorough characterization is imperative to confirm the identity, purity, and integrity of the final conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary tool for confirming the successful conjugation and assessing the purity of the final product.[11]
-
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of the desired conjugate. The LC chromatogram will indicate the purity of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the conjugate.
-
¹H NMR: Will confirm the presence of protons from both the parent molecule and the 3-(2-Ethoxyethoxy)pyrrolidine linker. Characteristic signals for the ethoxyethoxy group (typically in the 3.4-3.7 ppm range) and the pyrrolidine ring protons should be identifiable.[12][13]
-
¹³C NMR: Will show the carbon signals corresponding to the complete structure of the conjugate.[14]
Application in PROTAC Design: A Conceptual Framework
In the context of PROTACs, this compound can be used to link a warhead (ligand for the protein of interest) to an E3 ligase ligand. The pyrrolidine nitrogen is typically acylated by a carboxylic acid-functionalized E3 ligase ligand (or warhead), and the ethoxyethoxy tail is functionalized for attachment to the other binding moiety.
Caption: Conceptual structure of a PROTAC utilizing the 3-(2-Ethoxyethoxy)pyrrolidine linker.
The synthesis would involve a modular approach, where the linker is sequentially attached to the two ligands. The choice of which ligand to attach first will depend on the overall synthetic strategy and the reactivity of the functional groups on each component.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound (CAS 1094108-02-7) was not available in the public domain at the time of writing, general precautions for handling pyrrolidine derivatives should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[18] For the hydrochloride salt, storage under refrigerated conditions may be recommended.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]
Always consult the material-specific SDS provided by the supplier before handling any chemical.
Conclusion
This compound is a valuable and versatile discrete PEG linker for modern drug development. Its unique combination of a hydrophilic spacer and a conformationally relevant pyrrolidine ring offers a powerful tool for optimizing the properties of complex therapeutic modalities like ADCs and PROTACs. The protocols and guidelines presented herein provide a solid foundation for researchers to effectively incorporate this linker into their drug design and discovery workflows, paving the way for the development of safer and more efficacious medicines.
References
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Technical Support Center: Purification of PROTACs with PEG Linkers. Benchchem.
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QA-1272 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.
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Pyrrolidine - Safety Data Sheet. Apollo Scientific.
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PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
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SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich. (2025-11-06).
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IntechOpen.
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PEGylation of Small Molecule Drugs. Biopharma PEG. (2020-02-19).
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Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Beilstein Journal of Organic Chemistry. (2025-02-18).
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters.
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Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry.
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SAFETY DATA SHEET - Ethoxylated oxoalcohol. Sigma-Aldrich. (2025-08-25).
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SAFETY DATA SHEET - Sodium thiosulfate pentahydrate. Sigma-Aldrich. (2025-10-17).
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar.
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Pyrrolidine(123-75-1) 13C NMR spectrum. ChemicalBook.
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Application Notes and Protocols: PEGylation of Small Molecules for Improved Pharmacokinetics. Benchchem.
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The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles. WuXi AppTec DMPK. (2023-08-18).
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PEGylation of Small Molecule Drugs. BOC Sciences.
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PEGylation and PEGylation Reagents. BroadPharm. (2021-11-11).
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SAFETY DATA SHEET - Cyclohexanol. Durham Tech. (2014-07-18).
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. (2015-11-05).
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Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate.
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Safety data sheet - cetrimonium chloride. CPAChem. (2025-07-22).
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
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SAFETY DATA SHEET - Hexadecyltrimethylammonium chloride. Fisher Scientific. (2011-03-24).
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Monodisperse PEG Linkers in Drug Development. Biochempeg. (2019-12-06).
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The preparation method of Pegylation small-molecule drug. Google Patents.
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Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. ATB.
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. (2025-08-06).
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Targeted Protein Degradation at Syngene. AWS.
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PEG-S – 1H NMR (400 MHz, CDCl3) δ. The Royal Society of Chemistry.
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Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. (2023-05-15).
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Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm.
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LC-MS for PROTACs & Targeted Protein Degraders. Virscidian.
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Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
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Application Notes and Protocols for PROTAC Synthesis Using 3-Bromo-1-propanol as a Linker Precursor. Benchchem.
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications. (2025-08-29).
-
Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation.
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
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A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules.
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Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.
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Advantages of dPEG® in ADC Linker Design. Vector Laboratories.
-
Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences. (2023-04-28).
-
Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471). Journal of Pharmaceutical and Biomedical Analysis. (2024-10-15).
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Application Notes and Protocols for the Coupling of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its non-planar, saturated nature provides access to three-dimensional chemical space, a critical attribute for enhancing target affinity and specificity. The functionalization of the pyrrolidine nitrogen via coupling reactions is a cornerstone of medicinal chemistry, enabling the synthesis of diverse compound libraries for lead optimization. This guide provides detailed experimental protocols for the coupling of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a versatile building block, through two robust and widely applicable methods: amide bond formation and reductive amination.
These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles to facilitate adaptation and troubleshooting.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties and associated hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO₂ | Internal Calculation |
| Molecular Weight | 195.69 g/mol | Internal Calculation |
| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | General Knowledge |
Safety Summary: this compound is anticipated to share hazard characteristics with similar pyrrolidine derivatives. While specific data for this compound is limited, related compounds are known to be harmful if swallowed, and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Amide Bond Formation via HATU-Mediated Coupling
Amide coupling is a fundamental transformation in organic synthesis.[3] When starting with an amine hydrochloride salt, the in-situ neutralization of the amine is a critical first step to generate the free, nucleophilic secondary amine required for the coupling reaction. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is ideal for this purpose as it scavenges the proton from the amine hydrochloride without competing in the subsequent coupling reaction.[4] The coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is a highly efficient reagent that activates the carboxylic acid, facilitating its reaction with the amine.[2][5]
Reaction Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol: Synthesis of N-Benzoyl-3-(2-ethoxyethoxy)pyrrolidine
Materials:
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-(2-Ethoxyethoxy)pyrrolidine HCl | 195.69 | 1.0 | 1.0 | 196 mg |
| Benzoic Acid | 122.12 | 1.0 | 1.0 | 122 mg |
| HATU | 380.23 | 1.1 | 1.1 | 418 mg |
| DIPEA | 129.24 | 2.2 | 2.2 | 0.38 mL |
| Anhydrous DMF | - | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (196 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir to dissolve. Add N,N-Diisopropylethylamine (DIPEA, 0.38 mL, 2.2 mmol) to the solution. Stir for 10 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.
-
Coupling Agent Addition: Add HATU (418 mg, 1.1 mmol) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Aqueous Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzoyl-3-(2-ethoxyethoxy)pyrrolidine.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine.[6] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[7] Sodium triacetoxyborohydride (STAB) is a particularly mild and effective reagent for this transformation, as it is less reactive towards the starting carbonyl compound compared to the iminium ion intermediate.[8][9] As with amide coupling, the hydrochloride salt of the amine must first be neutralized with a non-nucleophilic base.
Reaction Workflow: Reductive Amination
Caption: Workflow for reductive amination with STAB.
Detailed Experimental Protocol: Synthesis of N-Benzyl-3-(2-ethoxyethoxy)pyrrolidine
Materials:
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-(2-Ethoxyethoxy)pyrrolidine HCl | 195.69 | 1.0 | 1.0 | 196 mg |
| Benzaldehyde | 106.12 | 1.0 | 1.0 | 0.10 mL |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 | 1.2 | 254 mg |
| Triethylamine (TEA) | 101.19 | 1.1 | 1.1 | 0.15 mL |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (196 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Base and Aldehyde Addition: Add triethylamine (0.15 mL, 1.1 mmol) and stir for 10 minutes. Then, add benzaldehyde (0.10 mL, 1.0 mmol).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (254 mg, 1.2 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure N-benzyl-3-(2-ethoxyethoxy)pyrrolidine.
Product Characterization
The successful synthesis of the coupled products should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the introduced acyl or alkyl group is a key indicator of a successful reaction. For the N-benzoyl product, aromatic protons will appear in the δ 7.2-7.8 ppm region. For the N-benzyl product, the benzylic protons will typically appear as a singlet around δ 3.6-3.8 ppm, and aromatic protons will be observed around δ 7.2-7.4 ppm.[10] The protons on the pyrrolidine ring and the ethoxyethoxy side chain will show complex multiplets in the upfield region.
-
¹³C NMR: The formation of an amide bond will be indicated by a new carbonyl signal around δ 165-175 ppm. In the case of reductive amination, a new benzylic carbon signal will appear around δ 50-60 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete neutralization of the amine hydrochloride.- Inactive coupling or reducing agent.- Insufficient reaction time or temperature. | - Ensure at least 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used for amide coupling, or 1.1 equivalents for reductive amination.- Use freshly opened or properly stored reagents.- Extend the reaction time and continue monitoring. Gentle heating (40-50 °C) may be beneficial for sluggish amide couplings. |
| Multiple Byproducts | - For amide coupling: side reactions of the activated ester.- For reductive amination: over-alkylation (if a primary amine was used). | - For amide coupling, ensure the amine is added promptly after the activation of the carboxylic acid.- For reductive amination with primary amines, a stepwise procedure of imine formation followed by reduction can offer better control.[11] |
| Difficult Purification | - Presence of urea byproducts from carbodiimide reagents (if used).- Water-soluble byproducts from coupling reagents. | - If using EDC, multiple aqueous washes are crucial to remove the urea byproduct.[12]- Thorough aqueous work-up as described in the protocols is essential to remove polar impurities before chromatography. |
Conclusion
The protocols detailed herein provide robust and versatile methods for the functionalization of this compound. The choice between amide coupling and reductive amination will depend on the desired final product and the available starting materials. Both methods are high-yielding and tolerant of a wide range of functional groups, making them invaluable tools in the synthesis of novel pyrrolidine-containing compounds for drug discovery and development. Careful attention to the reaction setup, particularly the neutralization of the amine hydrochloride, and diligent monitoring of the reaction progress are key to achieving successful outcomes.
References
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-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 21, 2026, from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
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-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 21, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 21, 2026, from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Amide Bond Formation with 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, found in the structures of numerous FDA-approved drugs.[1] This saturated five-membered nitrogen-containing heterocycle is a prevalent feature in a wide array of biologically active compounds and natural alkaloids.[2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in the design of therapeutics targeting a range of conditions.[4][5] The incorporation of specific substituents onto the pyrrolidine core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
3-(2-Ethoxyethoxy)pyrrolidine, in particular, introduces a flexible and polar ether-containing side chain. This substituent can enhance aqueous solubility and provide an additional hydrogen bond acceptor, potentially improving drug-target interactions and oral bioavailability. Supplied as a hydrochloride salt, this building block is stable and readily available for synthetic transformations. This guide provides a comprehensive overview and detailed protocols for the efficient formation of amide bonds utilizing 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a crucial reaction in the synthesis of novel chemical entities for drug development.
Core Principles of Amide Bond Formation with Amine Hydrochloride Salts
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that is susceptible to nucleophilic attack by the amine.[8][9]
When using an amine hydrochloride salt, such as this compound, an additional crucial step is required: the in-situ neutralization of the ammonium salt to liberate the free, nucleophilic secondary amine. This is accomplished by the addition of a non-nucleophilic organic base.[9]
The overall process can be visualized as a two-stage, one-pot reaction:
-
Carboxylic Acid Activation: A coupling reagent converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate.
-
Nucleophilic Acyl Substitution: The free secondary amine, liberated by the base, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct.
A Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization of chiral centers, and the desired reaction conditions.[8] Below is a summary of widely used coupling reagents.
| Coupling Reagent Class | Example(s) | Mechanism of Action & Key Features | Common Byproducts |
| Carbodiimides | EDC, DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11][12] EDC is water-soluble, simplifying byproduct removal.[13] DCC can lead to the formation of an insoluble dicyclohexylurea byproduct.[14] Often used with additives like HOBt or NHS to suppress side reactions and reduce racemization.[10] | Ureas (water-soluble for EDC, often insoluble for DCC) |
| Aminium/Uronium Salts | HATU, HBTU, TBTU | Form active esters that are highly reactive and less prone to racemization.[8][14] HATU is particularly effective for sterically hindered substrates and reactions that are sluggish with other reagents.[13][15] These reagents are generally very efficient, leading to fast reaction times.[16] | Tetramethylurea, HPF₆ |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, they form reactive acylphosphonium intermediates.[14] PyBOP is a strong coupling reagent with high chemoselectivity.[13] They are known for their high reactivity and are effective in preventing racemization. | Phosphoramide derivatives |
Detailed Experimental Protocols
The following protocols are designed as a robust starting point for the synthesis of amides using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for General Use)
This protocol is highly reliable for a broad range of carboxylic acids, including those that are sterically demanding. HATU is known for its high efficiency and low rate of side reactions.[15]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1–0.5 M concentration relative to the carboxylic acid).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add DIEA (3.0 eq) to the stirred solution. The initial equivalent of base neutralizes the HCl salt, while the subsequent equivalents facilitate the coupling reaction.[15]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (A Cost-Effective Alternative)
This classic method is a cost-effective and efficient way to synthesize amides. The use of 1-Hydroxybenzotriazole (HOBt) as an additive minimizes racemization and prevents the formation of an N-acylurea byproduct, a common side reaction with carbodiimides.[17]
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add TEA or DIEA (3.0 eq) to the mixture and stir for 5-10 minutes.
-
Add EDC hydrochloride (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Purification and Troubleshooting
Purification of the final amide product can sometimes be challenging due to the presence of unreacted starting materials and coupling byproducts.[17]
Purification Strategies:
-
Aqueous Workup: An acidic wash (e.g., 1M HCl or 5% citric acid) will protonate and remove basic impurities like unreacted amine and DIEA/TEA.[17] A basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts like HOBt.
-
Chromatography: Standard silica gel chromatography is typically effective. The choice of eluent system (e.g., Hexanes/EtOAc, DCM/Methanol) should be guided by TLC analysis.
-
Recrystallization: If the amide product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.[18]
Conclusion
The formation of an amide bond is a fundamental and frequently employed transformation in the synthesis of pharmaceutical candidates.[19] this compound is a valuable building block that can be reliably incorporated into molecules of interest using standard coupling protocols. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize novel amides. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development, facilitating the exploration of new chemical space centered on the privileged pyrrolidine scaffold.
References
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Khan Academy. (n.d.). Preparation of amides using DCC (video). [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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Vale, N., & Gouveia, M. J. (2011). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. PubMed. [Link]
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Sharma, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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ResearchGate. (2020). What is the best technique for amide purification?[Link]
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Reddit. (2020). Looking for some advice for purification of diamide. [Link]
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ResearchGate. (2016). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]
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Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
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Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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ResearchGate. (2021). Recent Advances in the Synthesis of Pyrrolidines. [Link]
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Kuranova, E., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
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Royal Society of Chemistry. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. [Link]
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Lab Archives. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]
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ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
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Khan Academy. (2010). Amide formation from acyl chloride. [Link]
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IntechOpen. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]
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Application Note: A Framework for Evaluating Novel Scaffolds in Targeted Protein Degradation
Topic: Evaluating the Potential of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride and Related Scaffolds in Targeted Protein Degradation (TPD).
Audience: Researchers, scientists, and drug development professionals in the field of chemical biology and oncology.
Introduction: The Critical Role of Linkers in PROTAC Design
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] The most prominent TPD technology, Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules that hijack the cell's natural waste disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3][4]
A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][5] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[2][5][6]
Scientific literature has extensively documented linkers based on polyethylene glycol (PEG) and alkyl chains.[5][][8] However, the field is rapidly evolving to incorporate more sophisticated motifs, such as heterocyclic scaffolds like piperazine and piperidine, to impart rigidity and modulate drug-like properties.[5][9]
This guide addresses a crucial challenge in the field: How does one systematically evaluate a novel, uncharacterized chemical moiety for its potential as a PROTAC linker? We will use the molecule This compound as a hypothetical case study. While this specific molecule is not established in TPD literature, its structure—containing a semi-rigid pyrrolidine ring and a flexible, hydrophilic ethoxyethoxy chain—presents an interesting scaffold for exploration. This document provides a comprehensive framework and detailed protocols for its characterization, synthesis into a proof-of-concept PROTAC, and rigorous biological evaluation.
Part 1: Design Hypothesis for Novel Linker Scaffolds
The structure of a linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination.[6] The design of a new PROTAC often involves an empirical process of synthesizing and testing a library of compounds with varied linker compositions and lengths.[]
Analysis of the 3-(2-Ethoxyethoxy)pyrrolidine Scaffold:
-
Hydrophilicity: The ethoxyethoxy group is analogous to a short PEG chain, which is known to enhance the aqueous solubility and cell permeability of PROTACs—key challenges for these often large molecules that fall outside Lipinski's "rule of five".[2][11]
-
Conformational Control: The pyrrolidine ring introduces a degree of rigidity compared to a simple alkyl or PEG chain.[12] This can reduce the entropic penalty of forming the ternary complex, potentially increasing its stability.[2] The stereochemistry of the pyrrolidine can also be explored to fine-tune the exit vectors for linker attachment.
-
Synthetic Tractability: The secondary amine of the pyrrolidine provides a straightforward handle for chemical modification and conjugation to either the POI or E3 ligase ligand.[12]
Hypothesis: Incorporating a 3-(2-Ethoxyethoxy)pyrrolidine moiety into a PROTAC linker could yield degraders with improved solubility and unique conformational properties, leading to enhanced ternary complex formation and potent protein degradation.
Part 2: Generalized Synthesis Protocol
The synthesis of a PROTAC is a modular process.[4][13] Below is a generalized protocol for incorporating a novel amine-containing linker building block, such as 3-(2-Ethoxyethoxy)pyrrolidine, into a PROTAC targeting a hypothetical kinase (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Workflow Overview:
-
Functionalize the Building Block: Create two versions of the linker scaffold. In one, the pyrrolidine nitrogen is protected (e.g., with a Boc group) to allow functionalization of the ethoxyethoxy tail. In the other, the tail is functionalized first, allowing the nitrogen to be used for coupling.
-
Couple to E3 Ligase Ligand: Synthetically attach the linker moiety to an E3 ligase ligand (e.g., pomalidomide).
-
Couple to POI Ligand: Attach the other end of the linker-E3 ligand conjugate to the POI ligand (e.g., a kinase inhibitor).
Example Synthetic Step: Amide Bond Formation
This is a common reaction in PROTAC synthesis for connecting the components.[14]
-
Dissolve Components: In an inert atmosphere vial, dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) and the E3 ligase-linker conjugate (containing the free pyrrolidine amine, 1.1 eq) in an anhydrous polar aprotic solvent like DMSO or DMF.
-
Add Coupling Reagents: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC product using reverse-phase HPLC to achieve high purity for biological testing.
Part 3: Core Experimental Protocols for PROTAC Evaluation
Once synthesized, the novel PROTAC must be rigorously tested to validate its ability to induce protein degradation via the intended mechanism. This involves a tiered approach, moving from measuring degradation to confirming the underlying molecular events.
Protocol A: Target Protein Degradation by Western Blot
This is the foundational experiment to determine if the PROTAC reduces the cellular levels of the target protein.
Principle: Western blotting uses antibodies to detect the amount of a specific protein in a complex mixture, allowing for quantification of protein knockdown.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target kinase) and allow them to adhere overnight. Treat the cells with a dose-response concentration range of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO) and negative controls (POI ligand alone, E3 ligand alone).
-
Cell Lysis: Wash the cells with ice-cold PBS.[15] Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation post-lysis.[16][17]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins (Note: Avoid boiling for some membrane proteins which may aggregate).
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead=vee];
} caption: "Experimental workflow for evaluating a novel PROTAC."
Protocol B: Ternary Complex Formation Assay (TR-FRET)
This assay directly measures the PROTAC's ability to bring the POI and E3 ligase together.[18]
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay.[19] The POI and E3 ligase are labeled with a FRET donor (e.g., Terbium) and acceptor (e.g., d2 or FITC), respectively. A FRET signal is generated only when the two proteins are brought into close proximity by the PROTAC.[20]
Step-by-Step Methodology:
-
Reagent Preparation: Obtain or prepare purified, recombinant POI and E3 ligase (e.g., CRBN/DDB1 complex). Label them with compatible TR-FRET donor and acceptor fluorophores according to the manufacturer's instructions.
-
Assay Setup: In a low-volume 384-well plate, add a fixed concentration of the labeled POI and E3 ligase to each well.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells. Include controls such as POI ligand alone and E3 ligase ligand alone to assess competition.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the complex to form.[19][21]
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot this ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at very high concentrations due to the formation of binary complexes that prevent ternary complex formation.
Protocol C: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[22]
Principle: This assay directly measures the attachment of ubiquitin chains to the POI. This can be done in a reconstituted in vitro system or in cells. The cellular assay is described here.[23]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (from Protocol A) for a shorter time period (e.g., 1-4 hours), before significant degradation occurs. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) to allow poly-ubiquitinated proteins to accumulate instead of being degraded.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP): Add an antibody specific to the POI to the cell lysates and incubate overnight at 4°C to form antibody-antigen complexes.
-
Capture: Add Protein A/G magnetic beads to capture the antibody-POI complexes. Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in sample buffer. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane as in Protocol A.
-
Detection: Probe the Western blot with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2 clones). A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates poly-ubiquitination. Re-probe the membrane with the POI antibody to confirm successful immunoprecipitation.
Data Presentation and Interpretation
Summarizing quantitative data in a structured format is crucial for comparing the efficacy of different PROTACs.
Table 1: Summary of Biological Activity for a Hypothetical PROTAC
| Parameter | Description | Result |
|---|---|---|
| DC₅₀ (nM) | Concentration for 50% protein degradation. | 25 nM |
| Dₘₐₓ (%) | Maximum observed protein degradation. | 95% |
| TC₅₀ (nM) | Concentration for 50% ternary complex formation. | 50 nM |
| Ubiquitination | Observation of poly-ubiquitin chains on POI. | Confirmed |
Interpretation:
-
A potent PROTAC will have a low DC50 value and a high Dmax.
-
The TR-FRET data confirms the PROTAC physically links the two proteins. The bell-shaped curve is a hallmark of a 1:1:1 ternary complex.
-
Positive ubiquitination data confirms the complex is productive and that the E3 ligase is active in proximity to the POI.
-
Together, these three assays provide a robust, self-validating system confirming the PROTAC's mechanism of action.
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Mechanism of PROTAC-mediated protein degradation."
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Available at: [Link]
-
Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(6), 381-390. Available at: [Link]
-
ResearchGate. (n.d.). Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB. Retrieved from [Link]
-
Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(1), 269-281. Available at: [Link]
-
Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available at: [Link]
-
Romero-Felipe, N., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 27(19), 6524. Available at: [Link]
-
American Chemical Society. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Available at: [Link]
-
Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer. Retrieved from [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
-
bioRxiv. (2023). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Retrieved from [Link]
-
ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. Retrieved from [Link]
-
Liu, X., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry, 10, 896934. Available at: [Link]
-
protocols.io. (2022). Linker Design and Optimization. Retrieved from [Link]
-
Schmidt, F., et al. (2023). Targeted Protein Degradation of Histone Deacetylases by Hydrophobically Tagged Inhibitors. Journal of Medicinal Chemistry, 66(13), 8870-8893. Available at: [Link]
-
ResearchGate. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
Cresset Group. (2024). Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases. Retrieved from [Link]
-
ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Unciti-Broceta, A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters, 13(10), 1541-1554. Available at: [Link]
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on available structures. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. Retrieved from [Link]
-
ResearchGate. (2023). Leveraging Targeted Protein Degradation for G Protein-Coupled Receptors: The Development of CCR2 Molecular Degraders. Retrieved from [Link]
-
PubMed Central. (n.d.). Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening. Retrieved from [Link]
-
Chemical Society Reviews. (2024). Proteolysis-targeting drug delivery system (ProDDS): integrating targeted protein degradation concepts into formulation design. Retrieved from [Link]
-
Signal Transduction and Targeted Therapy. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Retrieved from [Link]
Sources
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- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 11. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 12. mdpi.com [mdpi.com]
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- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
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- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols: Harnessing Click Chemistry with (Ethoxyethoxy)pyrrolidine Derivatives for Advanced Bioconjugation and Drug Discovery
Introduction: The Strategic Integration of Pyrrolidine Scaffolds and PEG-like Spacers in Click Chemistry
In the landscape of modern medicinal chemistry and chemical biology, the pyrrolidine ring stands out as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its non-planar, sp³-rich architecture allows for a superior exploration of three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[3] Concurrently, the principles of "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), have revolutionized the way scientists assemble complex molecular architectures.[2][4] This suite of reactions offers modularity, high yields, and bioorthogonality, making it an invaluable tool for bioconjugation, drug discovery, and materials science.[4][5]
This guide delves into the synergistic potential of combining (ethoxyethoxy)pyrrolidine derivatives with the power of click chemistry. The inclusion of the ethoxyethoxy moiety serves a dual purpose: it acts as a short, hydrophilic polyethylene glycol (PEG)-like linker, which can enhance aqueous solubility and improve pharmacokinetic properties, and it provides a versatile handle for the introduction of bioorthogonal functionalities, namely azides and alkynes.[6][7] We will explore the synthesis of these novel building blocks and provide detailed protocols for their application in key areas of research, empowering scientists to construct sophisticated bioconjugates and novel therapeutic entities with precision and efficiency.
Core Concepts: Why (Ethoxyethoxy)pyrrolidine Derivatives?
The rationale for employing (ethoxyethoxy)pyrrolidine derivatives in click chemistry-driven applications is rooted in the advantageous properties of each component:
-
The Pyrrolidine Core: A proven pharmacophore that can impart favorable stereochemical and conformational constraints on a molecule, enhancing its interaction with biological targets.[3]
-
The (Ethoxyethoxy) Spacer: This short PEG-like chain enhances hydrophilicity, which can mitigate aggregation and improve the solubility of resulting conjugates.[6] This is particularly crucial for peptide and protein modifications.
-
Click Functionality (Azide/Alkyne): The introduction of these bioorthogonal handles allows for highly specific and efficient covalent bond formation under mild, biologically compatible conditions, preventing unwanted side reactions with endogenous functional groups.[8][9]
The convergence of these features makes (ethoxyethoxy)pyrrolidine-based click chemistry reagents powerful tools for a range of applications, including the development of antibody-drug conjugates (ADCs), the creation of peptide-based therapeutics with improved properties, and the construction of advanced molecular probes.[10][11]
Proposed Synthesis of Key (Ethoxyethoxy)pyrrolidine-Azide/Alkyne Building Blocks
To utilize these derivatives, one must first synthesize them. Below are proposed, scientifically sound synthetic routes for preparing the necessary azide and alkyne-functionalized (ethoxyethoxy)pyrrolidine building blocks.
Diagram: Synthetic Pathway to Functionalized Pyrrolidine Derivatives
Caption: Proposed synthetic routes for azido and alkynyl (ethoxyethoxy)pyrrolidine building blocks.
Application Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Modification
This protocol details the modification of a peptide containing a terminal alkyne with the synthesized azido-(ethoxyethoxy)pyrrolidine derivative. This modification can enhance the peptide's solubility and pharmacokinetic profile.
Rationale
The CuAAC reaction is chosen for its high efficiency and specificity.[2][12] The use of a copper-chelating ligand like THPTA is crucial to stabilize the Cu(I) oxidation state and minimize potential damage to the peptide from reactive oxygen species.[4] The (ethoxyethoxy)pyrrolidine moiety is introduced to improve the peptide's drug-like properties.
Materials
| Reagent | Supplier | Cat. No. (Example) |
| Alkyne-modified Peptide | Custom Synthesis | N/A |
| Azido-(ethoxyethoxy)pyrrolidine | Synthesized as above | N/A |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| THPTA Ligand | Sigma-Aldrich | 762342 |
| Degassed PBS Buffer (pH 7.4) | Thermo Fisher | 10010023 |
| DMSO (Anhydrous) | Sigma-Aldrich | 276855 |
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1 mM.
-
Dissolve the azido-(ethoxyethoxy)pyrrolidine in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in degassed water. Prepare this solution fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
400 µL of the 1 mM alkyne-modified peptide solution.
-
50 µL of the 10 mM azido-(ethoxyethoxy)pyrrolidine solution (a 1.25-fold molar excess).
-
10 µL of the 100 mM THPTA solution.
-
10 µL of the 20 mM CuSO₄ solution.
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add 30 µL of the freshly prepared 100 mM Sodium Ascorbate solution to initiate the reaction.
-
Vortex the tube briefly and incubate at room temperature for 1-4 hours, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or HPLC.
-
Once the reaction is complete, the modified peptide can be purified using reverse-phase HPLC.
-
Diagram: CuAAC Peptide Modification Workflow
Caption: Workflow for the CuAAC-mediated modification of a peptide.
Application Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation to Antibodies
This protocol describes the conjugation of a drug molecule, functionalized with our alkynyl-(ethoxyethoxy)pyrrolidine linker, to an azide-modified antibody. SPAAC is the method of choice for conjugating to sensitive biomolecules like antibodies as it avoids the use of a potentially cytotoxic copper catalyst.[8][10]
Rationale
The high ring strain of cyclooctyne reagents, such as DBCO, allows the reaction to proceed efficiently at physiological temperatures without a catalyst.[9] This is critical for maintaining the structural integrity and biological activity of the antibody. The (ethoxyethoxy)pyrrolidine linker provides a hydrophilic spacer between the antibody and the drug, which can be beneficial for the overall properties of the resulting Antibody-Drug Conjugate (ADC).[11]
Materials
| Reagent | Supplier | Cat. No. (Example) |
| Azide-modified Antibody | Custom Preparation | N/A |
| Alkynyl-(ethoxyethoxy)pyrrolidine-Drug | Synthesized | N/A |
| DBCO-functionalized Azide | BroadPharm | BP-22463 |
| PBS Buffer (pH 7.4) | Thermo Fisher | 10010023 |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a solution of the azide-modified antibody in PBS at a concentration of 5 mg/mL.
-
Dissolve the alkynyl-(ethoxyethoxy)pyrrolidine-drug conjugate in DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
To the antibody solution, add the alkynyl-(ethoxyethoxy)pyrrolidine-drug conjugate solution to achieve a 5-10 fold molar excess of the drug-linker over the antibody.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at 4°C or room temperature for 12-24 hours with gentle shaking.
-
-
Purification of the ADC:
-
Remove the excess, unconjugated drug-linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through tangential flow filtration (TFF).
-
The purified ADC can be characterized by UV-Vis spectroscopy (to determine the drug-to-antibody ratio, DAR), size-exclusion chromatography (SEC), and mass spectrometry.
-
Diagram: SPAAC Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate via SPAAC.
Conclusion and Future Perspectives
The strategic design of (ethoxyethoxy)pyrrolidine derivatives as functionalized linkers for click chemistry opens up new avenues for the construction of complex and highly functional biomolecules. The protocols outlined in this guide provide a robust framework for researchers to implement these novel reagents in their workflows for peptide modification, ADC development, and beyond. The inherent modularity of click chemistry, combined with the beneficial properties of the pyrrolidine scaffold and the PEG-like spacer, offers a powerful platform for accelerating innovation in drug discovery and chemical biology. Future work will focus on expanding the library of these derivatives with varying linker lengths and functionalities to provide a comprehensive toolkit for the scientific community.
References
Sources
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- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
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- 6. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
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- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride in the Design of Novel Heterobifunctional Molecules
<
Abstract
Heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have emerged as a transformative modality in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] The linker component of these molecules is a critical determinant of their efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetic profiles.[3][4][5] This application note provides a detailed guide for researchers on the strategic incorporation of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a versatile and advantageous linker building block, into novel heterobifunctional molecules. We present its chemical rationale, detailed synthetic protocols, and key considerations for its application in drug development.
Introduction: The Critical Role of Linkers in Heterobifunctional Molecules
Heterobifunctional molecules are designed with three key components: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not merely a passive spacer but an active contributor to the molecule's overall performance.[6] Its length, rigidity, and chemical composition dictate the spatial orientation of the two ligands, which is paramount for the successful formation of a productive ternary complex between the target protein, the heterobifunctional molecule, and the E3 ligase.[6][7] Furthermore, the linker significantly impacts crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[3]
The selection of appropriate linker building blocks is therefore a cornerstone of modern drug design in this field. This compound has gained attention as a valuable building block for its ability to impart favorable physicochemical properties. The ethoxyethoxy group, similar to PEG linkers, can improve aqueous solubility, and the pyrrolidine ring provides a semi-rigid scaffold that can help to optimize the geometry of the ternary complex.[4][7]
Featured Building Block: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1094108-02-7[8] |
| Molecular Formula | C8H18ClNO2 |
| Molecular Weight | 195.69 g/mol |
| Appearance | White to off-white solid |
| Key Features | Contains a secondary amine for covalent attachment, an ether chain to enhance solubility, and a pyrrolidine ring for conformational constraint. |
The unique structure of this compound offers several advantages:
-
Enhanced Solubility: The hydrophilic diether side chain can disrupt planarity and introduce polarity, often leading to improved aqueous solubility of the final heterobifunctional molecule, a common challenge in this chemical space.[6]
-
Improved Permeability: The balance of hydrophilic and lipophilic character, combined with the ability to engage in intramolecular hydrogen bonding, can contribute to enhanced cell permeability, a critical factor for oral bioavailability and efficacy in cellular models.[7]
-
Conformational Control: The pyrrolidine ring provides a degree of conformational rigidity, which can be advantageous in pre-organizing the molecule for binding to the target protein and E3 ligase, potentially reducing the entropic penalty of ternary complex formation.[5]
Synthetic Protocols for Incorporation
The incorporation of this compound into a heterobifunctional molecule typically involves the formation of an amide or other stable covalent bond. The following protocols provide detailed, step-by-step methodologies for common synthetic transformations.
General Workflow for Synthesis
The overall synthetic strategy generally involves the sequential coupling of the linker building block to the E3 ligase ligand and the target protein ligand. The order of addition can be varied depending on the specific chemistry and protecting group strategy employed.
Figure 1: A generalized workflow for the synthesis of a heterobifunctional molecule using 3-(2-Ethoxyethoxy)pyrrolidine as a key linker component.
Protocol 1: Amide Bond Formation with an Activated Carboxylic Acid
This protocol describes the coupling of the secondary amine of 3-(2-Ethoxyethoxy)pyrrolidine with a carboxylic acid-containing fragment (e.g., an E3 ligase ligand or a warhead) that has been pre-activated.
Materials:
-
This compound
-
Carboxylic acid-containing fragment (e.g., Pomalidomide-acid)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Preparation of the Free Base:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature. This neutralizes the hydrochloride salt to generate the free secondary amine, which is the active nucleophile for the coupling reaction.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, dissolve the carboxylic acid-containing fragment (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.[9]
-
Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.[10][11]
-
-
Coupling Reaction:
-
Slowly add the solution of the free 3-(2-Ethoxyethoxy)pyrrolidine (from Step 1) to the activated carboxylic acid mixture (from Step 2).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[12] The reaction progress is typically indicated by the consumption of the starting carboxylic acid.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled intermediate.
-
Causality and Trustworthiness: The use of HATU as a coupling agent is a well-established and highly efficient method for amide bond formation, known for its rapid reaction times and minimal side product formation.[13][14] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction without competing in the reaction itself.[15] The aqueous work-up is designed to remove unreacted starting materials, coupling reagents, and water-soluble byproducts, ensuring a cleaner crude product for purification.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol outlines the coupling of 3-(2-Ethoxyethoxy)pyrrolidine with an aldehyde- or ketone-containing fragment, a common strategy for introducing the linker.
Materials:
-
This compound
-
Aldehyde- or ketone-containing fragment
-
Reducing agent: Sodium triacetoxyborohydride (STAB)
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[16]
-
Acetic acid (catalytic amount)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde- or ketone-containing fragment (1.0 equivalent) and this compound (1.5 equivalents) in the chosen anhydrous solvent.
-
Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the mixture. The acid catalyzes the formation of the iminium ion intermediate.[16]
-
-
Addition of Reducing Agent:
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Characterization and Quality Control
The successful synthesis and purity of the resulting intermediates and final heterobifunctional molecule should be confirmed by a suite of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically aiming for >95% for biological evaluation.
Conclusion
This compound is a highly valuable and versatile building block for the design of next-generation heterobifunctional molecules. Its inherent properties can be strategically leveraged to overcome common challenges in drug development, such as poor solubility and low cell permeability. The protocols detailed in this application note provide a robust framework for the successful incorporation of this linker into novel chemical entities, empowering researchers to explore new chemical space and accelerate the discovery of potent and effective targeted protein degraders.
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldeydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1, 422-450. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Kandela, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1, 364-376. [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]
-
Abdel-Magid, A. F. (2015). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Request PDF. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Zhang, Y., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(24), 6143-6148. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Shields, B., et al. (2021). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]
-
Li, W., et al. (2018). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 9(11), 1085–1090. [Link]
-
Gabizon, R., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 11(1), 3823. [Link]
-
Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Henning, R. K., et al. (2023). Emerging TACnology: Heterobifunctional Small Molecule Inducers of Targeted Posttranslational Protein Modifications. Molecules, 28(2), 735. [Link]
Sources
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- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. 1094108-02-7|this compound|BLD Pharm [bldpharm.com]
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- 10. HATU - Wikipedia [en.wikipedia.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. youtube.com [youtube.com]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 17. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: Integrating 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride as a Novel Hydrophilic Moiety in Antibody-Drug Conjugate (ADC) Development
Introduction: The Imperative for Hydrophilic Linkers in Advanced ADC Design
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload.[1] The linker, which bridges the antibody and the payload, is a critical determinant of an ADC's overall efficacy, safety, and pharmacokinetic profile.[] A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads. This lipophilicity can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DAR), resulting in rapid clearance from circulation, reduced therapeutic efficacy, and potential immunogenicity.[3]
To counteract these challenges, the field is increasingly focused on the incorporation of hydrophilic moieties into linker designs.[3][4] Hydrophilic linkers, such as those containing polyethylene glycol (PEG) or similar polar structures, can significantly enhance the aqueous solubility of the entire ADC construct.[3][5][6] This "shielding" effect mitigates aggregation, improves pharmacokinetics, and can enable higher DARs without compromising the conjugate's stability.[][8][9]
This guide introduces 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride as a novel building block for the synthesis of advanced hydrophilic linkers. The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to enhance aqueous solubility and modulate physicochemical properties.[10][11] When combined with a short, PEG-like ethoxyethoxy tail, this moiety offers a compelling combination of hydrophilicity, structural rigidity from the ring, and a reactive handle (the secondary amine) for straightforward incorporation into bifunctional linker architectures.
This document provides a conceptual framework and detailed protocols for the synthesis, conjugation, and characterization of ADCs incorporating this novel hydrophilic component.
Scientific Rationale & Design Principles
The Strategic Advantage of the 3-(2-Ethoxyethoxy)pyrrolidine Moiety
The choice of 3-(2-Ethoxyethoxy)pyrrolidine as a linker component is underpinned by several key scientific principles:
-
Enhanced Hydrophilicity: The ethoxyethoxy group acts as a discrete, PEG-like unit, forming a "hydration shell" that increases the solubility of the entire ADC, helping to mask the hydrophobicity of the payload.[6] This is crucial for preventing aggregation and improving the overall developability of the ADC.[3][5]
-
Improved Pharmacokinetics: Hydrophilic linkers are known to prolong the circulation half-life of ADCs by reducing non-specific clearance by the reticuloendothelial system and slowing renal clearance rates.[6][12]
-
Versatile Synthetic Handle: The pyrrolidine ring's secondary amine provides a robust and well-characterized nucleophile for incorporation into larger linker structures.[10] This allows for flexible and efficient synthesis of bifunctional linkers.
-
Structural Control: Unlike linear PEG chains, the pyrrolidine ring introduces a degree of conformational rigidity. This can influence the spatial presentation of the payload and may impact interactions with the target antigen or processing enzymes.[13] The stereochemistry of substituted pyrrolidines can be controlled to fine-tune the pharmacological efficacy of the final molecule.[13]
Conceptual ADC Structure
The 3-(2-Ethoxyethoxy)pyrrolidine moiety would be integrated as a core component of a bifunctional linker. This linker connects the cytotoxic payload to the antibody, typically through a reactive group that targets cysteine or lysine residues on the mAb surface.
Caption: Conceptual structure of an ADC incorporating the hydrophilic linker.
Protocols for ADC Development & Characterization
The following sections provide exemplar protocols. Note: These are foundational methods and must be optimized for specific antibodies, payloads, and linker chemistries.
Protocol: Synthesis of a Bifunctional Linker Intermediate
This protocol outlines a hypothetical synthesis to create a maleimide-functionalized linker ready for payload attachment, starting from this compound.
Objective: To synthesize a heterobifunctional linker containing the hydrophilic pyrrolidine moiety and a maleimide group for antibody conjugation.
Workflow Diagram:
Caption: Workflow for synthesizing a maleimide-functionalized linker intermediate.
Materials & Reagents:
| Reagent | Supplier | Purpose |
|---|---|---|
| 3-(2-Ethoxyethoxy)pyrrolidine HCl | Commercial Source | Hydrophilic core |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Commercial Source | Bifunctional crosslinker |
| Triethylamine (TEA) | Sigma-Aldrich | Base |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | Solvent |
| Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | Solvent |
| Silica Gel (230-400 mesh) | MilliporeSigma | Chromatography |
| Ethyl Acetate, Hexanes | Fisher Scientific | Mobile Phase |
Step-by-Step Methodology:
-
Deprotection & Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and liberate the free secondary amine. Stir at room temperature for 30 minutes.
-
Acylation Reaction: In a separate flask, dissolve SMCC (1.05 eq) in anhydrous DMF. Slowly add the SMCC solution to the pyrrolidine solution from Step 1.
-
Expert Insight: This reaction forms a stable amide bond between the pyrrolidine's nitrogen and the carboxylate group of the SMCC linker, displacing the NHS ester.[14] The reaction is typically run at room temperature and monitored by TLC or LC-MS for completion (usually 2-4 hours).
-
-
Reaction Quench & Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired maleimide-pyrrolidine linker intermediate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and LC-MS analysis.
Protocol: Antibody Conjugation & Purification
This protocol describes a standard method for conjugating a thiol-reactive linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Workflow Diagram:
Sources
- 1. mdpi.com [mdpi.com]
- 3. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 8. biochempeg.com [biochempeg.com]
- 9. labinsights.nl [labinsights.nl]
- 10. nbinno.com [nbinno.com]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. adcreview.com [adcreview.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC with a PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2][3] These heterobifunctional molecules are comprised of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall degradation efficiency.[1][2][4] This document provides a detailed, step-by-step guide for the synthesis of a model PROTAC featuring a polyethylene glycol (PEG) linker, designed for researchers in drug discovery and chemical biology. The protocol outlines the synthesis of the individual components and their subsequent conjugation, purification, and characterization.
Introduction to PROTAC Technology and the Role of PEG Linkers
PROTACs function by bringing a target protein and an E3 ubiquitin ligase into close proximity, facilitating the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][5] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[4][6]
The linker component is not merely a passive spacer but plays a crucial role in the PROTAC's mechanism of action.[1][4] The length, composition, and attachment points of the linker are critical for productive ternary complex formation.[2][4] PEG linkers are frequently employed in PROTAC design due to several advantageous properties:
-
Enhanced Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of often hydrophobic PROTAC molecules.[1][2][7][8]
-
Improved Cell Permeability: By balancing the overall physicochemical properties, PEG linkers can favorably influence cell permeability.[7][8][9]
-
Conformational Flexibility: The flexibility of the PEG chain can provide the necessary conformational freedom for the two ligands to optimally engage their respective proteins, facilitating the formation of a stable and productive ternary complex.[1][3][10]
-
Tunability: The length of the PEG linker can be readily adjusted, allowing for systematic optimization of the distance between the target protein and the E3 ligase to maximize degradation efficiency.[7][8][9]
This guide will detail the synthesis of a model PROTAC targeting the p38α kinase, utilizing a von Hippel-Lindau (VHL) E3 ligase ligand and a flexible PEG4 linker.[11][12]
Overview of the Synthetic Strategy
The synthesis of the target PROTAC will be approached in a modular fashion. This involves the synthesis or acquisition of the three key components, followed by their sequential conjugation. The overall workflow is depicted below:
Figure 1: General workflow for the modular synthesis of the p38α-targeting PROTAC.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| VHL Ligand Precursor | ≥95% | Commercially Available |
| p38α Ligand Precursor | ≥95% | Commercially Available |
| Boc-amino-PEG4-acid | ≥95% | Commercially Available |
| HATU | ≥98% | Commercially Available |
| DIPEA | ≥99% | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Acetonitrile (ACN) | HPLC Grade | Commercially Available |
| Water | HPLC Grade | Commercially Available |
| Preparative C18 HPLC Column | - | - |
| Analytical C18 HPLC Column | - | - |
| NMR Tubes | - | - |
| Deuterated Solvents (e.g., DMSO-d6) | - | - |
Experimental Protocols
Step 1: Synthesis of the VHL Ligand-PEG4 Linker Conjugate
This step involves the coupling of the VHL ligand, which contains a free amine, to one end of the bifunctional PEG4 linker. The other end of the linker has a Boc-protected amine.
Figure 2: Synthetic scheme for the VHL-Linker conjugate.
Protocol:
-
Amide Coupling:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the VHL ligand precursor (1.0 eq) and Boc-amino-PEG4-acid (1.1 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (3x), saturated NaHCO3 solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the Boc-protected VHL-linker conjugate.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting VHL-PEG4-NH2 conjugate (as a TFA salt) is typically used in the next step without further purification.
-
Step 2: Synthesis of the Final PROTAC
This final step involves coupling the deprotected VHL-linker conjugate with the p38α ligand, which contains a carboxylic acid functional group.
Protocol:
-
Final Amide Coupling:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the p38α ligand precursor (with a carboxylic acid, 1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and stir for 5 minutes.
-
In a separate flask, dissolve the VHL-PEG4-NH2 conjugate (TFA salt, 1.1 eq) in anhydrous DMF and add DIPEA (4.0-5.0 eq) to neutralize the TFA salt and act as the reaction base.
-
Add the VHL-linker-amine solution to the activated p38α ligand solution.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by LC-MS.
-
Purification and Characterization
The purification of the final PROTAC is crucial to remove unreacted starting materials and byproducts, which can interfere with biological assays.[13][14]
Purification Protocol
-
Work-up:
-
Upon completion of the reaction, dilute the DMF solution with ethyl acetate and wash with 5% LiCl solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Preparative HPLC:
-
The crude PROTAC is best purified by reversed-phase preparative HPLC.[13]
-
Dissolve the crude product in a minimal amount of DMSO or DMF and filter through a 0.45 µm syringe filter.
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% formic acid or TFA) as the mobile phase.
-
Collect fractions corresponding to the product peak.
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Combine the pure fractions and remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the final PROTAC as a solid.[13]
-
Characterization
The identity and purity of the final PROTAC must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]+. Purity should be >95%. |
| ¹H and ¹³C NMR | Confirm chemical structure | The spectra should show all expected signals corresponding to the protons and carbons of the PROTAC molecule, with correct integrations and chemical shifts. |
| HRMS | Confirm exact mass | The measured exact mass should be within 5 ppm of the calculated theoretical mass. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Yield | - Incomplete activation of the carboxylic acid.- Degradation of coupling reagents.- Steric hindrance.- Presence of moisture. | - Use fresh, high-quality coupling reagents (e.g., HATU, COMU).[15][16]- Ensure anhydrous reaction conditions.- Increase reaction time or temperature moderately.- Consider a different coupling reagent.[16] |
| Difficult Purification | - The PEG linker increases polarity, making separation from polar byproducts challenging.[14][16] | - Optimize the preparative HPLC gradient for better resolution.- Consider a two-step purification strategy (e.g., initial flash chromatography followed by preparative HPLC).[13] |
| In-source Fragmentation in MS | - The linker structure can be fragile under certain MS conditions. | - Optimize MS parameters, such as lowering the ionizing energy and ion source temperature.[17] |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a model PROTAC incorporating a PEG linker. The modular approach, involving the sequential coupling of the E3 ligase ligand, linker, and target protein ligand, offers a versatile strategy for the generation of novel protein degraders. Careful execution of the synthetic steps, rigorous purification, and thorough characterization are essential to obtain high-quality PROTACs for subsequent biological evaluation. The principles and methods outlined herein can be adapted for the synthesis of a wide range of PROTACs with different ligands and linker compositions.
References
- Precise PEG. (n.d.). Linkers in PROTACs.
- Benchchem. (2025). Application Note: Synthesis of a VHL Ligand-Linker Conjugate for PROTAC Development.
- MedchemExpress.com. (n.d.). PROTAC Synthesis | Click Chemistry.
- JenKem Technology USA. (2024). PROTAC PEG Linkers.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
- Enamine. (n.d.). VHL Ligase Ligands for PROTAC Applications.
- Lu, Y., Sun, D., Xiao, D., Shao, Y., Su, M., Zhou, Y., Li, J., Zhu, S., & Lu, W. (2022). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules.
- MDPI. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
- Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development.
- Benchchem. (n.d.). Technical Support Center: PROTAC Synthesis with VHL Ligands.
- Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
- Benchchem. (n.d.). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- PMC. (n.d.). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α.
- PMC. (n.d.). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands.
- ChemPep. (n.d.). Overview of PROTAC Linkers.
- Benchchem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Aminooxy-PEG4-C2-Boc.
- Benchchem. (2025). A Comparative Guide to PEG and Click Chemistry Linkers in PROTACs for Researchers.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Zagidullin, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
- ResearchGate. (n.d.). Current methods for the synthesis of lenalidomide‐derived CRBN E3 ligase ligands with an attachment.
- BOC Sciences. (2023). Thalidomide Analogs and Other CRBN Ligands in PROTACs.
- Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development.
- Benchchem. (n.d.). PROTAC Synthesis Technical Support Center: Troubleshooting & FAQs.
- Benchchem. (2025). Application Notes and Protocols: Synthesis and Evaluation of a CRBN-Based PROTAC Utilizing a Cyclohexane-PEG1 Linker.
- PMC. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs.
- MedchemExpress.com. (n.d.). Ligands for Target Protein for PROTAC.
- RSC Publishing. (2023). Click chemistry in the development of PROTACs.
- Biopharma PEG. (n.d.). PROTAC Linkers.
- Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers.
- Biopharma Group. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation.
- BOC Sciences. (n.d.). Protein Targets for PROTAC Development.
- Portland Press. (2025). Methods to accelerate PROTAC drug discovery.
- Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.
- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
- The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation.
- ACS Medicinal Chemistry Letters. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
- Sino Biological Inc. (2025). What makes PROTACs and MGDs game-changers in drug discovery?.
- WuXi AppTec DMPK. (2023). PROTAC Bioanalysis: Challenges and Strategies.
- A-Z of Drug Discovery. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. biochempeg.com [biochempeg.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Analytical methods for characterizing PROTACs with pyrrolidine linkers
Application Note & Protocol Guide
Topic: Analytical Methods for Characterizing PROTACs with Pyrrolidine Linkers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins. A PROTAC's efficacy is critically dependent on its three components: a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and the linker that tethers them. The linker is not merely a spacer but a crucial determinant of the molecule's physicochemical properties and its ability to facilitate a productive ternary complex (POI-PROTAC-E3 Ligase). This guide focuses on PROTACs incorporating pyrrolidine-based linkers. The inclusion of a saturated heterocycle like pyrrolidine introduces a degree of conformational rigidity compared to highly flexible alkyl or polyethylene glycol (PEG) chains.[1][][3] This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing ternary complex stability and improving cell permeability. However, it also presents unique analytical challenges. This document provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of these molecules, from initial chemical verification to in-depth biophysical and cellular assessment.
The Analytical Workflow: A Multi-Pillar Approach
The characterization of a PROTAC is not a single experiment but a staged, multi-faceted process. Each stage answers critical questions about the molecule's identity, behavior, and biological activity. The conformational constraints imposed by a pyrrolidine linker necessitate a rigorous analytical workflow to ensure that the intended structural benefits translate to functional efficacy.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
<
Welcome to the technical support center for optimizing coupling reactions utilizing 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered when employing this versatile building block in amide bond formation. The pyrrolidine moiety is a prevalent feature in numerous FDA-approved drugs, making its efficient incorporation a critical step in many synthetic workflows.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues and fundamental questions that arise when working with this compound in coupling reactions.
Q1: My coupling reaction with this compound is failing or giving low yields. What is the most common reason for this?
A significant factor is the fact that the starting material is a hydrochloride salt. The protonated pyrrolidine nitrogen is not nucleophilic and therefore cannot react with the activated carboxylic acid. To enable the coupling reaction, the free amine must be generated in situ. This is accomplished by adding a non-nucleophilic organic base to the reaction mixture.[2]
Q2: How do I choose the appropriate base for liberating the free amine?
The selection of the base is critical to avoid side reactions and ensure efficient deprotonation.
-
Recommended Bases: Tertiary amines such as N,N-diisopropylethylamine (DIPEA), also known as Hünig's base, or triethylamine (TEA) are commonly used.[2][3] These bases are generally non-nucleophilic enough to not compete with the pyrrolidine in the coupling reaction.
-
Stoichiometry: At least one equivalent of the base is required to neutralize the hydrochloride salt. It is often beneficial to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation. For some coupling reagents, like phosphonium salts, two equivalents of base may be necessary.[4]
-
Bases to Avoid: Avoid using primary or secondary amines as the base, as they will compete in the coupling reaction. Also, strong inorganic bases like sodium hydroxide can cause hydrolysis of the activated ester intermediate or other sensitive functional groups.
Q3: Which coupling reagents are most effective for this type of reaction?
Several classes of coupling reagents can be successfully employed. The choice often depends on the specific substrates, desired reaction conditions, and cost.
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[2][5] It is often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions like racemization.[5]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and TBTU are highly efficient and lead to rapid reaction times with minimal side reactions.[2][6] These reagents typically require the presence of a base for activation.[6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. A key advantage is that they do not react with the free amine, allowing for the use of equimolar amounts of the acid and amine.[4]
Q4: What is the optimal pH for my EDC/NHS coupling reaction?
The EDC/NHS coupling process involves two steps with distinct optimal pH ranges:[7][8]
-
Carboxyl Group Activation (with EDC): This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[7][8]
-
Amine Coupling (to the NHS-activated ester): The reaction of the NHS-activated molecule with the primary or secondary amine is most effective at a physiological to slightly alkaline pH, ranging from 7.0 to 8.5.[7]
For a two-step protocol, it is advisable to perform the activation in a buffer like MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step with the amine.[8]
Q5: What solvents are recommended for this coupling reaction?
The choice of solvent is crucial for ensuring that all reactants are fully solvated.
-
Commonly Used Solvents: Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are frequently used.[3][5]
-
Solvent Effects: The success of the reaction can be highly dependent on the solvation of the reactants.[9] For solid-phase peptide synthesis, DMF has been shown to be a highly effective solvent for peptide-resin solvation, leading to high coupling yields.[9]
-
Green Chemistry Alternatives: While DMF and DCM are effective, there is a growing interest in replacing them with more environmentally friendly solvents.[10] Studies have shown that solvents like 2-methyltetrahydrofuran can be viable alternatives in some cases.[10] Water has also been explored as a solvent for amide bond formation, particularly with the use of surfactants or in micellar chemistry.[11]
Part 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the amine hydrochloride. | Add at least one equivalent of a non-nucleophilic base like DIPEA or TEA.[2] Consider using a slight excess (1.1-1.5 eq). |
| 2. Inactive coupling reagent. | Use fresh coupling reagents. EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C and warmed to room temperature before opening to prevent condensation.[12] Prepare solutions of these reagents immediately before use.[12][13] | |
| 3. Incorrect reaction pH. | For EDC/NHS couplings, ensure the initial activation step is performed at pH 4.5-6.0, followed by the coupling step at pH 7.0-8.5.[7] | |
| 4. Poor solubility of reactants. | Choose a solvent in which all components are soluble. Consider DMF, DCM, or THF.[3][5] Gentle heating may improve solubility, but monitor for potential side reactions. | |
| 5. Steric hindrance. | The pyrrolidine structure can present some steric bulk.[14] Increase the reaction time and/or temperature. Consider using a more powerful coupling reagent like HATU. | |
| Presence of Multiple Byproducts | 1. Side reactions of the coupling reagent. | With carbodiimides like EDC, an O- to N-acylisourea rearrangement can form an unreactive N-acylurea byproduct.[6][15] The use of additives like HOBt or NHS can minimize this.[5] |
| 2. Racemization of the carboxylic acid. | This is a concern, especially in peptide synthesis. Using additives like HOBt can suppress racemization.[6] The choice of base can also be a factor; in cases with a high risk of racemization, a weaker base like sym-collidine may be preferred.[6] | |
| 3. Over-activation of the carboxylic acid. | This can lead to the formation of symmetrical anhydrides or other reactive species that can participate in side reactions.[16] Use stoichiometric amounts of the coupling reagent and activated amino acid. | |
| Difficult Purification | 1. Water-soluble product and/or starting materials. | The ethoxyethoxy side chain on the pyrrolidine increases its polarity and water solubility. Standard aqueous workups may lead to product loss. |
| * Acidic Wash: If the product is stable to acid, washing the organic layer with dilute HCl can remove unreacted amine by protonating it and making it water-soluble.[17] | ||
| * Copper Sulfate Wash: Washing the organic layer with a 10% aqueous copper sulfate solution can complex with the amine and pull it into the aqueous layer.[17] | ||
| 2. Removal of polar aprotic solvents (DMF, DMSO). | These high-boiling solvents can be difficult to remove. Dilute the reaction mixture with a large volume of water and extract the product with a nonpolar solvent. Then, wash the organic layer thoroughly with water to remove residual DMF or DMSO.[18] | |
| 3. Urea byproduct from carbodiimide reagents. | If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[5] If using DCC, the dicyclohexylurea byproduct is poorly soluble and can often be removed by filtration.[6] |
Part 3: Experimental Protocols & Data
Optimizing Reaction Parameters
The following table summarizes key parameters that can be adjusted to optimize your coupling reaction.
| Parameter | Range/Options | Considerations |
| Stoichiometry (Amine:Acid) | 1:1 to 1.2:1 | A slight excess of the amine can help drive the reaction to completion. |
| Coupling Reagent (eq) | 1.0 - 1.5 | Using a slight excess can improve reaction rates. |
| Base (eq) | 1.1 - 2.0 | Must be sufficient to neutralize the HCl salt and facilitate the reaction. |
| Temperature | 0 °C to 40 °C | Lower temperatures can minimize side reactions like racemization.[6] Increasing the temperature can accelerate the reaction rate.[19] |
| Reaction Time | 1 - 24 hours | Monitor the reaction by TLC or LC-MS to determine the optimal time. |
General Protocol for Amide Coupling with this compound
This protocol provides a starting point for your experiments. Optimization will likely be necessary for your specific substrates.
-
Preparation:
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., DCM or DMF), add the coupling reagent (e.g., HATU, 1.1 eq).
-
In a separate flask, dissolve this compound (1.1 eq) in the same solvent and add a non-nucleophilic base (e.g., DIPEA, 1.2 eq). Stir for 10-15 minutes at room temperature to generate the free amine.
-
-
Reaction:
-
Add the solution of the free amine to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with 1M HCl (if the product is acid-stable), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part 4: Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in coupling reactions with this compound.
Caption: Troubleshooting workflow for low yield coupling reactions.
References
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
- McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(7), 1894-1899.
-
Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved from [Link]
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Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering. (2022, April 7). Retrieved from [Link]
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Instruction Manual - Bio-Rad. (n.d.). Retrieved from [Link]
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The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? | ResearchGate. (2017, March 1). Retrieved from [Link]
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Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ResearchGate. (n.d.). Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
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Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved from [Link]
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Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
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Amide Synthesis Mastery: Your Guide to EDC HCl Coupling. (n.d.). Retrieved from [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Optimization of the temperature for the coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
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Can someone please suggest a better coupling agent to form amide bond between Carboxylic terminal of polymer and Amine? | ResearchGate. (2016, June 9). Retrieved from [Link]
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Reaction Work-Up I | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4). Retrieved from [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
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4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved from [Link]
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(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018, August 12). Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved from [Link]
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Side Reactions on Amino Groups in Peptide Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - Beilstein Journals. (n.d.). Retrieved from [Link]
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(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (n.d.). Retrieved from [Link]
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Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. (n.d.). Retrieved from [Link]
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Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - NIH. (n.d.). Retrieved from [Link]
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Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). Retrieved from [Link]
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Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives - PMC - PubMed Central. (2024, October 13). Retrieved from [Link]
-
Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions - ResearchGate. (2019, November 22). Retrieved from [Link]
-
Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses - ResearchGate. (2025, August 10). Retrieved from [Link]
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Synthesis of new Pro-PYE ligands as co-catalysts toward Pd-catalyzed Heck–Mizoroki cross coupling reactions - NIH. (2019, November 21). Retrieved from [Link]
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PROTAC Synthesis with PEG Linkers: A Technical Support Guide to Overcoming Low Yields
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers. Low yield is a frequent and frustrating challenge in this multi-step process. This center is designed to provide in-depth, experience-driven insights and actionable solutions to systematically diagnose and resolve common synthetic bottlenecks.
Introduction: The Challenge of PEGylated PROTAC Synthesis
PROTACs are complex, heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system for targeted protein degradation.[1] The linker, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of PROTAC efficacy.[2] PEG linkers are often employed to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for efficient ternary complex formation.[3] However, the very properties that make PEG linkers attractive can introduce significant synthetic challenges, often culminating in disappointingly low yields.[4]
This guide will dissect the PROTAC synthesis workflow, offering a question-and-answer-based approach to troubleshoot common issues at each stage. We will delve into the nuances of coupling reactions, linker stability, purification strategies, and analytical characterization, providing you with the expert knowledge to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is critically low. Where is the most logical starting point for my investigation?
A systematic, stepwise analysis is paramount. Resist the urge to arbitrarily change multiple parameters. Begin by evaluating the following:
-
Purity of Starting Materials: Confirm the identity and purity of your E3 ligase ligand, target protein ligand, and the bifunctional PEG linker using techniques like NMR and LC-MS. Degradation during storage is a common, yet often overlooked, culprit.
-
First Coupling Reaction Efficiency: The initial conjugation of one of the ligands to the PEG linker is a frequent point of failure. A low conversion at this stage will invariably lead to a poor overall yield.
-
Purification Losses: The hydrophilic nature of PEG linkers can make purification challenging, leading to significant product loss. Standard normal-phase silica gel chromatography is often ineffective.
Q2: I'm observing a complex mixture of byproducts in my LC-MS analysis. What are the likely causes?
A complex chromatogram often points to side reactions or degradation. With PEGylated PROTACs, consider these possibilities:
-
Linker Reactivity: If your PEG linker contains reactive functional groups beyond its intended termini (e.g., maleimides), these can lead to undesired side reactions.[5]
-
Degradation: PEG linkers can be susceptible to degradation under harsh acidic or basic conditions that may be employed in deprotection or coupling steps.[6]
-
Trifluoroacetylation: If your amine-containing starting materials are TFA salts, residual trifluoroacetic acid can lead to trifluoroacetylation of your desired product, creating a difficult-to-remove impurity and consuming your starting material.[7]
In-Depth Troubleshooting Guides
Stage 1: Ligand-Linker Conjugation (The First Coupling Reaction)
This initial step, typically an amide or ether bond formation, is foundational to the success of your synthesis.
Q: My initial amide coupling reaction is sluggish and gives a low yield. How can I improve it?
A: Inefficient amide bond formation is the most common hurdle. Several factors can be at play:
-
Inadequate Coupling Reagent: The choice of coupling reagent is critical, especially for sterically hindered or electron-deficient substrates.[8] While standard carbodiimides like DCC or EDC can be effective, more robust uronium/aminium or phosphonium-based reagents are often necessary for complex PROTAC syntheses.
-
TFA Salt Inhibition: If your amine starting material is a trifluoroacetate (TFA) salt, the acidic counterion will neutralize the base required for the coupling reaction, effectively shutting it down.
-
Suboptimal Solvent: The reaction solvent must be anhydrous and capable of dissolving all reactants.
Troubleshooting Workflow: Optimizing Amide Coupling
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Disadvantages | Best For |
| DCC/DIC | Carbodiimide | Inexpensive | Lower reactivity, risk of racemization, byproduct removal can be difficult (DCC) | Simple, cost-sensitive syntheses |
| HATU | Uronium/Aminium | High reactivity, fast kinetics, low racemization | High cost, potential for side reactions if not used correctly | Difficult couplings, sterically hindered substrates, rapid synthesis[9] |
| HBTU | Uronium/Aminium | Good reactivity, less expensive than HATU | Slightly lower efficiency than HATU, potential for racemization | A cost-effective alternative to HATU for most standard couplings |
| PyBOP | Phosphonium | Good for solution-phase synthesis | Slower reaction kinetics compared to HATU/HBTU | Routine syntheses where longer reaction times are acceptable[8] |
| COMU | Uronium | High reactivity, safer profile (not explosive), soluble in various solvents, requires less base[10][11] | Can be more expensive than older reagents | A modern, highly efficient, and safer alternative to HBTU/HATU[10] |
Experimental Protocol: Optimized Amide Coupling for a TFA Salt
This protocol outlines a robust procedure for coupling a carboxylic acid-containing ligand to an amine-functionalized PEG linker that is present as a TFA salt.
Materials:
-
Carboxylic acid-containing ligand (1.0 eq)
-
Amine-functionalized PEG linker TFA salt (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing ligand and the amine-functionalized PEG linker TFA salt in anhydrous DMF.
-
Add DIPEA (4.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. The additional base is crucial to neutralize both the TFA counterion and the in-situ generated acid.
-
In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by adding water and proceed with extraction and purification.
Stage 2: Final PROTAC Assembly (The Second Coupling Reaction)
The challenges of the first coupling reaction are often mirrored in the second. However, the increased size and complexity of the intermediate can introduce new problems.
Q: The second coupling reaction is failing, even with optimized conditions. What else could be wrong?
A: Steric hindrance and solubility are major concerns at this stage.
-
Steric Hindrance: The large, and potentially conformationally complex, ligand-linker intermediate may sterically hinder the reactive site. In such cases, switching to a less bulky coupling reagent or increasing the reaction temperature may be beneficial.
-
Solubility: The intermediate may not be fully soluble in the reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics. Consider switching to a solvent with higher solvating power, such as N-Methyl-2-pyrrolidone (NMP).
Stage 3: Purification of the Final PROTAC
This is a critical step where significant product loss can occur due to the unique physicochemical properties of PEGylated PROTACs.
Q: I'm losing most of my product during purification on a standard silica gel column. What is a better approach?
A: The high polarity of PEGylated PROTACs makes them unsuitable for normal-phase silica gel chromatography. They either fail to elute from the column or co-elute with polar impurities.
-
Reverse-Phase Flash Chromatography: This is the preferred method for purifying polar molecules like PEGylated PROTACs.[12] The stationary phase is non-polar (e.g., C18-functionalized silica), and a polar mobile phase (typically water/acetonitrile or water/methanol) is used.
Troubleshooting Workflow: Developing a Reverse-Phase Purification Method
Experimental Protocol: General Method for Reverse-Phase Flash Chromatography
-
Column Selection: Choose a C18-functionalized silica gel column appropriate for your scale.
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DMSO or DMF) and adsorb it onto a small amount of C18 silica to create a dry load. This prevents issues with sample precipitation upon injection.
-
Mobile Phase: Use HPLC-grade water (Solvent A) and acetonitrile or methanol (Solvent B). Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both solvents can improve peak shape by ensuring that basic and acidic functional groups are protonated.[13]
-
Gradient Development:
-
Scouting Run: Start with a broad, fast gradient (e.g., 5% to 95% B over 10-15 column volumes) to determine the approximate solvent composition at which your product elutes.
-
Optimized Run: Based on the scouting run, create a shallower, more focused gradient around the elution point of your product. For example, if your product eluted at 60% B, you might run a gradient from 40% to 70% B over 20-30 column volumes.[14][15]
-
-
Fraction Analysis: Analyze the collected fractions by LC-MS or TLC to identify those containing the pure product.
Stage 4: Analytical Characterization
Accurate analysis of your intermediates and final product is crucial for effective troubleshooting.
Q: How can I use analytical techniques to diagnose my synthesis problems?
A: A multi-technique approach provides the most comprehensive picture.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is your workhorse for monitoring reaction progress, identifying the molecular weight of your product and byproducts, and assessing purity.[16] In case of a failed reaction, the absence of the expected product mass and the presence of starting material masses are clear indicators. The masses of unexpected peaks can provide clues about side reactions.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): NMR provides detailed structural information.[17]
-
Confirming Structure: The presence of characteristic peaks for both ligands and the PEG linker in the final PROTAC spectrum confirms the successful synthesis.
-
Identifying Impurities: The absence of starting material peaks and the presence of unexpected signals can help identify impurities. The large, broad signal from the PEG linker (typically around 3.6 ppm) can sometimes obscure other peaks, so careful integration and analysis are necessary.[18]
-
Assessing Purity: The integration of product peaks versus impurity peaks can give a semi-quantitative measure of purity.[19]
-
Interpreting Mass Spectrometry Data:
When analyzing your PROTAC by MS, look for:
-
The molecular ion peak ([M+H]⁺ or [M+Na]⁺): This confirms the molecular weight of your final product.
-
Fragment ions: In tandem MS (MS/MS), fragmentation patterns can confirm the connectivity of the different components of the PROTAC.[20][21] Common fragmentation points are the amide bonds and ether linkages within the linker.
Conclusion: A Pathway to Success
Low yields in the synthesis of PEGylated PROTACs are a common but surmountable challenge. By adopting a systematic and informed troubleshooting approach, grounded in a solid understanding of the underlying chemistry, you can significantly improve your synthetic outcomes. This guide provides a framework for diagnosing and resolving the most frequent issues, from recalcitrant coupling reactions to complex purification challenges. Remember that each PROTAC is unique, and some degree of empirical optimization will always be necessary.[22] However, by applying the principles and protocols outlined here, you will be well-equipped to navigate the complexities of PROTAC synthesis and advance your research in targeted protein degradation.
References
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 20, 2026, from [Link]
-
Gautam, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1338-1346. [Link]
-
Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]
-
PEGylation reagents (linkers, crosslinkers and labels). (n.d.). Interchim. Retrieved January 20, 2026, from [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Publications. [Link]
-
Lermyte, F., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry, 32(7), 1746-1755. [Link]
-
Gradient Optimization in HPLC. (2025). Welch Materials. [Link]
-
Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(1), 1-5. [Link]
-
How to determine reversed-phase flash chromatography loading capacity. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]
-
Methods to accelerate PROTAC drug discovery. (2025). RSC Medicinal Chemistry. [Link]
-
Optimizing a mobile phase gradient for peptide purification using flash column chromatography. (2023). Biotage. [Link]
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (1979). PNAS. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026). Journal of the American Chemical Society. [Link]
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025). Nature Communications. [Link]
-
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). MDPI. [Link]
-
Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]
-
The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. (n.d.). LCGC North America. [Link]
-
Application of mass spectrometry for the advancement of PROTACs. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]
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Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (1987). Chromatographia. [Link]
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An overview of PROTACs: a promising drug discovery paradigm. (2022). eJHaem. [Link]
-
Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy. [Link]
-
Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-dr. (n.d.). Molnar Institute. Retrieved January 20, 2026, from [Link]
-
Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. (2025). ResearchGate. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022). ACS Omega. [Link]
-
Mass Spectrometry Data Analysis in the Proteomics Era. (2025). ResearchGate. [Link]
-
Reversed-Phase Flash Purification. (n.d.). Biotage. Retrieved January 20, 2026, from [Link]
-
NMR Spectroscopy Interpretation (Example). (2023). YouTube. [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Reverse Phase Flash Chromatography: A Method for the Rapid Partitioning of Natural Product Extracts. (2025). ResearchGate. [Link]
-
6.6 ¹H NMR Spectra and Interpretation (Part I). (n.d.). KPU Pressbooks. Retrieved January 20, 2026, from [Link]
-
Experimental NMR data for amorphous PROTAC 2 A 900 MHz 1D ¹H spectrum... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Synthesis of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride
Welcome to the technical support guide for the synthesis of 3-(2-ethoxyethoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to common questions and troubleshooting advice to navigate the challenges you might encounter during your synthetic work. The information is structured to provide not only solutions but also the scientific reasoning behind them, ensuring a deeper understanding of the process.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in the synthesis of this compound, and how are they formed?
A1: While specific impurity profiles can vary based on the synthetic route, a common pathway involves the reaction of a protected 3-hydroxypyrrolidine with a 2-ethoxyethoxy derivative, followed by deprotection and salt formation. Based on this general approach, the following impurities are frequently encountered:
-
Unreacted Starting Materials: The most straightforward impurities are residual 3-hydroxypyrrolidine and the 2-ethoxyethoxy reagent. Their presence is typically due to incomplete reaction, which can be caused by suboptimal reaction times, temperature, or stoichiometry.
-
Over-alkylation Products: In reactions involving the alkylation of the pyrrolidine nitrogen, there is a risk of over-alkylation, leading to the formation of di-substituted products or even quaternary ammonium salts. This is particularly prevalent if the pyrrolidine nitrogen is not adequately protected during the etherification step.
-
Byproducts from Protecting Group Manipulation: The choice of protecting group for the pyrrolidine nitrogen is critical. Incomplete removal of the protecting group will result in a protected version of the final product as an impurity. Conversely, the deprotection step itself can sometimes lead to side reactions, depending on the reagents used.
-
Solvent-Related Impurities: Residual solvents used in the synthesis or purification steps are common impurities. These can include ethers, chlorinated solvents, or alcohols.
-
Furan Byproducts: Under strongly acidic conditions, pyrrolidine derivatives can be susceptible to ring-opening or rearrangement reactions, potentially forming furan byproducts.[1] Maintaining a neutral or weakly acidic pH is crucial to minimize this side reaction.[1]
Q2: I am observing a significant amount of unreacted 3-hydroxypyrrolidine in my reaction mixture. What steps can I take to improve the conversion?
A2: Seeing a large amount of unreacted starting material is a common issue. Here’s a troubleshooting workflow to address this:
-
Reagent Stoichiometry: Ensure that the 2-ethoxyethoxy reagent is used in a slight excess to drive the reaction to completion. A molar ratio of 1.1 to 1.5 equivalents relative to 3-hydroxypyrrolidine is a good starting point.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If the reaction has stalled, a modest increase in temperature or extending the reaction time may be necessary.
-
Base Selection: The choice of base is crucial for the etherification step. A strong, non-nucleophilic base is often preferred to deprotonate the hydroxyl group of the pyrrolidine effectively. Consider using sodium hydride or potassium tert-butoxide.
-
Solvent Purity: Ensure that the solvent is anhydrous, as moisture can quench the base and hinder the reaction.
Q3: My final product is contaminated with a byproduct that has a higher molecular weight. How can I identify and eliminate it?
A3: A higher molecular weight impurity often suggests an over-alkylation or a dimerization product.
-
Identification: The first step is to characterize this impurity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight, offering clues to its structure. Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable in elucidating the exact structure.
-
Mitigation Strategies:
-
Protecting Group: If you are not already using one, employ a suitable protecting group for the pyrrolidine nitrogen, such as a Boc (tert-butyloxycarbonyl) group. This will prevent the nitrogen from reacting with the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture.[1] This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of the desired product reacting further.[1]
-
Purification: If the byproduct has already formed, purification by column chromatography is often the most effective method for its removal. The difference in polarity between the desired product and the higher molecular weight impurity should allow for good separation.
-
Troubleshooting Guide
Issue: Poor Diastereoselectivity in the Synthesis
If your synthesis involves the creation of stereocenters, achieving high diastereoselectivity can be a challenge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Detailed Recommendations:
-
Catalyst System: The choice of catalyst and ligands is critical for controlling stereoselectivity. For instance, in cycloaddition reactions to form the pyrrolidine ring, using a chiral ligand with a metal precursor can induce high enantioselectivity and diastereoselectivity.[2]
-
Solvent and Temperature Optimization: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one diastereomer over another due to differential stabilization of the transition states.[2] Lowering the reaction temperature can also enhance selectivity.
Quantitative Data Summary
The following table provides a general guideline for acceptable levels of common impurities in an active pharmaceutical ingredient (API) context. Note that specific limits will depend on the final application and regulatory requirements.
| Impurity Type | Typical Specification | Rationale |
| Unreacted Starting Materials | < 0.15% | To ensure the efficacy and safety of the final product. |
| Over-alkylation Products | < 0.10% | These can have different pharmacological profiles and potential toxicities. |
| Residual Solvents | Varies by solvent (ICH Q3C guidelines) | To minimize patient exposure to potentially harmful solvents. |
| Furan Byproducts | Not Detected | Potentially mutagenic, so their absence should be confirmed. |
Experimental Protocol: GC-MS Analysis for Impurity Profiling
This protocol outlines a general method for the analysis of this compound and its potential impurities.
Objective: To identify and quantify impurities in a sample of this compound.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Methanol (solvent)
-
Sample of this compound
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 1 mL of methanol.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to 3-(2-ethoxyethoxy)pyrrolidine.
-
Analyze the other peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities.
-
Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area.
-
Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic route and highlights the stages where impurities may be introduced.
Caption: Synthetic pathway and points of impurity formation.
References
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
Sources
Technical Support Center: Stability of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride
Welcome to the technical support guide for 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride. This document is designed for researchers, medicinal chemists, and formulation scientists to provide in-depth insights into the stability of this compound, particularly under acidic conditions often encountered during synthesis, purification, formulation, and analytical testing. We will explore the underlying chemical principles, provide actionable troubleshooting advice, and detail a robust experimental protocol for your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in an acidic medium?
The principal chemical liability of this molecule under acidic conditions is the cleavage of its ether linkage.[1][2] Ethers, while generally stable functional groups, are susceptible to cleavage by strong acids, especially at elevated temperatures.[3][4] The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[4] This is followed by a nucleophilic substitution reaction (SN1 or SN2) where a nucleophile, such as a chloride ion from the stress agent (HCl) or water, attacks one of the adjacent carbon atoms, breaking the C-O bond.[2][5]
Q2: Is the pyrrolidine ring itself susceptible to degradation under these conditions?
The pyrrolidine ring is an unstrained, saturated cyclic amine, which makes it relatively inert to ring-opening under typical acidic stress conditions.[6][7] While methods exist for cleaving the C-N bond in pyrrolidines, they often require specialized reagents like Lewis acids and photoredox catalysts, not just protic acids.[6][8][9][10] Therefore, for forced degradation studies relevant to pharmaceutical development, degradation of the pyrrolidine ring is a much lower probability event compared to the cleavage of the ether side chain.
Q3: What are the most likely degradation products I should expect to see?
Based on the acid-catalyzed ether cleavage mechanism, two primary degradation products are anticipated. The cleavage can occur at one of two C-O bonds in the side chain, resulting in:
-
Product A: 3-Hydroxypyrrolidine.
-
Product B: A chlorinated or hydroxylated ethoxyethane derivative (e.g., 1-chloro-2-ethoxyethane or 2-ethoxyethanol).
Identifying these products, typically via LC-MS, is key to confirming the degradation pathway.
Q4: What are the recommended storage and handling conditions for this compound to ensure its stability?
As a hydrochloride salt, the compound is a solid that is generally stable under normal temperatures and pressures.[11] However, to maximize shelf-life and prevent premature degradation, follow these best practices:
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[12][13] Protect from moisture. For long-term storage, refrigeration is recommended.
-
Handling: Avoid contact with skin and eyes and handle in a well-ventilated area or fume hood.[12][14] When preparing solutions, use high-purity solvents and prepare them fresh whenever possible to avoid gradual degradation in solution.
Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during the experimental evaluation of the compound's stability.
Problem: I ran my experiment in 0.1 M HCl at 60°C for 24 hours, but I see little to no degradation of the parent compound.
-
Causality: The activation energy for ether cleavage, even when acid-catalyzed, can be significant. The conditions you selected may not be sufficiently harsh to induce degradation within the chosen timeframe. Ethers are known to be relatively inert and may require rigorous conditions to cleave.[2][3]
-
Solution Pathway:
-
Increase Temperature: Incrementally increase the temperature (e.g., to 70°C or 80°C). Reaction rates typically double for every 10°C rise in temperature.
-
Increase Acid Concentration: Move from 0.1 M HCl to a higher concentration, such as 0.5 M or 1.0 M HCl. A higher concentration of H+ will increase the rate of the initial ether oxygen protonation step.
-
Extend Duration: If increasing temperature or concentration is not feasible, extend the study duration to 48 or 72 hours, ensuring you take multiple time points to monitor the degradation kinetics.
-
Problem: My parent compound degraded by over 50%, and I have a complex chromatogram with many small, unidentifiable peaks.
-
Causality: The stress conditions were too severe, leading to extensive primary degradation and subsequent degradation of the initial products. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure that the primary degradation products are clearly observed without confounding secondary reactions.[15]
-
Solution Pathway:
-
Reduce Stress Conditions: Systematically decrease the temperature, acid concentration, or study duration.
-
Time-Course Study: Perform a detailed time-course experiment (e.g., sampling at 0, 2, 4, 8, 12, and 24 hours) under milder conditions. This will allow you to identify the optimal time point where sufficient degradation has occurred to characterize the primary degradants.
-
Problem: My mass balance is poor (e.g., <95%). The loss in the parent peak area does not correspond to the area of the new degradant peaks.
-
Causality: This is a common challenge in stability studies and can have several causes:
-
Chromatographic Issues: One or more degradation products may be highly polar and poorly retained on a standard C18 column, eluting in the void volume. Conversely, they could be non-polar and irreversibly adsorbed.
-
Lack of a Chromophore: A degradation product may lack a UV-absorbing chromophore, making it invisible to a PDA/UV detector. For example, if the side chain cleaves off, the resulting aliphatic fragment will not be detected by UV.
-
Volatility: A degradant could be volatile and lost during sample workup.
-
-
Solution Pathway:
-
Use a Universal Detector: Employ a mass-sensitive detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) in parallel with your UV detector. These detectors do not rely on a chromophore and can help account for all non-volatile components.
-
Modify Chromatography: If poor retention is suspected, try a different stationary phase (e.g., a polar-embedded or HILIC column) or modify the mobile phase (e.g., use a different organic modifier or ion-pairing agent).
-
Confirm with LC-MS: Use LC-MS to analyze the stressed samples. By extracting ion chromatograms for the expected masses of potential degradants, you can confirm their presence even if they co-elute or have no UV response.
-
Visualizations
Caption: Chemical structure of 3-(2-Ethoxyethoxy)pyrrolidine.
Caption: Proposed acid-catalyzed ether cleavage pathway.
Caption: Workflow for forced degradation studies.
Experimental Protocol: Acidic Forced Degradation Study
This protocol provides a validated starting point for assessing the stability of this compound. Forced degradation studies are crucial for developing stability-indicating analytical methods.[16][17]
Objective: To determine the degradation profile of the target compound under acidic stress and provide samples for the identification of primary degradation products.
1. Materials & Equipment:
-
This compound
-
Reagents: 0.1 M and 1.0 M Hydrochloric Acid (HCl), 0.1 M and 1.0 M Sodium Hydroxide (NaOH)
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile
-
Equipment: Calibrated analytical balance, volumetric flasks, pipettes, HPLC vials, temperature-controlled oven or water bath, HPLC system with PDA/UV and MS detectors.
2. Procedure:
-
Step 1: Stock Solution Preparation
-
Accurately weigh and dissolve the compound in HPLC-grade water to prepare a 1.0 mg/mL stock solution.
-
-
Step 2: Sample Preparation
-
Stress Sample: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Control Sample (Time Zero): Pipette 1 mL of the stock solution into a 10 mL volumetric flask. Add 5 mL of 0.1 M HCl, immediately neutralize with 5 mL of 0.1 M NaOH, and dilute to volume with water. This sample represents the undegraded compound at the start of the experiment.
-
-
Step 3: Stress Condition Incubation
-
Place the sealed "Stress Sample" flask in an oven set to 60°C.
-
Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
-
Step 4: Sample Quenching
-
For each time point, withdraw an aliquot (e.g., 1 mL) from the stress sample.
-
Immediately neutralize it by adding an equimolar amount of NaOH (e.g., 1 mL of 0.1 M NaOH). This step is critical to stop the degradation reaction before analysis.
-
-
Step 5: HPLC-UV/MS Analysis
-
Analyze the control and all quenched time-point samples using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and full scan positive ion MS.
-
-
3. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the control sample.
-
Calculate the relative percentage of each major degradation product.
-
Determine the mass balance by summing the peak areas of the parent and all degradation products.
-
Use the MS data to propose structures for the observed degradation products.
Illustrative Data Summary
The table below presents hypothetical data from a forced degradation study to illustrate expected outcomes.
| Stress Condition | Duration (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 8 | 94.5 | 3.1 | 1.2 | 98.8 |
| 0.1 M HCl, 60°C | 24 | 82.1 | 10.3 | 4.8 | 97.2 |
| 1.0 M HCl, 60°C | 8 | 75.3 | 15.8 | 6.5 | 97.6 |
| 0.1 M HCl, 80°C | 8 | 68.9 | 21.4 | 7.1 | 97.4 |
References
-
YouTube. (2018). ether cleavage with strong acids. Available at: [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
PubMed Central. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Ether cleavage. Available at: [Link]
-
ACS Publications. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Available at: [Link]
-
ResearchGate. (2024). (PDF) Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]
-
Synfacts. (2024). Reductive Ring Opening of N-Benzoyl Pyrrolidines under Lewis Acid Assisted Photoredox Catalysis. Available at: [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Available at: [Link]
-
PubMed Central. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
Sources
- 1. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. researchgate.net [researchgate.net]
- 16. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Degradation Pathways of Pyrrolidine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolidine-containing compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of handling and analyzing these versatile molecules. Pyrrolidine and its derivatives are integral to a vast array of pharmaceuticals and bioactive molecules, but their inherent reactivity can present stability challenges during experimentation.[1] This resource will equip you with the knowledge to anticipate, identify, and mitigate degradation, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability and degradation of pyrrolidine-containing compounds.
Q1: My pyrrolidine-containing compound appears to be degrading in solution. What are the most likely causes?
Degradation of pyrrolidine-containing compounds in solution is often multifactorial, but the primary culprits are typically hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The stability of your compound is highly dependent on the pH of the solution.[2][3][4][5] Both acidic and basic conditions can catalyze the cleavage of functional groups attached to the pyrrolidine ring, particularly amides and esters. For instance, N-acyl pyrrolidines can undergo hydrolysis to yield the corresponding carboxylic acid and pyrrolidine.[2][6][7] The rate of hydrolysis is often accelerated at elevated temperatures.
-
Oxidation: The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxides. This process can be mediated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents.[8][9] Additionally, the carbon atoms adjacent to the nitrogen (α-carbons) can be oxidized, potentially leading to the formation of lactams or ring-opening. A significant concern is the bioactivation to reactive iminium ions and aminoaldehydes, which can have toxicological implications.
-
Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the degradation of your compound.[10] The specific degradation products will depend on the chromophores present in the molecule and the wavelength of light.
Q2: I'm seeing unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?
The appearance of new, unexpected peaks in your chromatogram is a common indicator of degradation. Here's a systematic approach to investigate their origin:
-
Review Sample Handling and Preparation: First, scrutinize your entire workflow. Were the samples exposed to harsh pH conditions, elevated temperatures, or light for extended periods? Was there a change in the solvent source, which might contain impurities?
-
Conduct a Forced Degradation Study: A forced degradation (or stress testing) study is a powerful tool to intentionally degrade your compound under controlled conditions and identify potential degradation products.[11][12][13][14] This will help you to confirm if the unexpected peaks in your experimental samples correspond to known degradants.
-
Analyze with Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the potential degradants. Comparing these molecular weights to your parent compound can suggest specific chemical transformations (e.g., an increase of 16 Da often indicates oxidation).
-
Perform Tandem MS (MS/MS): Fragmenting the ions of the unexpected peaks in a tandem mass spectrometer can provide structural information. The fragmentation pattern can be compared to that of the parent compound to elucidate the site of modification.
Q3: What are the best practices for storing and handling pyrrolidine-containing compounds to minimize degradation?
Proper storage and handling are crucial for maintaining the integrity of your compounds.
-
Storage Conditions:
-
Temperature: Store compounds at the recommended temperature, typically in a refrigerator (2-8 °C) or freezer (-20 °C or -80 °C), especially for long-term storage.
-
Light: Protect from light by using amber vials or storing them in the dark.[15]
-
Atmosphere: For compounds highly susceptible to oxidation, consider storing them under an inert atmosphere (e.g., nitrogen or argon).
-
-
Handling:
-
Solvents: Use high-purity solvents to avoid contaminants like peroxides that can initiate oxidation.
-
pH: When preparing solutions, use buffers to maintain a pH at which the compound is most stable. Avoid strongly acidic or basic conditions unless required for a specific experimental step.
-
Working Solutions: Prepare fresh working solutions for your experiments whenever possible. If you need to store solutions, do so at low temperatures and protected from light.
-
Troubleshooting Guide
This section provides a problem-symptom-solution format to address specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent compound in solution | Hydrolysis: The pH of your solution is too high or too low. Oxidation: The solvent contains peroxides, or the solution is exposed to air for an extended period. | - Adjust the pH of your solution to a neutral or mildly acidic range using a suitable buffer system. - Use freshly opened, high-purity solvents. - Degas your solvents and/or sparge your solutions with an inert gas (e.g., nitrogen or argon). |
| Appearance of multiple unknown peaks in HPLC | Photodegradation: The sample was exposed to UV or ambient light. Complex Degradation Cascade: The initial degradation product is unstable and further degrades. | - Protect your samples from light at all stages of your experiment using amber vials and covering autosampler trays. - Analyze your samples as quickly as possible after preparation. - Perform a time-course degradation study to understand the formation and disappearance of different peaks. |
| Poor peak shape (tailing) for the parent compound in HPLC | Interaction with Silanols: The basic nitrogen of the pyrrolidine ring can interact with residual silanol groups on the silica-based column, leading to peak tailing. | - Use a mobile phase with a buffer to control the pH and minimize silanol interactions.[16] - Consider using a column with end-capping or a different stationary phase (e.g., a hybrid or polymer-based column). |
| Inconsistent results between experimental replicates | Inconsistent Sample Handling: Variations in incubation times, temperature, or light exposure between replicates. Contamination: Carryover in the HPLC system. | - Standardize all experimental parameters and ensure consistent timing for each step. - Implement a rigorous cleaning protocol for your HPLC system, including flushing the column and autosampler between runs.[17] |
Key Degradation Pathways and Mechanisms
Understanding the chemical transformations that pyrrolidine-containing compounds can undergo is essential for troubleshooting and data interpretation.
Oxidative Degradation
Oxidation is a major degradation pathway for pyrrolidine derivatives. The primary sites of oxidation are the nitrogen atom and the adjacent α-carbon atoms.
-
N-Oxidation: The lone pair of electrons on the pyrrolidine nitrogen can be oxidized to form an N-oxide . This is a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[5] It can also occur non-enzymatically through reaction with oxidizing agents like hydrogen peroxide.
-
α-Carbon Hydroxylation and Iminium Ion Formation: The α-carbons are susceptible to oxidation, leading to the formation of a carbinolamine intermediate. This intermediate is often unstable and can eliminate water to form a reactive iminium ion . Iminium ions are electrophilic and can react with various nucleophiles, including water, leading to ring opening or other modifications. This pathway is a key step in the metabolic N-dealkylation of tertiary amines.[4]
-
Ring Opening: Oxidative cleavage of the pyrrolidine ring can occur, leading to the formation of linear amino aldehydes or carboxylic acids. This can be initiated by the formation of an iminium ion followed by hydrolysis.
Caption: Major Oxidative Degradation Pathways of Pyrrolidine Compounds.
Hydrolytic Degradation
The susceptibility of pyrrolidine-containing compounds to hydrolysis is largely dependent on the nature of the substituents on the ring.
-
Amide Hydrolysis: N-acyl pyrrolidines, including those where the pyrrolidine is part of a larger peptide or molecule like vildagliptin, can undergo hydrolysis of the amide bond. This reaction is catalyzed by both acid and base and results in the formation of a carboxylic acid and the corresponding pyrrolidine derivative.[2][7]
-
Hydrolysis of Other Functional Groups: Other hydrolyzable functional groups attached to the pyrrolidine ring, such as esters or nitriles, will also be susceptible to degradation under appropriate pH conditions. For example, the nitrile group of vildagliptin can be hydrolyzed to a carboxylic acid.[18]
Caption: Common Hydrolytic Degradation Pathways.
Photodegradation
Photodegradation is initiated when a molecule absorbs light energy, leading to an excited state that can then undergo various chemical reactions. For pyrrolidine-containing compounds, this can involve:
-
Radical Formation: The absorbed energy can lead to the homolytic cleavage of bonds, forming free radicals. These radicals can then initiate a chain reaction, leading to a variety of degradation products.[10]
-
Ring Cleavage: Direct photolytic cleavage of the pyrrolidine ring can occur, although this is generally less common than oxidation or hydrolysis.
-
Photosensitized Oxidation: If other molecules in the solution (photosensitizers) absorb light, they can transfer that energy to oxygen, creating reactive oxygen species (ROS) like singlet oxygen, which can then oxidize the pyrrolidine compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study. The specific conditions should be optimized for your compound.
Objective: To identify potential degradation products and assess the stability of a pyrrolidine-containing compound under various stress conditions.
Materials:
-
Your pyrrolidine-containing compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60 °C for a predetermined time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the initial concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60 °C for the same time points as the acid hydrolysis.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for the same time points.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of your compound and a solution sample in an oven at a high temperature (e.g., 70 °C) for a set period.
-
For the solid sample, dissolve it in the solvent after the incubation period.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[19]
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to a control sample (unstressed).
-
Calculate the percentage of degradation for the parent compound.
-
Identify and quantify the major degradation products.
-
If using LC-MS, determine the m/z of the degradation products to propose their structures.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method that can separate the parent compound from its degradation products.
General Approach:
-
Column Selection: Start with a C18 column, as they are versatile. If peak tailing is an issue, consider a column with base-deactivated silica or an alternative chemistry.
-
Mobile Phase Selection:
-
Use a mixture of an aqueous phase (e.g., water with a buffer) and an organic phase (e.g., acetonitrile or methanol).
-
The buffer is critical for controlling the pH and improving the peak shape of basic compounds like pyrrolidines. Phosphate or acetate buffers are common choices.
-
Start with a gradient elution to separate compounds with a wide range of polarities.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from your forced degradation study.
-
Adjust the gradient profile, flow rate, and temperature to achieve baseline separation of the parent peak and all major degradation peaks.
-
Ensure that the parent peak is pure in all stressed samples using a peak purity analysis (e.g., with a diode array detector).
-
Example Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM potassium phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound and its degradants absorb.
Summary of Common Degradation Products
The following table summarizes some of the common degradation products observed for pyrrolidine-containing compounds.
| Degradation Pathway | Common Degradation Product(s) | Change in Molecular Weight | Analytical Notes |
| Oxidation | N-oxide | +16 Da | Often more polar than the parent compound. |
| Hydroxylated metabolite | +16 Da | Can occur on the pyrrolidine ring or other parts of the molecule. | |
| Lactam | +14 Da (relative to the amine) | Formation of a carbonyl group adjacent to the nitrogen. | |
| Hydrolysis | Carboxylic acid (from amide or nitrile) | Varies | Typically more polar than the parent. |
| Ring-opened product | Varies | Can result in a significant change in retention time. | |
| N-dealkylation | Secondary amine | Varies (loss of an alkyl group) | The resulting secondary amine may be more polar. |
References
-
SciSpace. (n.d.). A Photocatalytic Method for the Degradation of Pyrrolidine in Water. Retrieved from [Link]
-
Nicoli, S., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceuticals, 14(3), 239. [Link]
-
Lee, S., et al. (2020). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. Scientific Reports, 10(1), 1-8. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Pharma Dekho. (2023, December 27). Sop for force degradation study. [Link]
-
Oliveira, A. S., et al. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 12(10), 1139. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Sagdoldina, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 11158. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6439. [Link]
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PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
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Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. [Link]
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Velev, V. (2024, May 11). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]
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Avula, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2 -UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Pharmaceutical Bulletin, 68(1), 5-18. [Link]
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Krishnamoorthy, B. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. ResearchGate. [Link]
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ResearchGate. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Retrieved from [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
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Al-Abri, Z., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18683-18691. [Link]
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van der Donk, W. A., et al. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. The Journal of Organic Chemistry, 83(20), 12566-12573. [Link]
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Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Al-Tannak, N. F., et al. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Pharmaceutical and Biomedical Analysis, 186, 113310. [Link]
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van der Donk, W. A., et al. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 8(9), 8638-8672. [Link]
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Waterman, K. C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 269. [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
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Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
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Singh, S., & Kumar, V. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Applied Chemistry, 5(2), 1-6. [Link]
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Sharma, A., et al. (2022). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 10, 999374. [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
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Bennet, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(6), 519-523. [Link]
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Avula, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Pharmaceutical Bulletin, 68(1), 5-18. [Link]
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ResearchGate. (n.d.). What can I do to avoid the drug peak in blank sample by HPLC? Retrieved from [Link]
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Deer, H. M., & Beard, R. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES. Utah State University Extension. [Link]
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The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
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Ma, Y., et al. (2015). Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(20), 1867-1875. [Link]
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Li, Y., & Zhang, H. (2020). Control of Drug Degradation. Royal Society of Chemistry. [Link]
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Weber, J., et al. (2023). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. International Journal of Pharmaceutics, 635, 122754. [Link]
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Avula, B., et al. (2009). Simultaneous analysis of hepatotoxic pyrrolizidine alkaloids and N-oxides in comfrey root by LC-ion trap mass spectrometry. Journal of AOAC International, 92(3), 771-781. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
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Technical Support Center: Purification Strategies for PROTACs Containing PEG Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[2][3] A PROTAC's structure is tripartite: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex stability to pharmacokinetic properties.[4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance aqueous solubility and cell permeability, addressing the challenges posed by these often large and lipophilic molecules.[5][6] However, the very properties that make PEG linkers advantageous also introduce significant challenges during purification. Their hydrophilicity, flexibility, and potential for charge masking can make separating the desired PROTAC from unreacted starting materials, byproducts, and other PEGylated species a formidable task.[7]
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers navigate the complexities of purifying PROTACs containing PEG linkers, ensuring the high purity required for robust biological evaluation.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PROTACs with PEG linkers so challenging?
The challenges are rooted in the physicochemical properties imparted by the PEG chain:
-
Physicochemical Similarity of Impurities: The primary difficulty arises from the minimal physicochemical differences between the final PROTAC and impurities such as unreacted PEGylated starting materials or partially assembled molecules. The PEG chain often dominates the molecule's overall character, making chromatographic separation based on polarity difficult.[7]
-
High Polarity and Solubility Issues: While the PEG linker enhances water solubility, it can lead to poor retention on reverse-phase (RP) columns or strong, irreversible binding to normal-phase (NP) silica, complicating method development.
-
Charge Shielding: The flexible PEG chain can form a hydration shell that "shields" charged functional groups on the PROTAC. This neutralization of surface charge can render separation techniques based on charge, like ion-exchange chromatography (IEX), significantly less effective.[7]
-
Structural Heterogeneity: PEG starting materials can have a distribution of molecular weights (polydispersity), which can translate into a final product that is difficult to resolve into a single, sharp peak.
Q2: What are the most common impurities I should expect?
During the synthesis of a PEGylated PROTAC, a complex mixture is often generated. Key impurities to anticipate include:
-
Unreacted Starting Materials: Excess POI ligand, E3 ligase ligand, or the PEG linker itself.[8]
-
Partially Assembled Intermediates: For example, the POI ligand conjugated to the PEG linker but not yet coupled to the E3 ligase ligand.
-
Homodimers: Dimerization of the POI ligand or E3 ligase ligand, bridged by the linker.
-
Positional Isomers: If the starting materials have multiple potential reaction sites, PEGylation may occur at unintended positions, creating isomers with very similar properties to the desired product.[7]
Q3: Which chromatography technique should I start with for my crude PROTAC mixture?
A multi-step purification strategy is almost always necessary.[8]
-
Initial Cleanup (Normal-Phase Flash Chromatography): For many crude reaction mixtures, normal-phase flash chromatography on silica gel is an excellent first step.[8][9] It is highly effective at removing less polar impurities and unreacted starting materials that lack the polar PEG chain.
-
Final Polishing (Reverse-Phase Preparative HPLC): RP-HPLC is the gold standard for the final purification step. Its high resolving power is essential for separating the target PROTAC from closely related impurities, achieving the >95% purity typically required for biological assays.[8][9]
Q4: How does the length of the PEG linker affect the purification strategy?
The linker's length directly impacts the PROTAC's overall polarity and molecular weight, influencing chromatographic behavior:
-
Short PEG Linkers (n < 4): These PROTACs behave more like traditional small molecules. Standard RP-HPLC is usually very effective. The main challenge is resolving the product from non-PEGylated starting materials.
-
Long PEG Linkers (n > 8): As the PEG chain length increases, the molecule becomes significantly more polar and larger. This can lead to very early elution on RP-HPLC columns. In these cases, you may need to use a less retentive column (like a C4 or C8 instead of a C18) or consider size-exclusion chromatography (SEC) as a potential cleanup step to separate the large PROTAC from smaller impurities.[7][10]
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues encountered during the purification of PEGylated PROTACs in a practical, question-and-answer format.
Problem 1: My PROTAC co-elutes with a starting material on Reverse-Phase HPLC.
-
Potential Cause: The overall polarity of your PROTAC and the impurity are too similar for the current method to resolve. This is common if the unreacted starting material is also PEGylated or has a polarity similar to the final product.
-
Causality: In RP-HPLC, separation is based on differential partitioning between the hydrophobic stationary phase and the polar mobile phase. If the PEG linker is the dominant structural feature of both your product and the impurity, their retention times can be nearly identical.
-
Solutions:
-
Optimize the Gradient: Switch to a shallower gradient (e.g., a 1% change in organic solvent per minute) around the elution point of your PROTAC. This increases the residence time on the column and provides more opportunity for separation.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol or isopropanol. These solvents have different selectivities and can alter the elution profile of your compounds.
-
Modify the Mobile Phase pH: If your PROTAC or the impurity contains ionizable functional groups (amines, carboxylic acids), adjusting the pH can change their charge state and hydrophobicity. Adding a different acidic modifier, like formic acid instead of trifluoroacetic acid (TFA), can also impact selectivity.[8]
-
Switch the Stationary Phase: Move from a C18 column to a C8, C4, or Phenyl-Hexyl column. A less hydrophobic stationary phase (like C4) can be particularly useful for highly polar PROTACs, while a phenyl column offers different (π-π) interactions that can help resolve aromatic compounds.[11]
-
Problem 2: I see a very broad peak or multiple unresolved peaks for my product.
-
Potential Cause: This issue can stem from several sources: product aggregation, the presence of closely related isomers, on-column degradation, or poor chromatography conditions.
-
Causality: PEG chains can promote intermolecular hydrophobic interactions, leading to aggregation.[7] Broad peaks can also result from slow kinetics of interaction with the stationary phase or from the presence of multiple species (like rotational isomers or positional isomers) that are not fully resolved.
-
Solutions:
-
Address Aggregation: Lower the sample concentration before injection. Consider adding organic solvent (like DMSO) to your sample to maintain solubility. In some cases, adding a chaotropic agent or modifying the ionic strength of the mobile phase can disrupt aggregates.[7]
-
Check for Isomers: High-resolution analytical LC-MS is crucial to determine if the broad peak corresponds to a single mass or multiple isomers. If isomers are present, a high-efficiency preparative column and a very shallow gradient are needed for separation.[7]
-
Improve Peak Shape: Ensure the sample is fully dissolved in a solvent that is weaker than the initial mobile phase. Injecting in a strong solvent like pure DMSO can cause peak distortion. It's best to dissolve the sample in a small amount of DMSO and then dilute it with the initial mobile phase.[8]
-
Problem 3: My PROTAC has extremely low recovery after purification.
-
Potential Cause: The compound may be irreversibly binding to the chromatography media, precipitating on the column, or degrading under the purification conditions.
-
Causality: Highly hydrophobic PROTACs can bind irreversibly to RP columns, especially if the organic concentration in the mobile phase is not high enough to elute them. Conversely, highly polar PROTACs can stick irreversibly to silica gel in normal-phase chromatography. The acidic conditions often used in RP-HPLC (e.g., TFA) can also cleave acid-labile protecting groups, leading to product degradation.
-
Solutions:
-
For RP-HPLC: After the gradient, add a high-organic "strip" step (e.g., 95-100% acetonitrile or isopropanol) to elute strongly bound compounds. If recovery is still low, consider a different stationary phase (e.g., a polymer-based column) that may exhibit less secondary interaction.
-
For Normal-Phase: If your PROTAC is very polar, it may require a high percentage of a polar modifier (like methanol) to elute from silica. If it still sticks, consider using a different stationary phase like Diol or Amino-propylated silica.
-
Assess Stability: Before purification, test the stability of your crude product in the intended mobile phase conditions (e.g., 0.1% TFA in 50:50 water/acetonitrile) for a few hours and analyze by LC-MS to check for degradation. If it is unstable, a neutral pH purification system may be required.
-
Table 1: Troubleshooting Summary for RP-HPLC Purification
| Problem | Potential Cause(s) | Recommended Solutions |
| Co-elution of Product & Impurity | Insufficient resolution; similar polarity. | Use a shallower gradient; change organic modifier (ACN to MeOH); adjust mobile phase pH; switch to a different column (e.g., C8, Phenyl). |
| Broad or Split Peaks | Aggregation; presence of isomers; poor sample solvent. | Lower sample concentration; dilute sample in mobile phase; use high-resolution analytical LC-MS to check for isomers. |
| Low Recovery | Irreversible binding; on-column precipitation; degradation. | Add a high-organic column wash step; check compound stability in the mobile phase; use a different stationary phase (e.g., polymer-based). |
| Early Elution / No Retention | PROTAC is too polar for the stationary phase. | Use a less hydrophobic column (C4, C8); consider Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography. |
Visualization of Workflows and Logic
A logical and systematic approach is key to successfully purifying PEGylated PROTACs. The following diagrams illustrate a general purification workflow and a decision-making process for troubleshooting.
General Purification Workflow
Caption: A typical multi-step purification workflow for PEGylated PROTACs.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common HPLC purification issues.
Detailed Experimental Protocols
Disclaimer: These are general protocols and must be optimized for your specific PROTAC molecule. Always perform a small-scale analytical run before scaling up to preparative purification.
Protocol 1: Normal-Phase Flash Chromatography for Initial Cleanup
This technique is ideal for removing non-polar and some moderately polar impurities from the crude reaction mixture before RP-HPLC.[8]
-
Materials:
-
Crude PROTAC mixture
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates
-
Flash chromatography system
-
-
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude mixture in DCM or a suitable solvent. Spot a TLC plate and develop it in various solvent systems (e.g., 2-10% MeOH in DCM) to find a condition where your target compound has an Rf value of ~0.2-0.4 and is well-separated from major impurities.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a strong solvent (like DCM/MeOH), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This method generally provides better resolution than injecting a liquid sample ("wet loading").
-
Column Packing & Equilibration: Pack a flash column with silica gel using a non-polar solvent (e.g., hexanes or DCM). Equilibrate the column with your initial mobile phase (e.g., 100% DCM) for at least 3-5 column volumes.
-
Chromatography: Load the dry-loaded sample onto the column. Run a gradient based on your TLC analysis. For example, start with 100% DCM and gradually increase the percentage of MeOH (e.g., a linear gradient from 0% to 15% MeOH over 20 column volumes).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the desired product. Pool the pure or semi-pure fractions and evaporate the solvent.
-
Protocol 2: Reverse-Phase Preparative HPLC for Final Polishing
This high-resolution technique is used to achieve the final purity required for biological assays.[8][9]
-
Materials:
-
Semi-pure PROTAC from Protocol 1
-
HPLC-grade Acetonitrile (ACN) and Water
-
HPLC-grade modifier: Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Preparative HPLC system with a C18 or similar column
-
-
Methodology:
-
Sample Preparation: Dissolve the semi-pure PROTAC in a minimal volume of a suitable solvent (e.g., DMSO, DMF). It is critical to then dilute this solution with the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA) until the sample is fully dissolved and the concentration of the strong organic solvent is low (<10-20%).[8] Filter the sample through a 0.45 µm filter to remove particulates.
-
Method Development (Analytical Scale): Using an analytical RP-HPLC column, inject a small amount of the sample. Run a fast scouting gradient (e.g., 5% to 95% ACN over 15 minutes) to determine the approximate retention time of your product.
-
Method Optimization (Analytical Scale): Based on the scouting run, design a shallower, targeted gradient around the elution time of your product. For example, if your product elutes at 60% ACN, you might run a gradient of 45% to 75% ACN over 30 minutes. This is the most critical step for achieving good resolution.
-
Scale-Up to Preparative: Transfer the optimized method to your preparative HPLC system, adjusting the flow rate and gradient times for the larger column dimensions. Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase.
-
Purification & Fraction Collection: Inject the prepared sample. Collect fractions throughout the elution of your target peak.
-
Analysis and Pooling: Analyze the collected fractions using analytical LC-MS to confirm purity and identity. Pool the fractions that meet your purity criteria (e.g., >95%).
-
Solvent Removal: Remove the organic solvent (ACN) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a solid.
-
References
Sources
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC Technology: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. the-scientist.com [the-scientist.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. biopharma.co.uk [biopharma.co.uk]
- 20. goldbio.com [goldbio.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. Protein Purification | Chondrex, Inc. [chondrex.com]
- 23. purepeg.com [purepeg.com]
- 24. biotage.com [biotage.com]
- 25. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 27. ualberta.ca [ualberta.ca]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Substituted Pyrrolidine Reactions
Welcome to the technical support center for chemists and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for reactions involving sterically hindered substituted pyrrolidines. The inherent structural rigidity and substituent effects of these valuable heterocyclic scaffolds often present unique synthetic challenges. This guide offers practical, evidence-based solutions to overcome these obstacles, drawing from established literature and advanced synthetic methodologies.
Troubleshooting Guide
Question 1: My nucleophilic substitution reaction on a 2,5-disubstituted pyrrolidine is sluggish and giving low yields. What are the primary factors to consider?
When encountering difficulties with nucleophilic substitution on a sterically encumbered pyrrolidine ring, a systematic evaluation of your reaction parameters is crucial. The primary culprits are often a combination of steric hindrance at the reaction center, the nature of the leaving group, and suboptimal reaction conditions.
Causality and Experimental Choices:
-
Steric Hindrance: The substituents at the C2 and C5 positions can physically block the trajectory of the incoming nucleophile. The conformational rigidity of the pyrrolidine ring further exacerbates this issue.
-
Leaving Group Ability: A poor leaving group will significantly slow down the rate of both SN1 and SN2 reactions.
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates by stabilizing or destabilizing the transition state.
-
Temperature and Pressure: For reactions with high activation energies, elevated temperatures or pressures can provide the necessary energy to overcome the steric barrier.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding nucleophilic substitutions.
Detailed Recommendations:
-
Leaving Group Modification: If your substrate has a hydroxyl group, convert it to a better leaving group like a tosylate, mesylate, or triflate. This significantly lowers the activation energy for substitution.
-
Solvent and Temperature Optimization: A systematic screen of solvents is recommended. Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SN2 reactions. If the reaction is still slow, consider increasing the temperature.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[1][2][3][4][5] This technique is particularly effective for overcoming steric hindrance.[2]
-
High-Pressure Conditions: Applying high pressure (in the GPa range) can facilitate reactions by reducing intermolecular distances and promoting bond formation.[6][7] This is a more specialized technique but can be highly effective for particularly challenging substrates.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as TIPSOTf, can efficiently catalyze nucleophilic substitution reactions of pyrrolidinone derivatives with silicon-based nucleophiles.[8]
Question 2: My cross-coupling reaction (e.g., Buchwald-Hartwig, Sonogashira) with a substituted pyrrolidine is failing. How can I troubleshoot this?
Cross-coupling reactions are powerful tools, but their success with sterically demanding substrates like substituted pyrrolidines hinges on the careful selection of the catalyst system and reaction conditions.
Causality and Experimental Choices:
-
Ligand Steric Bulk: The ligand on the metal catalyst plays a critical role in both the oxidative addition and reductive elimination steps. A ligand that is too bulky can hinder the approach of the pyrrolidine substrate, while one that is not bulky enough may not promote the desired reductive elimination.
-
Base Selection: The choice of base is crucial for the deprotonation of the pyrrolidine nitrogen, which is often a key step in the catalytic cycle. Sterically hindered bases may be required to avoid side reactions.
-
Catalyst Generation and Stability: The active catalytic species must be efficiently generated and remain stable under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reactions.
Detailed Recommendations:
For Buchwald-Hartwig Amination:
-
Ligand Selection: The development of sterically hindered phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination.[9][10][11][12] For hindered pyrrolidines, consider using bulky, electron-rich ligands such as Josiphos or Buchwald's biarylphosphine ligands.
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. Toluene and dioxane are common solvents, but a screen may be necessary to find the optimal one for your specific substrate.
For Sonogashira Coupling:
-
Copper Co-catalyst: While traditionally used, the copper(I) co-catalyst can sometimes lead to side reactions. Copper-free Sonogashira protocols have been developed and may be advantageous for hindered substrates.[13][14][15][16][17]
-
Ligand and Base: The use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition.[14] Pyrrolidine itself can serve as both the base and the solvent in some cases, which can enhance the reaction rate.[13][14]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of a Hindered Aryl Halide with a Substituted Pyrrolidine
-
To a microwave vial, add the aryl halide (1.0 mmol), the substituted pyrrolidine (1.2 mmol), a palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 3: I am struggling with poor diastereoselectivity in a reaction to synthesize a polysubstituted pyrrolidine. How can I improve this?
Achieving high diastereoselectivity in the synthesis of polysubstituted pyrrolidines is a common challenge, often influenced by subtle steric and electronic effects.
Causality and Experimental Choices:
-
Facial Selectivity: The approach of a reagent to the pyrrolidine ring can be biased by existing stereocenters and substituents, leading to the preferential formation of one diastereomer.
-
Catalyst Control: Chiral catalysts can create a chiral environment around the reactants, directing the reaction towards a specific diastereomer.
-
Protecting Groups: The size and nature of protecting groups on the pyrrolidine nitrogen can influence the conformation of the ring and, consequently, the diastereoselectivity of subsequent reactions.[18][19]
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pressure-induced pseudorotation in crystalline pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Toward improving the chemistry of N-acyliminium ions: nucleophilic substitution reactions of pyrrolidinone derivatives with trialkylsilyl nucleophiles catalyzed by triisopropylsilyltrifluoromethane sulfonate (TIPSOTf) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. catalogimages.wiley.com [catalogimages.wiley.com]
Technical Support Center: Synthesis of Pyrrolidine-Based PROTACs
Welcome to the technical support center for the synthesis of pyrrolidine-based PROTACs. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with these powerful molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot common side reactions and optimize your synthetic routes.
The pyrrolidine scaffold, often derived from proline or hydroxyproline, is a cornerstone of many successful PROTACs, particularly those targeting the von Hippel-Lindau (VHL) E3 ligase. However, its synthesis is not without pitfalls. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are likely to encounter at the bench.
Part 1: General Synthetic Workflow & Key Challenge Areas
Before diving into specific problems, it's crucial to understand the general workflow. A typical synthesis involves three key fragments: the ligand for the target protein (POI ligand), the E3 ligase ligand (often a VHL or CRBN ligand), and the linker that connects them. The pyrrolidine moiety is typically part of the E3 ligase ligand or the linker itself. The main challenge lies in the sequential coupling of these fragments, where side reactions can derail the entire process.
Caption: Competing pathways: Desired coupling vs. intramolecular cyclization.
Q2: My final PROTAC appears as a mixture of diastereomers on my chiral HPLC and in my ¹H NMR spectrum, even though my starting materials were enantiopure. Where did I lose stereochemical integrity?
Answer: This issue is most likely caused by epimerization at a stereocenter on the pyrrolidine ring, typically at the C4 position if you started with a 4-substituted proline derivative like hydroxyproline.
Causality: The alpha-proton to the carbonyl group in the pyrrolidine ring (part of the amide bond forming the VHL ligand) is acidic. Under basic conditions, this proton can be abstracted to form an enolate intermediate. This enolate is planar, and when it is re-protonated, it can occur from either face, leading to a mixture of diastereomers. The use of strong, non-hindered bases or elevated temperatures dramatically increases the rate of this undesirable epimerization.
Troubleshooting Protocol:
-
Base Selection is Critical: Avoid strong bases like DBU, NaOH, or K₂CO₃ in steps following the formation of the critical amide bond.
-
Recommendation: Use a bulky, non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA). Its steric hindrance makes it a poor proton abstractor at the sterically congested C2 position, minimizing enolization while still effectively scavenging acid produced during coupling reactions.
-
-
Control Reaction Temperature: Perform all coupling and deprotection steps at low temperatures.
-
Protocol: Start your coupling reactions at 0 °C and allow them to warm slowly to room temperature. Avoid heating reactions involving the assembled VHL ligand unless absolutely necessary. If a reaction requires heat, screen for the lowest possible temperature that affords a reasonable conversion rate.
-
-
Minimize Reaction Time: Do not let reactions run unnecessarily long. Monitor the reaction closely by LC-MS (every 1-2 hours) and quench it as soon as the starting material is consumed to minimize the time the product spends under basic conditions.
Table 1: Comparison of Common Bases in PROTAC Synthesis
| Base | Structure | pKa of Conj. Acid | Key Characteristics | Recommendation for Pyrrolidine Scaffolds |
| Triethylamine (TEA) | Et₃N | ~10.7 | Common, inexpensive. Moderate steric bulk. | Use with caution; can cause slow epimerization. |
| DIPEA | (i-Pr)₂NEt | ~10.8 | Highly Recommended. Bulky and non-nucleophilic. | Optimal choice to minimize epimerization. |
| DBU | C₉H₁₆N₂ | ~13.5 | Very strong, non-nucleophilic. | Avoid. High basicity significantly increases epimerization risk. |
| K₂CO₃ / Cs₂CO₃ | - | - | Heterogeneous inorganic bases. | Avoid. Can strongly promote epimerization, especially at elevated temperatures. |
Q3: After purification, my final PROTAC degrades over time in the vial, and LC-MS shows a growing peak corresponding to the mass of my starting E3 ligase ligand. What is causing this instability?
Answer: This points to the hydrolysis of a labile bond in your linker, most commonly an ester or a particularly sensitive amide bond.
Causality: While amide bonds are generally robust, their stability can be influenced by neighboring functional groups. For example, an amide bond adjacent to an electron-withdrawing group can become more susceptible to hydrolysis. More commonly, if an ester bond was used as part of the linker for synthetic convenience, it can be easily cleaved by trace amounts of acid or base in your final sample (e.g., residual TFA from HPLC purification) or by esterase enzymes if stored in a biological medium.
Troubleshooting & Prevention Protocol:
-
Linker Design: The most effective solution is prevention through robust design.
-
Recommendation: Whenever possible, construct your linker using stable bonds like amides, ethers, and alkyl chains. Avoid esters unless they are a required feature of the PROTAC's mechanism of action.
-
-
Neutralize After Purification: If you use reverse-phase HPLC with a TFA modifier for purification, residual TFA can make your final sample acidic, promoting hydrolysis over time.
-
Protocol: After lyophilizing your purified PROTAC from the HPLC fractions, re-dissolve it in a minimal amount of organic solvent (like methanol) and co-evaporate it with a non-volatile base scavenger like a small amount of bicarbonate solution (if your compound is soluble) or by passing it through a short plug of basic alumina. Alternatively, perform a salt-free purification using a formic acid or ammonium acetate buffer system if your compound is compatible.
-
-
Proper Storage: Store your final compound as a lyophilized powder at -20 °C or -80 °C. For solutions, use anhydrous, aprotic solvents like DMSO and store at -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the best starting conditions for a critical amide coupling step between a carboxylic acid fragment and an amine fragment?
-
A: A reliable starting point is to use HATU as the coupling reagent with DIPEA as the base in DMF as the solvent.
-
Protocol: Dissolve the carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the acid (you should see the formation of an active ester). Then, add the amine component (1.0 eq) and stir the reaction at room temperature, monitoring by LC-MS. This pre-activation step often leads to cleaner reactions and higher yields.
-
-
-
Q: How can I effectively purify my final, often "greasy" and high-molecular-weight PROTAC?
-
A: Reverse-phase HPLC is the gold standard. Due to their bivalent nature, PROTACs can be challenging to purify.
-
Tips: Use a C18 column with a shallow gradient (e.g., increase acetonitrile in water by 0.5% per minute). Use a mobile phase modifier like 0.1% TFA or 0.1% formic acid to ensure good peak shape by keeping amines protonated. For very hydrophobic PROTACs, you may need to add a small amount of isopropanol to the organic mobile phase to improve elution.
-
-
-
Q: Beyond LC-MS and ¹H NMR, what analytical technique is crucial for PROTAC characterization?
-
A: High-Resolution Mass Spectrometry (HRMS) is essential. While low-resolution LC-MS confirms the general mass, HRMS provides the exact mass to within a few parts per million (ppm). This allows you to confirm the elemental composition of your molecule, providing a much higher degree of confidence in your product's identity and ruling out side products with similar nominal masses.
-
References
-
Zeng, Y., et al. (2021). Special Topics in the Synthesis of PROTACs. RSC Chemical Biology. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Imaeda, Y., et al. (2014). Discovery of a potent and orally available GPR40 agonist. Journal of Medicinal Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Toma, P. H., et al. (2021). PROTAC linkers: a structural and physicochemical perspective. Drug Discovery Today. [Link]
-
Carpino, L. A., et al. (1993). (1H-Azabenzotriazol-1-yloxy)-tris(dimethylamino)phosphonium hexafluorophosphate: A new and effective peptide coupling reagent. Tetrahedron Letters. [Link]
Technical Support Center: Analysis of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride Reaction Mixtures
Introduction
Welcome to the technical support center for the analysis of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its reaction mixtures. As a polar, secondary amine hydrochloride salt, 3-(2-Ethoxyethoxy)pyrrolidine presents unique challenges in both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common analytical hurdles, ensuring the accuracy and reliability of your results. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and daily analyses.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity, stability, and composition of pharmaceutical compounds and their reaction mixtures.[1][2] The analysis of this compound, however, can be complicated by its high polarity and basic nature. This section addresses the most common issues encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: HPLC
Question 1: My peak for this compound is tailing significantly. What is the primary cause and how can I fix it?
Answer: Peak tailing is the most common issue when analyzing basic compounds like pyrrolidine derivatives on silica-based reversed-phase columns.[3][4] The primary cause is secondary interactions between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the stationary phase surface.[3][4] These interactions create a secondary, stronger retention mechanism that leads to the asymmetrical peak shape.
Here’s a systematic approach to mitigate peak tailing:
1. Mobile Phase pH Adjustment:
-
Low pH (pH 2-3): By operating at a low pH, you can suppress the ionization of the silanol groups, rendering them neutral (Si-OH). This minimizes the strong ionic interactions with your protonated analyte.[3][5] However, ensure your column is stable at low pH; columns with stable bonding technologies are recommended for this purpose.[3]
-
High pH (pH 8-10): Alternatively, at a high pH, the amine analyte will be in its neutral (free base) form, which also reduces the ionic interactions with the deprotonated silanol groups. This approach requires a pH-stable column, such as a hybrid or ethylene-bridged hybrid (BEH) particle column.[5][6]
2. Use of Mobile Phase Additives:
-
Competing Bases: Additives like triethylamine (TEA) or other small basic molecules can be added to the mobile phase (typically at concentrations of 0.1-0.5%).[5] These "silanol blockers" compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.[5]
-
Ion-Pairing Agents: While effective for retention of polar compounds, traditional ion-pairing agents can be harsh on columns and are often not compatible with mass spectrometry (MS).[7][8] Consider this as a later option if other strategies fail.
3. Column Selection:
-
High-Purity Silica Columns: Modern columns are manufactured with high-purity silica, which has a lower concentration of acidic silanol groups.
-
End-Capped Columns: Choose a column that is "end-capped," where the residual silanol groups are chemically derivatized to reduce their activity.[3]
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the surface of the stationary phase, which helps to shield the silanol groups and improve peak shape for basic compounds.
Question 2: I am struggling to get enough retention for this compound on my C18 column. The peak elutes near the solvent front. What are my options?
Answer: Poor retention of highly polar compounds on traditional reversed-phase columns is a common challenge.[7][9] The hydrophobic C18 stationary phase has weak interactions with polar molecules, leading to their rapid elution.[9]
Here are several strategies to increase retention:
1. Use a Highly Aqueous Mobile Phase: Increasing the percentage of the aqueous component in your mobile phase can enhance retention in reversed-phase chromatography. However, be cautious of "dewetting" or "phase collapse" with traditional C18 columns when using more than 95% aqueous mobile phase.[8] Columns specifically designed for aqueous stability (e.g., "AQ" type columns) are recommended.[8]
2. Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[8] It utilizes a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water is used as the strong, eluting solvent.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can be beneficial for polar, ionizable compounds.
3. Column Chemistry Optimization:
-
Consider a less hydrophobic stationary phase than C18, such as a C8 or a phenyl column, which may offer different selectivity and potentially better retention for your compound.
Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a robust, stability-indicating HPLC method for this compound. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products and process impurities.[1][2][10]
Table 1: HPLC Method Parameters
| Parameter | Initial Conditions | Optimization Notes |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Consider a polar-embedded or HILIC column if retention is poor. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is MS-compatible.[11][12] Phosphate buffers can be used for UV-only methods.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol can be tried as an alternative organic modifier to alter selectivity. |
| Gradient | 5% to 95% B over 15 minutes | Adjust the gradient slope to improve the resolution of closely eluting impurities. |
| Flow Rate | 0.3 mL/min | Scale according to column dimensions. |
| Column Temp. | 30 °C | Temperature can affect selectivity; try a range from 25-40 °C. |
| Injection Vol. | 2 µL | Keep low to avoid peak distortion. |
| Detector | UV at 210 nm and/or CAD/MS | The pyrrolidine moiety lacks a strong chromophore, necessitating low UV wavelengths or universal detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). |
| Sample Diluent | 50:50 Water:Acetonitrile | Should be similar to the initial mobile phase conditions to ensure good peak shape. |
Step-by-Step Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the sample diluent. Create a working standard at 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Dilute the reaction mixture to an appropriate concentration (e.g., 0.1 mg/mL of the main component) using the sample diluent. Filter the sample through a 0.22 µm syringe filter before injection.
-
Initial Run: Inject the working standard and the sample to assess retention time, peak shape, and the presence of any impurities.
-
Method Optimization: Based on the initial results, systematically adjust parameters as noted in Table 1 to achieve optimal separation and peak shape.
Visualization: HPLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
Section 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis of organic molecules.[13] For this compound, ¹H and ¹³C NMR can confirm the structure, identify impurities, and in the case of quantitative NMR (qNMR), determine the exact concentration or purity of the compound.[14][15][16]
Frequently Asked Questions (FAQs) & Troubleshooting Guide: NMR
Question 1: I am trying to acquire a ¹H NMR spectrum in D₂O, but the residual HDO solvent peak is obscuring my analyte signals. How can I suppress this large solvent peak?
Answer: Suppressing the large residual solvent signal is a common requirement in NMR, especially when working with protic solvents like D₂O.[17][18] The concentration of HDO in even high-purity D₂O can be orders of magnitude higher than your analyte concentration.
Here are the most common solvent suppression techniques:
1. Presaturation: This is the most straightforward method.[19] A low-power radiofrequency pulse is applied at the exact frequency of the HDO peak before the main excitation pulse. This equalizes the populations of the spin states for the water protons, effectively saturating them and greatly reducing their signal intensity.
-
Caveat: Presaturation can also reduce the intensity of analyte protons that are in chemical exchange with the solvent, such as N-H or O-H protons.[18][19]
2. WET (Water suppression Enhanced through T1 effects): The WET sequence is a popular and effective method for suppressing multiple solvent signals if needed.[20]
3. Sample Preparation: Proper sample preparation can significantly reduce the size of the residual solvent peak. If your compound is stable, you can lyophilize (freeze-dry) your sample from D₂O one or two times to exchange any labile protons for deuterium.[17]
Question 2: How can I use NMR to determine the purity of my this compound sample?
Answer: Quantitative NMR (qNMR) is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte itself.[16][21] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15]
Protocol for qNMR Purity Assessment:
-
Select an Internal Standard (IS): Choose a high-purity, stable compound with sharp NMR signals that do not overlap with your analyte's signals. Maleic acid or dimethyl sulfone are common choices. The IS must be accurately weighed.
-
Sample Preparation:
-
Accurately weigh a known amount of your this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Ensure the spectrometer is well-shimmed to obtain good lineshape.
-
Use a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from your analyte and a signal from the internal standard.
-
Use the following formula to calculate the purity:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
Data Presentation: Expected NMR Chemical Shifts
Interpreting NMR spectra relies on understanding the expected chemical shifts for different parts of the molecule.[22][23] The electronegative oxygen and nitrogen atoms in 3-(2-Ethoxyethoxy)pyrrolidine will cause nearby protons and carbons to be deshielded, shifting their signals downfield.[24]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Ethoxyethoxy)pyrrolidine
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Pyrrolidine CH₂ (adjacent to N) | ~2.8 - 3.2 | ~45-50 | Protons and carbon are deshielded by the nitrogen. |
| Pyrrolidine CH (with ether) | ~3.8 - 4.2 | ~75-80 | Highly deshielded due to the adjacent oxygen. |
| Ethoxyethoxy -OCH₂CH₂O- | ~3.5 - 3.7 | ~68-72 | Multiple overlapping signals expected in this region. |
| Ethoxy -OCH₂CH₃ | ~3.4 - 3.6 (quartet) | ~65-70 | |
| Ethoxy -OCH₂CH₃ | ~1.1 - 1.3 (triplet) | ~15-20 | The terminal methyl group is the most upfield signal. |
Note: These are predicted values. Actual shifts can vary based on solvent, concentration, and pH.
Visualization: qNMR Workflow
Caption: A streamlined workflow for quantitative NMR (qNMR) analysis.
References
- BenchChem. (2025).
- Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI).
- D'Souza, R., et al. (2015). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical Sciences, 104(4), 1254-1260.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Blog.
- Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian Resources.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods. MilliporeSigma.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Aminobenzamides. BenchChem Technical Support.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Sigma-Aldrich. (n.d.). Reversed-phase HPLC Buffers. MilliporeSigma.
- University of Cambridge. (n.d.).
- Shinde, V. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho.
- Axios Research. (n.d.). Pyrrolidine Impurity 1. Axios Research.
- The Royal Society of Chemistry. (2011). Table 1. ESI-MS compatible (volatile)
- Espada, A., & Rivera-Sagredo, A. (2003). Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element.
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Support.
- U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC.
- MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- University of Massachusetts. (2019). Multiple Solvent Suppression. UMass NMR Labs.
- R Discovery. (n.d.).
- NMR Wiki. (2009). Solvent suppression.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- YouTube. (2023).
- National Institutes of Health. (n.d.). Solvent Suppression in Pure Shift NMR. PMC.
- Bruker. (n.d.). SOLVENT SUPPRESSION USING BRUKER'S LC-NMR SOFTWARE.
- Organometallics. (2010).
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Wikipedia. (n.d.). Pyrrolidine.
- International Journal of Trend in Scientific Research and Development. (n.d.).
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- ResearchGate. (n.d.). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
- ChemScene. (n.d.). 3-(2-(2-Methoxyethoxy)ethoxy)pyrrolidine hydrochloride.
- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....
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Validation & Comparative
A Researcher's Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis with a 3-(2-Ethoxyethoxy)pyrrolidine Linker
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the formation of a stable ternary complex—comprising the PROTAC, the target protein (Protein of Interest or POI), and an E3 ubiquitin ligase—is the linchpin of success.[1] The efficacy of a Proteolysis Targeting Chimera (PROTAC) is not solely reliant on its binary affinities for the POI and the E3 ligase.[1] The ability to cooperatively bring these two proteins into a productive orientation for ubiquitination is paramount.[1] Therefore, robust and quantitative validation of ternary complex formation is a cornerstone of any successful PROTAC development program.[1]
This guide provides an objective comparison of the leading experimental methods used to validate and characterize this critical interaction. We delve into detailed experimental protocols, present quantitative data for easy comparison, and offer visualizations to clarify complex workflows and signaling pathways. As a case study, we will consider a hypothetical PROTAC incorporating a 3-(2-Ethoxyethoxy)pyrrolidine linker, a structure that combines the features of a flexible, hydrophilic polyethylene glycol (PEG)-like chain with a more rigid heterocyclic pyrrolidine ring. Such a linker is designed to enhance solubility and cell permeability while potentially providing specific conformational constraints to optimize ternary complex formation.[2][3][4]
The PROTAC Mechanism of Action: A Signaling Pathway
At its core, a PROTAC hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a molecular bridge, facilitating the formation of a ternary complex.[5] This proximity enables the E3 ligase to transfer ubiquitin tags to the POI, marking it for degradation by the proteasome.[1]
Caption: The PROTAC-mediated protein degradation pathway.
Part 1: Biophysical (In Vitro) Validation of Ternary Complex Formation
Direct measurement of the binding events between the PROTAC, the POI, and the E3 ligase using purified components is fundamental to understanding the system's thermodynamics and kinetics. These in vitro assays provide foundational data on binding affinities and, critically, the cooperativity of the ternary complex.
Cooperativity (α) is a key metric, defined as the ratio of the PROTAC's binding affinity for one protein partner in the presence versus the absence of the other.[6]
-
α > 1 (Positive Cooperativity): The formation of the binary complex (e.g., PROTAC-POI) enhances binding to the third partner (E3 ligase). This is often driven by favorable protein-protein interactions and is a highly desirable feature.[7][8]
-
α < 1 (Negative Cooperativity): The proteins have an unfavorable interaction, destabilizing the ternary complex.
-
α = 1 (Non-cooperative): The binding events are independent.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[3] It is a powerful tool for determining the kinetics (association rate, k_on, and dissociation rate, k_off) and affinity (dissociation constant, K_D) of both binary and ternary interactions.[6][]
Causality Behind Experimental Choice: SPR is chosen for its ability to provide detailed kinetic information. The dissociation rate (k_off) of the ternary complex, in particular, has been shown to correlate with the rate of cellular protein degradation, making it a highly predictive parameter for PROTAC optimization.[6]
Experimental Protocol: Ternary Complex Kinetic Analysis via SPR
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface to a low density to minimize mass transport effects.[6][10]
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC alone over the E3 ligase surface to determine the binary K_D. This serves as a baseline.
-
Binary Interaction (PROTAC to POI): In a separate experiment (if the POI can be immobilized), determine the K_D for the PROTAC-POI interaction.
-
Ternary Interaction: Prepare a series of analyte solutions, each containing a fixed, near-saturating concentration of the POI mixed with a range of PROTAC concentrations.
-
Injection and Measurement: Inject these mixed solutions over the immobilized E3 ligase surface. The resulting binding signal represents the formation of the ternary complex.[3]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on, k_off, and K_D for the ternary complex. Calculate cooperativity (α) as K_D(binary E3-PROTAC) / K_D(ternary).[6]
Caption: SPR workflow for measuring ternary complex kinetics.
Data Presentation: Comparison of Binary vs. Ternary Affinity
Illustrative data based on the well-characterized MZ1 PROTAC system.[2][6]
| Interaction | Analyte | K_D (nM) | k_on (1/Ms) | k_off (1/s) | Cooperativity (α) |
| Binary | MZ1 -> VHL | 66 | 1.2 x 10^5 | 7.9 x 10^-3 | N/A |
| Ternary | MZ1 + BRD4(BD2) -> VHL | 4.4 | 2.5 x 10^5 | 1.1 x 10^-3 | 15 |
Interpretation: The 15-fold decrease in K_D for the ternary interaction demonstrates strong positive cooperativity, indicating a stable complex. The significantly slower off-rate (k_off) in the ternary format suggests a long complex half-life, which is favorable for degradation.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[2][11]
Causality Behind Experimental Choice: ITC is the gold standard for measuring binding thermodynamics in solution, free from artifacts related to surface immobilization or labeling.[3] It provides an orthogonal validation of affinity and cooperativity data obtained from other methods like SPR.
Experimental Protocol: ITC Measurement of Cooperativity
-
Sample Preparation: Prepare purified proteins (E3 ligase and POI) and the PROTAC in the same buffer to minimize heat of dilution effects.
-
Binary Titration 1 (PROTAC into POI): Place the POI in the sample cell. Titrate in the PROTAC from the syringe and measure the heat changes to determine the binary K_D.
-
Binary Titration 2 (PROTAC into E3): Place the E3 ligase in the sample cell. Titrate in the PROTAC to determine the second binary K_D.
-
Ternary Titration: Place the E3 ligase in the sample cell. In the syringe, prepare a solution of the PROTAC pre-saturated with the POI (at a concentration well above the binary K_D).
-
Titration and Measurement: Titrate the PROTAC/POI complex into the E3 ligase. The resulting thermogram represents the formation of the ternary complex.
-
Data Analysis: Fit the integrated heat data to a binding model to determine the ternary K_D. Calculate cooperativity (α) as K_D(binary) / K_D(ternary).[11]
Data Presentation: Thermodynamic Profile of Ternary Complex Formation
Illustrative data based on the MZ1 PROTAC system.[8]
| Titration | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) |
| MZ1 into VHL | 67 | -8.5 | -1.3 | N/A |
| MZ1+BRD4(BD2) into VHL | 4.4 | -10.2 | -1.1 | 15.2 |
Interpretation: The ITC data confirms the strong positive cooperativity observed with SPR. The favorable enthalpic change (ΔH) suggests that hydrogen bonds and van der Waals interactions are the primary drivers of the highly stable ternary complex formation.[11]
Part 2: Cellular (In Situ) Validation of PROTAC Action
While biophysical assays are essential, they do not guarantee performance in a complex cellular environment. Factors like cell permeability, intracellular concentration, and engagement with cellular machinery must be assessed.[4]
NanoBRET™ Target Engagement and Ternary Complex Formation
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures molecular interactions in live cells.[12] The NanoBRET system uses a bright NanoLuc® luciferase as the energy donor and a fluorescent ligand or tracer as the acceptor.
Causality Behind Experimental Choice: NanoBRET provides quantitative data on target engagement and ternary complex formation within the native cellular environment, bridging the gap between in vitro biophysics and phenotypic degradation assays.[4] It can distinguish between compounds that bind their targets but fail to form a ternary complex in cells.
Experimental Protocol: Live-Cell Ternary Complex Assay
-
Cell Line Engineering: Co-express the POI fused to NanoLuc luciferase (donor) and the E3 ligase (e.g., VHL) fused to HaloTag® in a suitable cell line.
-
Labeling: Label the HaloTag-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand (acceptor).
-
PROTAC Treatment: Add the PROTAC compound (e.g., with the 3-(2-Ethoxyethoxy)pyrrolidine linker) to the cells at various concentrations.
-
Signal Measurement: If the PROTAC successfully forms a ternary complex, it will bring the NanoLuc-POI and the fluorescently-labeled E3 ligase into close proximity, resulting in an increase in the BRET signal.
-
Data Analysis: Plot the BRET ratio as a function of PROTAC concentration. The data can be fitted to a dose-response curve to determine the EC50 for ternary complex formation.
Caption: Live-cell NanoBRET workflow for ternary complex detection.
Data Presentation: Quantifying Intracellular Complex Formation
| PROTAC | Ternary Complex EC50 (nM) | Max BRET Signal (mBU) |
| PROTAC A (Positive Control) | 85 | 150 |
| PROTAC with Target Linker | 120 | 135 |
| Negative Control (Inactive PROTAC) | >10,000 | 5 |
Interpretation: A low EC50 value indicates potent ternary complex formation at cellular concentrations. The maximum BRET signal provides a relative measure of the extent of complex formation. This assay can effectively rank-order compounds based on their ability to induce the key mechanistic event in a live-cell context.
Cellular Protein Degradation Assays
The ultimate validation of a PROTAC's function is the measurement of target protein degradation. Western blotting is a traditional, semi-quantitative method, while newer techniques like HiBiT offer sensitive, quantitative, and high-throughput readouts.
Causality Behind Experimental Choice: These assays provide the definitive phenotypic readout of PROTAC efficacy. Measuring the extent (DC50 - concentration for 50% degradation) and rate (k_deg) of protein knockdown directly assesses the functional consequence of ternary complex formation.
Experimental Protocol: HiBiT-based Protein Degradation Assay
-
Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the POI with the 11-amino-acid HiBiT peptide. This avoids artifacts from over-expression.
-
PROTAC Treatment: Plate the cells and treat with a range of PROTAC concentrations for a defined period (e.g., 24 hours).
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and furimazine substrate. LgBiT complements HiBiT to form a functional NanoLuc® luciferase.
-
Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of remaining HiBiT-tagged POI.
-
Data Analysis: Normalize the data to a vehicle control and plot against PROTAC concentration to determine the DC50 and Dmax (maximum degradation).
Data Presentation: Degradation Potency and Efficacy
| PROTAC | DC50 (nM) | Dmax (%) |
| PROTAC A (Positive Control) | 15 | 95 |
| PROTAC with Target Linker | 25 | 92 |
| Negative Control (Inactive PROTAC) | >10,000 | <10 |
Interpretation: A low DC50 value indicates high potency, while a high Dmax value signifies a high degree of degradation. These values are critical for structure-activity relationship (SAR) studies and for selecting lead candidates. The characteristic "hook effect," where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes, can also be observed with this method.
Part 3: Comparative Summary and Integrated Strategy
No single assay can provide a complete picture of a PROTAC's performance. A successful validation strategy relies on an integrated approach, using orthogonal methods to build confidence in the mechanism of action.
Comparative Table of Validation Methods
| Method | Type | Key Information Obtained | Throughput | Pros | Cons |
| SPR | In Vitro | Kinetics (k_on, k_off), Affinity (K_D), Cooperativity | Medium | Real-time, label-free, detailed kinetic data.[] | Requires purified protein, surface immobilization can cause artifacts.[10] |
| ITC | In Vitro | Thermodynamics (ΔH, ΔS), Affinity (K_D), Stoichiometry | Low | Gold standard for affinity, in-solution, label-free.[3] | High sample consumption, low throughput.[2] |
| NanoBRET | Cellular | Intracellular Target Engagement, Ternary Complex EC50 | High | Live-cell, quantitative, reflects permeability and cellular context.[4] | Requires genetic modification of cells. |
| HiBiT/WB | Cellular | Degradation Potency (DC50), Efficacy (Dmax) | High (HiBiT) | Direct measure of functional outcome, endogenous protein levels (HiBiT). | Endpoint assay, doesn't directly measure complex formation. |
Recommended Integrated Workflow
A logical progression of experiments is crucial for efficient PROTAC development. The following workflow ensures that fundamental biophysical properties are established before moving to more complex and resource-intensive cellular and in vivo studies.
Caption: An integrated workflow for PROTAC validation.
By systematically applying these complementary biophysical and cellular techniques, researchers can gain a comprehensive understanding of their PROTAC's mechanism, confidently validate ternary complex formation, and make data-driven decisions to accelerate the development of novel protein degraders.
References
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Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
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Ciulli, A., & Trainor, N. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]
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Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
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Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
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Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
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Shulha, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
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A Researcher's Guide to Polyethylene Glycol (PEG) Linkers in PROTAC Efficacy
Introduction: The PROTAC Revolution and the Central Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] Unlike traditional small-molecule inhibitors that rely on sustained occupancy of a protein's active site, PROTACs act as catalytic agents that hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][3]
These heterobifunctional molecules are comprised of three distinct components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][4] This elegant design facilitates the formation of a transient ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the target and its subsequent destruction by the proteasome.[3][5] While the choice of ligands dictates the "what" and "who" of the degradation process (the target and the E3 ligase), the linker is the crucial orchestrator, profoundly influencing the "how well" and "how efficiently" the process occurs.[1][6] It is far more than a simple spacer; the linker's composition, length, and flexibility are critical determinants of a PROTAC's overall success.[1][7]
This guide provides a comparative analysis of polyethylene glycol (PEG) linkers, one of the most common motifs in PROTAC design, offering experimental insights and actionable protocols for researchers in the field.
The PROTAC Mechanism of Action
The catalytic cycle of a PROTAC involves several key steps, each influenced by the linker's properties.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of PEG Linkers
PEG chains are among the most frequently used linker motifs in PROTAC development.[8] Their popularity stems from several advantageous properties:
-
Hydrophilicity and Solubility: The ethylene glycol units enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, improving its compatibility with physiological environments.[1][6][7]
-
Flexibility: PEG linkers offer significant conformational flexibility, allowing the PROTAC to adopt multiple orientations. This increases the probability of achieving a productive ternary complex geometry, which is often difficult to predict.[1]
-
Synthetic Tractability: Bifunctional PEG motifs are commercially available and their length can be systematically and easily varied, facilitating the rapid synthesis of a library of PROTACs for optimization.[8]
However, the choice of a PEG linker is not without trade-offs. High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1] Furthermore, PEG linkers may have reduced metabolic stability compared to more rigid alkyl or cyclic linkers.[7]
The Critical Impact of Linker Length
The length of the linker is a paramount parameter that must be empirically optimized for each specific POI and E3 ligase pair.[1]
-
Too Short: A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex.[]
-
Too Long: An excessively long linker may lead to unproductive binding modes where the two proteins are not oriented correctly for efficient ubiquitin transfer. It can also favor the formation of binary complexes over the desired ternary complex, leading to a "hook effect" at high PROTAC concentrations.[1][10]
The relationship between PEG linker length and degradation efficacy is not always linear. For some target-ligase pairs, potency increases with length up to an optimal point, after which it declines.[8] In other cases, a non-linear relationship is observed. For instance, in a study on BRD4 degraders, PROTACs with intermediate length linkers (1-2 PEG units) showed reduced potency compared to those with both shorter (0 units) and longer linkers (4-5 PEG units).[8] This highlights the necessity of systematic evaluation.
Data Presentation: Linker Length vs. Efficacy
The following table illustrates hypothetical data from a study comparing PROTACs with varying PEG linker lengths targeting Protein X. Efficacy is measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-X-1 | PEG2 (n=2) | 150 | 75 |
| PROTAC-X-2 | PEG4 (n=4) | 25 | 95 |
| PROTAC-X-3 | PEG6 (n=6) | 15 | 98 |
| PROTAC-X-4 | PEG8 (n=8) | 80 | 85 |
| PROTAC-X-5 | Alkyl C12 | 45 | 92 |
This data demonstrates that for Protein X, a PEG6 linker provides the optimal balance for potent and maximal degradation.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Protocol 1: Western Blotting for Target Degradation (DC50/Dmax Determination)
This is the gold-standard assay to quantify the extent of protein degradation.
Rationale: This endpoint assay directly measures the remaining level of the target protein after PROTAC treatment, allowing for the calculation of key efficacy parameters like DC50 and Dmax.
Methodology:
-
Cell Seeding: Seed a relevant human cell line (e.g., MCF7 for the estrogen receptor)[11][12] in 12-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 200,000 cells/well).
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of each PROTAC construct (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).
-
Essential Controls:
-
Vehicle Control (e.g., 0.1% DMSO).
-
Negative Control: A structurally related but inactive PROTAC (e.g., with a mutated E3 ligand binding motif) to confirm the degradation is mechanism-specific. [12] * Positive Control: A known potent degrader for the target, if available.
-
Proteasome Inhibitor Control: Co-treat cells with the optimal PROTAC and a proteasome inhibitor (e.g., MG132 or epoxomicin) to validate that degradation is proteasome-dependent. [12]3. Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for loading variations.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control, then normalize to the vehicle control to determine the percentage of remaining protein. Plot the results in a dose-response curve to calculate DC50 and Dmax values.
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
This assay provides mechanistic insight by directly measuring the formation of the POI-PROTAC-E3 ligase complex inside living cells. [10][13] Rationale: The formation of a stable ternary complex is the cornerstone of PROTAC activity. [1]This assay helps determine if a lack of degradation is due to poor complex formation. It is a powerful tool for triaging compounds early in the discovery process. [13] Methodology:
-
Cell Line Preparation: Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor). [10][13]2. Assay Plate Preparation: Seed the engineered cells in a white, 96-well assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the acceptor protein.
-
PROTAC Treatment: Add the PROTAC compounds at various concentrations to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Immediately measure both the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates closer proximity between the POI and E3 ligase, signifying ternary complex formation. Plot the NanoBRET™ ratio against PROTAC concentration. A characteristic bell-shaped or saturation curve confirms PROTAC-induced complex formation. [14]
Conclusion and Future Perspectives
The linker is a pivotal component in PROTAC design, and PEG-based linkers offer a compelling combination of solubility, flexibility, and synthetic accessibility. [1][8]However, achieving optimal PROTAC efficacy is a multi-parameter optimization challenge where linker length and composition must be carefully tuned for each specific biological context. [1][8]A systematic approach, employing robust and well-controlled assays as described in this guide, is essential for dissecting the structure-activity relationship and identifying PROTAC candidates with superior degradation potency and drug-like properties.
The field is continually evolving from using simple alkyl and PEG chains to developing more sophisticated "smart" linkers, such as those that are photoswitchable or conformationally rigid, to gain finer control over PROTAC activity and selectivity. [1]As our understanding of the structural biology of ternary complexes deepens, we move closer to a future of rational, computer-aided linker design, promising to accelerate the development of this powerful new class of medicines.
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Maple, H. J., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chemistry – A European Journal. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
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Shackleford, G., & Bivona, T. G. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. St. Jude Children's Research Hospital. [Link]
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The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
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Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]
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Słabicki, M., et al. (2020). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of the American Chemical Society. [Link]
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- 14. tandfonline.com [tandfonline.com]
Comparison Guide: Strategic Selection of Linkers in PROTAC Design—Alkyl Chains vs. Advanced Polar Scaffolds
A Senior Application Scientist's Guide to Optimizing PROTAC Performance by Moving Beyond Simple Alkyl Linkers
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The elegant mechanism of a PROTAC—hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins—relies on the synergistic action of its three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the often-underestimated linker that tethers them.
While the warhead and E3 ligand determine what is targeted and how it's ubiquitinated, the linker dictates the efficiency and selectivity of this process. It is not merely a passive spacer; it is a critical determinant of the PROTAC's physicochemical properties, cell permeability, and ability to induce a productive ternary complex (POI-PROTAC-E3 ligase).
This guide provides a deep, evidence-based comparison between two major classes of linkers: the conventional, simple alkyl chains and advanced polar scaffolds, exemplified by structures like 3-(2-ethoxyethoxy)pyrrolidine. We will move beyond a simple list of pros and cons to explore the causal relationships between linker structure and PROTAC performance, providing researchers with the strategic insights and practical protocols needed to make informed design choices.
Part 1: The Foundation—Alkyl Linkers
Alkyl linkers, composed of repeating -(CH2)- units, represent the first generation and the most straightforward approach to PROTAC design. Their primary role is to span the distance between the POI and the E3 ligase, enabling the formation of the ternary complex.
Core Characteristics and Impact on Performance
Alkyl chains are defined by their flexibility, hydrophobicity, and synthetic accessibility. While their simplicity is an advantage for initial exploration, it brings significant liabilities.
-
Flexibility: Unconstrained rotation around single bonds gives alkyl linkers high conformational flexibility. While this allows the PROTAC to adopt multiple orientations, it comes at a high entropic cost to form the specific, rigid conformation required for a productive ternary complex. This can lead to weaker binding and less efficient degradation.
-
Hydrophobicity: The nonpolar nature of alkyl chains often leads to poor aqueous solubility. This is a major challenge in drug development, impacting formulation, administration, and bioavailability. Furthermore, high lipophilicity can lead to increased off-target effects and poor pharmacokinetic (PK) properties due to nonspecific binding to proteins and membranes. This phenomenon, where increasing lipophilicity fails to improve biological activity, is often referred to as "molecular obesity."
-
The "Hook Effect": Simple linkers can sometimes promote the formation of binary (PROTAC-POI or PROTAC-E3) complexes over the desired ternary complex at high concentrations, leading to a self-defeating decrease in degradation efficiency. This bell-shaped dose-response curve is a classic indicator of suboptimal linker design.
Experimental Data: The Alkyl Linker in Practice
A seminal study in the development of BET protein degraders illustrates the critical role of alkyl linker length. Researchers synthesized a series of PROTACs targeting the BRD4 protein to the VHL E3 ligase, connected by alkyl chains of varying lengths.
| PROTAC | Linker Composition | BRD4 Degradation (DC50) |
| MZ1 | Alkyl Chain (n=4 equiv.) | ~25 nM |
| Compound 5 | Alkyl Chain (n=3 equiv.) | ~125 nM |
| Compound 7 | Alkyl Chain (n=5 equiv.) | >1000 nM |
Data synthesized from related studies on BET degraders.
The results clearly demonstrate that there is an optimal linker length for inducing a stable ternary complex. A linker that is too short or too long will fail to properly orient the two proteins, abrogating degradation. This optimization process, however, is often empirical and resource-intensive.
Part 2: The Evolution—Advanced Polar Scaffolds
To overcome the limitations of simple alkyl linkers, medicinal chemists have turned to more complex, three-dimensional scaffolds. These linkers incorporate polar functional groups and rigid structural elements to exert greater control over the PROTAC's properties and function. A molecule like 3-(2-ethoxyethoxy)pyrrolidine hydrochloride serves as an excellent conceptual model for this class of linker components.
While not a pre-fabricated "linker" itself, this molecule provides a scaffold containing key features that address the weaknesses of alkyl chains:
-
A Polar Ether Chain (-OCH2CH2O-): This is a classic polyethylene glycol (PEG)-like motif. Incorporating short PEG chains is a well-established strategy to increase hydrophilicity and improve aqueous solubility. This directly counters the high lipophilicity of alkyl linkers, often improving the drug-like properties of the final PROTAC.
-
A Rigid Cyclic System (Pyrrolidine): Unlike a floppy alkyl chain, the pyrrolidine ring introduces conformational rigidity. This pre-organizes the linker, reducing the entropic penalty of forming the ternary complex. By locking parts of the linker into a defined shape, it can more effectively guide the POI and E3 ligase into a productive orientation, potentially leading to higher degradation efficiency and selectivity.
-
Defined Vectorial Properties: The 3D structure of the pyrrolidine ring provides specific exit vectors for attaching the warhead and E3 ligand. This allows for more precise control over the final geometry of the PROTAC, a critical factor in optimizing ternary complex stability.
The Mechanism of Action: Beyond a Simple Spacer
Advanced linkers are not passive. They can actively contribute to ternary complex formation and stability by:
-
Improving Solubility and Permeability: The embedded polar groups (ethers, amides, etc.) break up lipophilicity, improving the overall physicochemical profile of the PROTAC.
-
Reducing Nonspecific Binding: By lowering hydrophobicity, these linkers decrease the likelihood of the PROTAC nonspecifically binding to plasma proteins or lipid membranes, which can improve its PK profile.
-
Establishing New Protein-Linker Interactions: The linker itself can form hydrogen bonds or other weak interactions with the surfaces of the POI or E3 ligase, providing additional stability to the ternary complex. This is something an alkyl chain cannot do.
-
Enforcing Productive Conformations: The rigidity of cyclic elements helps to overcome the entropic cost of complex formation, favoring the specific geometry required for efficient ubiquitin transfer.
Workflow for Advanced Linker Design
The process of incorporating an advanced scaffold requires a more rational, structure-guided approach compared to the trial-and-error method often used for alkyl linkers.
Caption: Rational design workflow for PROTACs using advanced linkers.
Part 3: Head-to-Head Comparison
| Feature | Alkyl Linkers | Advanced Polar Scaffolds (e.g., Pyrrolidine-Ether type) | Advantage |
| Synthesis | Simple, readily available building blocks. | Multi-step, requires more complex synthetic chemistry. | Alkyl |
| Solubility | Generally poor, high lipophilicity. | Improved aqueous solubility due to polar moieties. | Advanced |
| Conformational Control | High flexibility, entropically unfavorable. | Rigid elements pre-organize the molecule, lowering entropic cost. | Advanced |
| Ternary Complex | Relies solely on POI-E3 interaction. | Can form additional stabilizing contacts with protein surfaces. | Advanced |
| Selectivity | Can be lower due to nonspecific hydrophobic interactions. | Can be improved by enforcing a unique binding pose. | Advanced |
| PK Properties | Often poor due to high lipophilicity and nonspecific binding. | Generally improved, with lower clearance and better exposure. | Advanced |
| Design Strategy | Often empirical, based on length screening. | Amenable to structure-based and computational design. | Advanced |
Part 4: Experimental Protocols
Protocol 1: General Synthesis of an Alkyl-Linked PROTAC
This protocol describes a common method for synthesizing a PROTAC using a simple diamino-alkane linker, connecting a hypothetical POI ligand (with a carboxylic acid handle) and an E3 ligand (like hydroxy-thalidomide).
Workflow Diagram:
Caption: Synthetic workflow for an alkyl-linked PROTAC.
Step-by-Step Methodology:
-
Mono-Boc Protection: Dissolve 10 equivalents of N,N'-diaminohexane in dichloromethane (DCM). Slowly add 1 equivalent of di-tert-butyl dicarbonate (Boc2O) dissolved in DCM at 0°C. Let the reaction stir overnight at room temperature. Purify by column chromatography to isolate the mono-protected amine.
-
First Amide Coupling: Dissolve 1.2 equivalents of the POI ligand (containing a carboxylic acid) in dimethylformamide (DMF). Add 1.2 equivalents of HATU and 3 equivalents of DIPEA. Stir for 5 minutes. Add 1 equivalent of the mono-Boc-protected diaminohexane. Stir overnight. Purify the product.
-
Boc Deprotection: Dissolve the product from Step 2 in DCM. Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v). Stir for 2 hours at room temperature. Evaporate the solvent to yield the deprotected amine salt.
-
Second Amide Coupling: Dissolve 1 equivalent of the E3 ligand (e.g., pomalidomide with a carboxylic acid handle) in DMF. Add 1.2 equivalents of HATU and 3 equivalents of DIPEA. Stir for 5 minutes. Add the amine salt from Step 3. Stir overnight.
-
Purification: Purify the final PROTAC compound using reverse-phase high-performance liquid chromatography (HPLC). Confirm identity and purity by LC-MS and NMR.
Protocol 2: Cellular Degradation Assay (Western Blot)
This protocol is used to measure the degradation of the target POI after treating cells with the synthesized PROTAC.
-
Cell Culture: Plate cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in DMSO, then further dilute in cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10,000 nM) for a set period (e.g., 18 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for all samples and load onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion and Future Outlook
The choice of linker is a pivotal decision in the design of a successful PROTAC therapeutic. While simple alkyl linkers offer a rapid and accessible starting point for establishing proof-of-concept, their inherent limitations in terms of physicochemical properties and conformational control often hinder clinical translation.
The field is decisively moving towards advanced, polar, and rigid linker scaffolds. Structures incorporating elements like ether chains and cyclic systems, as conceptually represented by the 3-(2-ethoxyethoxy)pyrrolidine motif, provide chemists with the tools to rationally design PROTACs with superior properties. By investing in more sophisticated linker chemistry, researchers can overcome challenges of solubility and pharmacokinetics, while simultaneously enhancing the potency and selectivity of targeted protein degradation. This strategic shift from passive spacers to active, rationally designed connectors will undoubtedly fuel the development of the next generation of PROTAC-based medicines.
References
-
Buhimschi AD, et al. (2021). The PROTAC Linker: A Key Component for Targeted Protein Degradation. Journal of Medicinal Chemistry. Available at: [Link]
-
Troup RI, et al. (2020). The role of the linker in PROTAC design. ChemMedChem. Available at: [Link]
-
Maple H, et al. (2022). Conformational Restriction of PROTAC Linkers. Journal of Medicinal Chemistry. Available at: [Link]
-
Gadd MS, et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Available at: [Link]
The Emerging Role of Hybrid Ether/Pyrrolidine Linkers in PROTAC Design: A Comparative Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The tripartite structure of a PROTAC—comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—underscores the linker's critical role in dictating the efficacy, selectivity, and pharmacokinetic properties of the molecule.[2][3] While flexible polyethylene glycol (PEG) and rigid alkyl or heterocyclic linkers have been extensively explored, a new frontier in PROTAC design involves the use of hybrid linkers that combine distinct structural features. This guide provides a comprehensive technical comparison of PROTACs synthesized with a novel hybrid linker building block, 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride , against traditional flexible and rigid linker strategies. We will explore the theoretical advantages and potential performance trade-offs, supported by established principles of PROTAC design and detailed experimental protocols for characterization.
Introduction: The Linker as the Linchpin of PROTAC Efficacy
A PROTAC's mechanism of action hinges on its ability to induce the formation of a productive ternary complex between the target protein and an E3 ligase.[1] The linker is not merely a spacer but an active modulator of this process.[3] Its length, chemical composition, and conformational flexibility collectively influence several key parameters:
-
Ternary Complex Formation and Stability: The linker must possess the optimal length and geometry to facilitate favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity.[4]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability—critical factors for its overall druglikeness.[5]
-
Selectivity and Degradation Efficiency: Subtle changes in linker composition can alter the degradation selectivity between protein isoforms or family members and profoundly affect the potency (DC50) and maximal level of degradation (Dmax).[2]
Traditional linker design has often focused on two main categories: flexible linkers (e.g., PEG chains) and rigid linkers (e.g., alkyl chains, piperidine/piperazine rings).[3] Flexible linkers can easily adopt multiple conformations, which can be advantageous for spanning the distance between the POI and E3 ligase but may come at an entropic cost upon binding.[6] In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability, but may struggle to accommodate diverse protein topographies.[4][7]
The focus of this guide, This compound , represents a hybrid approach. It integrates a flexible, hydrophilic ether chain—akin to a short PEG unit—with a more conformationally restricted pyrrolidine ring. This design philosophy aims to strike a balance, harnessing the benefits of both flexibility and rigidity to create superior PROTAC molecules.
The Hypothetical PROTAC: BRD4 Degrader with a Hybrid Linker
To facilitate a concrete comparison, we will consider a hypothetical PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in oncology.[2][8][9] Our hypothetical PROTAC, which we will refer to as HY-PROTAC-1 , will be composed of:
-
Warhead: JQ1, a potent pan-BET inhibitor.[2]
-
E3 Ligase Ligand: Pomalidomide, which recruits the Cereblon (CRBN) E3 ligase.[10]
-
Linker: Derived from this compound.
Below is a diagram illustrating the general mechanism of action for HY-PROTAC-1.
Caption: Mechanism of action for a hypothetical BRD4-targeting PROTAC.
Comparative Analysis: Hybrid vs. Traditional Linkers
The unique structure of the 3-(2-ethoxyethoxy)pyrrolidine linker is predicted to confer a distinct set of properties compared to purely PEG-based or piperidine/alkyl-based alternatives.
Physicochemical Properties
PROTACs often fall "beyond the rule of 5," possessing high molecular weights and polar surface areas that can challenge cell permeability and oral bioavailability.[5] The linker is a key tool for modulating these properties.
| Feature | PEG Linker (e.g., 3-unit PEG) | Rigid Linker (e.g., Piperidine-Alkyl) | Hybrid Pyrrolidine-Ether Linker | Rationale for Hybrid Linker Performance |
| Solubility | High | Moderate to Low | High | The ether chain imparts significant hydrophilicity, similar to PEG linkers, which is expected to improve aqueous solubility.[3] |
| Cell Permeability | Variable | Moderate | Potentially Improved | The combination of a flexible, polar ether segment and a more rigid, lipophilic pyrrolidine ring may strike a balance that facilitates membrane transit. The pyrrolidine can shield some of the polarity of the ether oxygens. |
| Metabolic Stability | Moderate | High | Moderate to High | The pyrrolidine ring is generally more metabolically stable than linear ether chains.[3] This could offer an advantage over longer, more flexible PEG linkers. |
Performance in Biological Assays
The ultimate test of a PROTAC is its ability to effectively degrade the target protein in a cellular context. The linker's structure directly impacts this outcome.
| Parameter | PEG Linker | Rigid Linker | Hybrid Pyrrolidine-Ether Linker | Rationale for Hybrid Linker Performance |
| Degradation Potency (DC50) | Potent | Potent (if optimal) | Potentially Very Potent | The linker's blend of flexibility and rigidity may allow for more efficient sampling of the optimal conformation required for a stable ternary complex, potentially leading to lower DC50 values.[4] |
| Maximal Degradation (Dmax) | High | High | Potentially High | Dmax is often linked to the stability of the ternary complex. The hybrid linker's ability to form favorable interactions could lead to a high Dmax. |
| Selectivity | Variable | Can be High | Potentially High | The defined conformational constraints imposed by the pyrrolidine ring could lead to more specific interactions within the ternary complex, enhancing selectivity for BRD4 over other BET family members. |
| Hook Effect | Can be Pronounced | Less Pronounced | Moderate | The hook effect, where efficacy decreases at high concentrations due to the formation of binary complexes, may be mitigated by the linker's structural features that favor ternary over binary complex formation. |
Experimental Characterization Protocols
To validate the performance of a novel PROTAC like HY-PROTAC-1, a series of standardized biochemical and cellular assays are required.
Synthesis of HY-PROTAC-1
The synthesis would involve a multi-step process to couple the JQ1 warhead, the pomalidomide E3 ligand, and the 3-(2-ethoxyethoxy)pyrrolidine linker. A plausible synthetic workflow is outlined below.
Caption: A plausible synthetic workflow for HY-PROTAC-1.
Step-by-Step Protocol:
-
Linker Preparation: The hydrochloride salt of 3-(2-ethoxyethoxy)pyrrolidine is neutralized. One terminus (e.g., the secondary amine of the pyrrolidine) is protected, while the other end of the ether chain is functionalized with a reactive group (e.g., a carboxylic acid or an azide) for coupling.
-
First Coupling: The functionalized linker is coupled to the JQ1 warhead. This typically involves an amide bond formation or a "click" chemistry reaction.[2]
-
Deprotection: The protecting group on the pyrrolidine nitrogen is removed.
-
Second Coupling: The exposed pyrrolidine amine is then coupled to a functionalized pomalidomide derivative to yield the final PROTAC molecule.
-
Purification: The final product is purified using reverse-phase HPLC and its identity confirmed by LC-MS and NMR.
Western Blot for BRD4 Degradation
This is the gold-standard cellular assay to measure protein degradation.
Protocol:
-
Cell Culture: Plate human cancer cells known to express BRD4 (e.g., MV4-11 acute myeloid leukemia cells) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response of HY-PROTAC-1 (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 18 hours). Include a vehicle control (DMSO) and a positive control (e.g., dBET1).
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., GAPDH or Vinculin).
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the data to calculate DC50 and Dmax values.
Ternary Complex Formation Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the POI-PROTAC-E3 ligase complex in vitro.
Protocol:
-
Reagents: Obtain purified, tagged proteins: His-tagged BRD4, GST-tagged CRBN/DDB1 complex, and biotinylated anti-GST antibody conjugated to a TR-FRET acceptor (e.g., d2). Obtain an anti-His antibody conjugated to a TR-FRET donor (e.g., Europium cryptate).
-
Assay Setup: In a microplate, combine the tagged proteins and antibodies in assay buffer.
-
Compound Addition: Add serial dilutions of HY-PROTAC-1.
-
Incubation: Incubate the plate at room temperature to allow the ternary complex to form and reach equilibrium.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio. An increase in the ratio indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.
Conclusion and Future Outlook
The strategic design of PROTAC linkers is paramount to unlocking the full potential of targeted protein degradation. While no single linker type is universally optimal, the development of hybrid linkers, such as those derived from This compound , offers a compelling strategy to balance the competing demands of solubility, permeability, and conformational rigidity.
PROTACs incorporating this hybrid linker are predicted to exhibit favorable physicochemical properties due to the hydrophilic ether chain, while the pyrrolidine moiety may confer a degree of conformational pre-organization beneficial for potent and selective protein degradation. This rational design approach moves beyond the traditional trial-and-error screening of simple PEG or alkyl chains and represents a more nuanced strategy for linker optimization.
The experimental protocols detailed in this guide provide a robust framework for the synthesis and rigorous characterization of such novel PROTACs. The data generated from these experiments will be crucial in validating the theoretical advantages of this hybrid linker class and will undoubtedly pave the way for the development of next-generation protein degraders with improved therapeutic profiles. As our understanding of the structural biology of ternary complexes deepens, the rational design of sophisticated, multi-functional linkers will continue to be a key driver of innovation in the field.
References
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Weerakoon, H. T., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]
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Gadd, M. S., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Request PDF. [Link]
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Weerakoon, H. T., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Semantic Scholar. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
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PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. (2024). eLife. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
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Synthesis and Application of BRD4-Targeting ByeTACs (Bypassing E-Ligase Targeting Chimeras). (2025). PubMed. [Link]
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Properties of PROTACs Targeting BRD4 for Degradation Compared with CLIPTAC Components. (n.d.). ResearchGate. [Link]
-
Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. (2021). National Institutes of Health. [Link]
-
Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. (2023). Chinese Chemical Society Journals. [Link]
-
Experimental pK a values of piperazine-containing PROTACs. (n.d.). ResearchGate. [Link]
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Cecchini, C., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1101-1111. [Link]
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An, S., & Fu, L. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381-390. [Link]
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An, S., & Fu, L. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Physicochemical properties comparison among published PROTACs. (n.d.). ResearchGate. [Link]
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PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications. (2025). ResearchGate. [Link]
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Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
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Falco, J. D., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877. [Link]
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Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). National Institutes of Health. [Link]
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A Comparative Guide to the Biological Activity of Pyrrolidine Derivatives in Drug Discovery
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in drug discovery.[1] Its prevalence in numerous natural alkaloids, such as nicotine and hygrine, and its core presence in the essential amino acid proline, underscore its fundamental role in biological systems.[2][3] In synthetic medicinal chemistry, the non-planar, sp³-hybridized nature of the pyrrolidine ring offers a distinct advantage over flat, aromatic systems. This three-dimensional character allows for a more sophisticated and precise exploration of pharmacophore space, enabling chemists to design molecules with exquisite stereochemistry and conformational rigidity.[1] Such control is paramount for achieving high-affinity and selective binding to biological targets, ultimately leading to safer and more effective therapeutics.[4]
This guide provides a comparative analysis of the diverse biological activities of pyrrolidine derivatives across key therapeutic areas. We will delve into their mechanisms of action, compare their performance with supporting data, and provide validated experimental protocols for their evaluation, offering researchers a comprehensive resource for advancing their drug discovery programs.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Pyrrolidine derivatives have demonstrated remarkable versatility in targeting various mechanisms of cancer progression, often with the benefit of reduced side effects compared to traditional chemotherapeutics.[5] Their ability to be functionalized at multiple positions allows for the fine-tuning of activity against specific cancer-related targets.[5]
One key area of investigation is the inhibition of the chemokine receptor CXCR4, which is implicated in cancer metastasis.[4] For instance, a synthesized pyrrolidine derivative (Compound 26) was identified as a potent CXCR4 antagonist with a strong binding affinity (IC₅₀ = 79 nM) and the ability to inhibit CXCL12-induced cytosolic calcium flux (IC₅₀ = 0.25 nM).[6] This compound also showed significant efficacy in a mouse cancer metastasis model, highlighting its therapeutic potential.[6]
Comparative Performance of Anticancer Pyrrolidine Derivatives
To illustrate the structure-activity relationship (SAR), the following table compares the cytotoxic activity of different pyrrolidine derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Pyrrolidinyl-Carbazole | Compound 12d | Apoptosis Induction | A549 (Lung) | 1.21 µM | [7] |
| Pyrrolidine-based CXCR4 Antagonist | Compound 26 | CXCR4 Inhibition | Varies (Metastasis Model) | 79 nM (binding) | [6] |
| Pyrrolidin-2-one Hybrid | Compound 5 (Cl, OH subst.) | Selective Cytotoxicity | HeLa (Cervical) | 8.9 µM | [8] |
| Coumarin-Pyrrolidine Hybrid | Varies | General Cytotoxicity | Multiple | Varies | [5] |
Insight: The data clearly indicates that specific substitutions on the pyrrolidine ring dramatically influence potency and selectivity. For example, the combination of chlorine and hydroxyl groups on a pyrrolidin-2-one scaffold (Compound 5) conferred selective activity, whereas a mono-chloro substitution did not.[8] This underscores the importance of rational design in optimizing anticancer efficacy.
Experimental Workflow: Screening for Anticancer Activity
A robust screening cascade is essential for identifying promising anticancer candidates. The workflow begins with a primary cytotoxicity assay, followed by more detailed mechanistic studies for active compounds.
Caption: High-throughput screening workflow for identifying novel anticancer pyrrolidine derivatives.
Antiviral Activity: A Focus on HIV and Hepatitis C
The pyrrolidine scaffold is a prominent feature in many successful antiviral drugs, particularly those targeting viral proteases.[3] Protease inhibitors are a class of antiretroviral drugs that prevent viral replication by blocking the activity of the protease enzyme, which is crucial for producing mature, infectious virus particles.[9][10]
HIV-1 Protease Inhibitors: Researchers have successfully designed novel HIV-1 protease inhibitors by incorporating pyrrolidine derivatives as P2 ligands.[11] One notable inhibitor, Compound 34b , which features an (R)-pyrrolidine-3-carboxamide P2 ligand, demonstrated exceptional enzyme inhibitory activity (IC₅₀ = 0.32 nM) and potent antiviral activity against both wild-type and drug-resistant HIV-1 strains.[11] Molecular modeling studies revealed extensive and favorable interactions between this compound and the backbone residues of the protease active site.[11][12]
Hepatitis C Virus (HCV) Inhibitors: Several approved drugs for HCV are pyrrolidine-containing compounds that inhibit the NS3/4A serine protease.[3] Examples include Asunaprevir and Paritaprevir, where the pyrrolidine ring is a key structural component introduced during synthesis to achieve high potency.[3]
Comparative Performance of Antiviral Pyrrolidine Derivatives
| Drug/Compound | Virus Target | Mechanism of Action | Potency | Reference |
| Compound 34b | HIV-1 (Wild-type & Resistant) | Protease Inhibition | IC₅₀ = 0.32 nM (enzyme) | [11] |
| Asunaprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibition | Approved Drug | [3] |
| Paritaprevir | Hepatitis C Virus (HCV) | NS3/4A Protease Inhibition | Approved Drug | [3] |
Insight: The stereochemistry and specific functionalization of the pyrrolidine ring are critical for potent protease inhibition. In HIV inhibitors, the pyrrolidine ligand is designed to maximize interactions within the S1' and S2 subsites of the enzyme, displacing a conserved water molecule and forming strong hydrogen bonds.[12]
Neuroprotective Activity: Combating Neurodegenerative Diseases
Pyrrolidine derivatives are being actively investigated for the treatment of neurodegenerative conditions like Alzheimer's disease (AD).[13][14] The primary strategies involve inhibiting the acetylcholinesterase (AChE) enzyme to boost acetylcholine levels in the brain and mitigating oxidative stress.[13]
Novel pyrrolidine-2-one derivatives have shown promise in reversing cognitive deficits in preclinical models.[13] In studies using scopolamine-induced memory impairment in mice, these derivatives were effective at restoring learning and memory, comparable to the standard-of-care drug, Donepezil.[13] The mechanism involves not only the inhibition of AChE but also the modulation of various biochemical markers of oxidative stress, such as lipid peroxidation (LPO) and reduced glutathione (GSH).[13]
Comparative Performance of Neuroprotective Pyrrolidine Derivatives
| Compound Class | Primary Target | Animal Model | Key Outcome | Reference |
| Pyrrolidine-2-one derivatives | Acetylcholinesterase (AChE) & Oxidative Stress | Scopolamine-induced amnesia (mice) | Reversal of cognitive deficits, comparable to Donepezil | [13] |
| Chiral Pyrrolidines | Multi-target (AChE, BuChE, FAAH) | In vitro | Potent inhibition of multiple enzymes involved in AD | [15] |
| Racetam Compounds (e.g., Piracetam) | Multiple (Basis for many derivatives) | N/A | Nootropic effects | [2] |
Insight: The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex diseases like Alzheimer's.[15] Chiral pyrrolidines have been designed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty acid amide hydrolase (FAAH), addressing multiple pathological pathways.[15]
Antibacterial and Antidiabetic Activity
Antibacterial Agents: The rise of antibiotic resistance has spurred the search for new antibacterial agents.[16][17] Pyrrolidine derivatives have emerged as a promising class, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria with potentially fewer side effects.[16] Their efficacy is heavily influenced by the specific hybrid structures, such as combinations with quinoline, thiazole, or spiro moieties, which modulate their antibacterial action.[16]
Antidiabetic Agents (DPP-4 Inhibitors): Dipeptidyl peptidase-IV (DPP-4) inhibitors are a major class of oral medications for type 2 diabetes.[18] Many of these drugs, known as "gliptins," incorporate a pyrrolidine scaffold to mimic the natural substrate (proline) of the DPP-4 enzyme.[19][20] This competitive inhibition enhances the levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose.[19] The 2-cyanopyrrolidine moiety is a particularly key intermediate in the synthesis of many potent DPP-4 inhibitors.[19]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for key biological assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of living cells.[21]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[23]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C, allowing formazan crystals to form.[23][24]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23] Mix gently on an orbital shaker for 15 minutes.[23]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[23]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
Principle: This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in the number of infectious virus plaques formed in a cell monolayer.[25][26][27]
Methodology:
-
Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well or 24-well plates and grow until they form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test pyrrolidine derivative. In separate tubes, mix each compound dilution with a fixed amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2% carboxymethyl cellulose or agarose) containing the corresponding concentration of the test compound. This overlay restricts the spread of the virus to adjacent cells, ensuring that each plaque originates from a single infectious particle.[28]
-
Incubation: Incubate the plates for several days (time is virus-dependent) until visible plaques are formed.[25]
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman method, a colorimetric technique to measure AChE activity. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, whose formation rate is proportional to AChE activity and can be measured spectrophotometrically at 412 nm.
Caption: Mechanism of the colorimetric AChE inhibition assay (Ellman's Method).
Methodology:
-
Reagent Preparation: Prepare solutions of AChE enzyme, the substrate (acetylthiocholine iodide), DTNB, and the test pyrrolidine derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Include a blank (no enzyme), a negative control (no inhibitor), and a positive control (a known AChE inhibitor like Donepezil).
-
Enzyme Addition: Add the AChE enzyme solution to all wells except the blank and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate solution (acetylthiocholine) to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC₅₀ value from the dose-response curve.
Conclusion and Future Outlook
The pyrrolidine scaffold continues to be an exceptionally fruitful starting point for the design of novel therapeutics across a wide spectrum of diseases. Its structural and stereochemical versatility allows medicinal chemists to craft highly potent and selective agents targeting enzymes, receptors, and protein-protein interactions.[1][4] Current research highlights significant progress in developing pyrrolidine-based compounds for oncology, virology, and neurodegenerative disorders. Future efforts will likely focus on leveraging this scaffold to create next-generation multi-target agents and to explore new therapeutic areas. The robust and validated protocols provided herein offer a clear framework for researchers to evaluate these novel chemical entities, accelerating the journey from discovery to clinical application.
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Bhat, A. A., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. Retrieved from [Link]
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Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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MDPI. (2023). Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. Retrieved from [Link]
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Taylor & Francis Online. (2023). Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Retrieved from [Link]
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Unbound Medicine. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Retrieved from [Link]
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Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
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National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Retrieved from [Link]
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PubMed. (2023). Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Retrieved from [Link]
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ACS Publications. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]
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Bentham Science. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Retrieved from [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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ResearchGate. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]
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PubMed. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Retrieved from [Link]
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protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
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ACS Publications. (n.d.). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Retrieved from [Link]
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ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
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ResearchGate. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Retrieved from [Link]
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National Institutes of Health. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]
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ACS Publications. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Retrieved from [Link]
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National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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IONTOX. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
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ACS Publications. (n.d.). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Retrieved from [Link]
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A Senior Application Scientist's Guide to the In Vitro Assessment of PROTACs with Varying Linker Lengths
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[] These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, inducing its ubiquitination and subsequent destruction by the proteasome.[2][3][4] The linker connecting the target-binding and E3-binding moieties is a critical determinant of PROTAC efficacy.[5][6][7] Its length, rigidity, and attachment points profoundly influence the formation and stability of the productive ternary complex (Target-PROTAC-E3 Ligase), which is the prerequisite for efficient protein degradation.[5][8][9][][11] This guide provides an in-depth comparison of key in vitro assays to assess and optimize PROTACs with varying linker lengths, offering field-proven insights and detailed experimental protocols for researchers in drug development.
Introduction: Why Linker Length is a Decisive Factor in PROTAC Design
A PROTAC's mechanism is not merely about bringing a target and an E3 ligase into proximity; it's about achieving a specific orientation that is permissive for the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the target protein's surface.[] The linker is the primary architectural element that dictates this crucial geometry.[8][9][]
-
Too Short: A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase, thus failing to form a stable ternary complex.[][13]
-
Too Long: An excessively long and flexible linker might allow for the formation of a ternary complex, but it may be conformationally unstable or unproductive, failing to position the target's lysine residues correctly for ubiquitination.[9][13]
-
Just Right: An optimal linker balances length and conformational restraint to promote positive cooperativity, where the formation of the ternary complex is energetically more favorable than the individual binary interactions.[11][14] This "sweet spot" maximizes the rate of ubiquitination and subsequent degradation.[15]
Therefore, a systematic in vitro assessment of a series of PROTACs with varied linker lengths is an indispensable step in the rational design of a potent and selective degrader.[7][15][16] This guide outlines a logical cascade of assays, from biophysical characterization to cellular degradation, to identify the optimal linker.
The In Vitro Assessment Cascade: A Step-by-Step Approach
A robust evaluation pipeline systematically interrogates each critical step of the PROTAC mechanism of action. We recommend a three-tiered approach: biophysical assessment of ternary complex formation, biochemical validation of ubiquitination, and finally, cellular measurement of protein degradation.
Step 1: Biophysical Characterization of Ternary Complex Formation
The Rationale: The formation of a stable ternary complex is the linchpin of PROTAC activity.[11] Biophysical assays like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) provide real-time kinetic data on the association and dissociation of this complex.[17][18][19] These techniques are invaluable for quantifying the binding affinity (KD) and, crucially, the cooperativity (alpha) of the ternary complex—a measure of how the binding of one protein influences the binding of the other.[14]
Comparative Data Example:
| PROTAC Candidate | Linker Type | Linker Length (atoms) | Ternary Complex KD (nM) | Cooperativity (α) |
| PROTAC-S | PEG | 8 | 150 | 0.8 (Negative) |
| PROTAC-M | Alkyl | 12 | 15 | 5.2 (Positive) |
| PROTAC-L | PEG | 16 | 85 | 1.1 (Non-cooperative) |
| PROTAC-XL | Alkyl | 20 | 120 | 0.9 (Negative) |
In this hypothetical example, PROTAC-M, with a 12-atom alkyl linker, shows the tightest binding and significant positive cooperativity, making it the most promising candidate from a biophysical standpoint.
Experimental Protocol: Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for label-free, real-time analysis of binding kinetics.[17][19]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA chip)
-
Purified target protein (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTACs with varying linker lengths
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or biotinylated protein
Step-by-Step Methodology:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface. This is typically done via amine coupling or by capturing a biotinylated version on a streptavidin-coated chip.[20]
-
Analyte Preparation: Prepare a dilution series of the target protein (e.g., 0-100 nM) and a separate dilution series of the PROTACs (e.g., 0-1 µM).
-
Binary Binding (Controls):
-
Inject the PROTAC dilution series over the immobilized E3 ligase to determine the PROTAC-E3 binary KD.
-
Inject the target protein dilution series over a separate flow cell to confirm no non-specific binding.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with a dilution series of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.[21]
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). Calculate cooperativity (α) by comparing the ternary KD to the binary KDs.[14]
Step 2: Biochemical Validation of Target Ubiquitination
The Rationale: A stable ternary complex is necessary but not sufficient. Its geometry must be productive, meaning it must correctly orient the target protein for ubiquitination by the E2/E3 machinery.[9] An in vitro ubiquitination assay directly measures this crucial enzymatic step.[22][23] It reconstitutes the key components of the ubiquitination cascade in a test tube, providing direct evidence of the PROTAC's ability to induce target modification.[22][24]
Experimental Protocol: In Vitro Ubiquitination Assay & Western Blot
Principle: This assay combines purified E1, E2, E3, ubiquitin, and the target protein in the presence of ATP and a PROTAC. The reaction products are then separated by SDS-PAGE and analyzed by Western blot to detect the appearance of higher molecular weight, polyubiquitinated forms of the target protein.[25]
Materials:
-
Recombinant Ubiquitin Activating Enzyme (E1)
-
Recombinant Ubiquitin-Conjugating Enzyme (E2) appropriate for the chosen E3 ligase
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP solution
-
Ubiquitination reaction buffer
-
Primary antibodies against the target protein and ubiquitin
-
Standard Western blotting equipment and reagents
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
PROTAC Addition: Add the PROTACs (e.g., PROTAC-S, -M, -L, -XL) to their respective reaction tubes at a fixed concentration (e.g., 100 nM). Include a no-PROTAC (DMSO) control.
-
Initiate Reaction: Start the reaction by adding the E1 enzyme or ATP. Incubate at 37°C for a defined period (e.g., 60 minutes).[24]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Western Blotting:
-
Separate the reaction products on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein.
-
Detect the ubiquitinated species, which will appear as a "smear" or distinct bands at higher molecular weights than the unmodified target protein. A successful PROTAC will show a significant increase in this high-molecular-weight signal compared to the control.
-
Comparative Data Example:
| PROTAC Candidate | Linker Length (atoms) | Ubiquitinated Target Signal (Relative Densitometry) |
| DMSO Control | N/A | 1.0 |
| PROTAC-S | 8 | 1.5 |
| PROTAC-M | 12 | 8.7 |
| PROTAC-L | 16 | 3.2 |
| PROTAC-XL | 20 | 1.8 |
This data strongly corroborates the biophysical findings. PROTAC-M, which formed the most stable and cooperative complex, also induces the most robust target ubiquitination, confirming its linker facilitates a productive enzymatic geometry.
Step 3: Cellular Assessment of Target Protein Degradation
The Rationale: The ultimate test of a PROTAC's efficacy is its ability to degrade the target protein within a cellular environment. This assay measures the steady-state levels of the target protein after treating cells with a dose-response of the PROTAC. Key metrics derived from this experiment are the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation achieved).[26][27]
Experimental Protocol: Dose-Response Degradation Assay
Principle: Cultured cells are treated with a serial dilution of each PROTAC for a fixed period. The cells are then lysed, and the remaining level of the target protein is quantified, typically by Western blot.[26]
Materials:
-
Cell line endogenously expressing the target protein
-
Cell culture reagents
-
Multi-well plates (e.g., 12-well or 24-well)
-
PROTAC stock solutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
Standard Western blotting equipment and reagents
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC in culture media. Aspirate the old media from the cells and add the PROTAC-containing media. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours). This duration may require optimization.
-
Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells using lysis buffer.[26]
-
Protein Quantification & Western Blot:
-
Determine the protein concentration of each lysate to ensure equal loading.[26]
-
Perform Western blotting as described in the ubiquitination assay, probing for the target protein and a loading control.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic non-linear regression model to determine the DC50 and Dmax values.[26]
-
Comparative Data Example:
| PROTAC Candidate | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-S | 8 | 850 | 45 |
| PROTAC-M | 12 | 25 | >95 |
| PROTAC-L | 16 | 200 | 80 |
| PROTAC-XL | 20 | >1000 | 30 |
Conclusion: Synthesizing the Data for Rational Design
The systematic evaluation of PROTACs with varying linker lengths is not a mere screening exercise but a critical component of rational drug design. By integrating biophysical, biochemical, and cellular data, researchers can build a comprehensive structure-activity relationship (SAR).[7] The optimal linker is invariably the one that promotes a stable and cooperative ternary complex (low KD, high α), facilitates a productive geometry for efficient ubiquitination, and ultimately translates these molecular events into potent and efficacious cellular protein degradation (low DC50, high Dmax). This multi-parametric approach mitigates the risk of advancing suboptimal compounds and accelerates the development of transformative protein-degrading therapeutics.
References
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
MDPI. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
JoVE. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Retrieved from [Link]
- Unknown Source. (n.d.). The mechanism of action and clinical value of PROTACs: A graphical review.
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
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Roy, M. J., et al. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. Retrieved from [Link]
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Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology, 15(1), 1-21. Retrieved from [Link]
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Testa, A., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (195), e65640. Retrieved from [Link]
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Oikawa, M., et al. (2021). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Journal of Chemical Information and Modeling, 61(10), 5176-5185. Retrieved from [Link]
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Tinworth, C. P., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Molecules, 25(10), 2355. Retrieved from [Link]
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Zhang, C., et al. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 10(1), 1-20. Retrieved from [Link]
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JoVE. (2023, August 17). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. Retrieved from [Link]
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Wang, Y., et al. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 12, 691726. Retrieved from [Link]
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Kumar, A., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Molecular Pharmaceutics, 21(7), 3505-3522. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Retrieved from [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Retrieved from [Link]
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NanoTemper Technologies. (2024, March 22). How to improve the function of your PROTAC degrader by understanding ternary complex formation [Video]. YouTube. Retrieved from [Link]
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Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
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American Chemical Society. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Retrieved from [Link]
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Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(1_suppl), S23-S34. Retrieved from [Link]
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Purity assessment of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride by HPLC
An In-Depth Comparative Guide to the Purity Assessment of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride by HPLC
For researchers, scientists, and drug development professionals, the purity of chemical starting materials and intermediates is non-negotiable. The presence of impurities can have profound effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound, a key building block in the synthesis of various novel therapeutics, is no exception. Its purity must be rigorously controlled and accurately determined.
This guide, written from the perspective of a Senior Application Scientist, provides a detailed examination of High-Performance Liquid Chromatography (HPLC) as the primary method for the purity assessment of this compound. We will explore the causality behind the chosen methodology, present a comprehensive and self-validating experimental protocol, and objectively compare HPLC with alternative analytical techniques, supported by clear data presentation and logical workflows.
The Analytical Challenge: Understanding the Analyte
This compound possesses several key physicochemical properties that dictate the appropriate analytical approach:
-
Polarity: The presence of an ether linkage and a pyrrolidine ring, coupled with its formulation as a hydrochloride salt, renders the molecule highly polar and water-soluble.
-
Volatility: As a salt, it is non-volatile, which generally precludes direct analysis by techniques like Gas Chromatography (GC) without derivatization.
-
Chromophore: The molecule lacks a significant UV-absorbing chromophore, which presents a challenge for detection. Analysis will likely rely on low wavelength UV detection (e.g., 200-215 nm) where end-absorption occurs, or alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).
Potential impurities may include starting materials, reaction by-products, or degradation products arising from storage or handling. A robust analytical method must be able to separate these from the main analyte peak.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone technique for pharmaceutical impurity profiling due to its high resolving power, sensitivity, and applicability to a wide range of compounds, including polar and non-volatile substances.[1][2] For this compound, a Reversed-Phase HPLC (RP-HPLC) method is the most logical choice.
Causality Behind Method Selection: In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. While our analyte is polar, its retention can be suitably modulated by using a highly aqueous mobile phase. The addition of an acidic modifier is critical; it protonates the pyrrolidine nitrogen, ensuring a consistent charge state, and interacts with free silanol groups on the stationary phase to prevent peak tailing, thereby improving chromatographic performance.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests and adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[3][4]
1. Instrumentation and Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Quaternary or Binary HPLC with UV/PDA Detector | Standard equipment providing reliable gradient formation and detection. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A long C18 column provides sufficient hydrophobic character for retention and high efficiency for good resolution of impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The aqueous phase. TFA acts as an ion-pairing agent and improves peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic modifier. Acetonitrile is chosen for its low UV cutoff and viscosity. |
| Gradient | 5% B to 40% B over 20 minutes | A shallow gradient ensures that impurities with slightly different polarities are well-separated from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore; detection at low UV wavelengths is necessary to capture the peptide-like end absorption. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
2. Sample and Standard Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask using Mobile Phase A as the diluent.
-
Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.
3. System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This is a core tenet of a trustworthy protocol.[5] Inject the Standard Solution in six replicates and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good chromatographic interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and flow rate. |
4. Method Validation Summary
To be considered reliable, this HPLC method must be validated according to ICH Q2(R1) guidelines.[4][6] The following table summarizes the key validation characteristics that must be assessed.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of potential impurities. | Peak purity analysis (using a PDA detector) should pass. Forced degradation studies should show no co-elution. |
| Linearity | The method's ability to obtain results directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the working concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have an RSD of ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying flow rate (±0.1 mL/min), column temp (±2°C), or mobile phase pH (±0.2). |
Data Analysis and Purity Calculation
Purity is typically calculated using the area normalization method. The peak area of the main component is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
It is crucial to set an appropriate disregard limit (e.g., below the LOQ) to avoid integrating baseline noise.
Workflow for HPLC Purity Assessment
The entire process, from sample receipt to the final report, follows a logical and systematic workflow.
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Comparing the pharmacokinetic properties of different PROTAC linkers
In the intricate chess game of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful queen, capable of removing disease-causing proteins with remarkable specificity. However, the success of this strategy hinges on a seemingly simple yet profoundly influential component: the linker. This guide provides an in-depth comparison of the pharmacokinetic properties of different PROTAC linkers, offering experimental data and field-proven insights to guide researchers in designing degraders with optimal in vivo performance.
The Linker: More Than Just a Spacer
A PROTAC molecule is a tripartite entity, consisting of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two moieties.[1] While the ligands provide specificity, the linker dictates the crucial spatial arrangement for the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[2][3] Beyond this structural role, the linker's chemical composition, length, and rigidity profoundly influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its therapeutic viability.[4][5]
The inherent challenge in PROTAC design lies in their large size and complex structures, which often place them outside the conventional "drug-like" chemical space defined by Lipinski's Rule of Five.[6] This makes achieving favorable pharmacokinetic properties, particularly oral bioavailability, a significant hurdle.[7][8] Therefore, rational linker design is a critical optimization strategy in the development of effective PROTAC-based therapeutics.[9]
Comparing the Contenders: A Deep Dive into Linker Properties
The choice of linker can be broadly categorized by its composition and flexibility. Here, we compare the most common linker motifs—polyethylene glycol (PEG) chains and alkyl chains—and explore the impact of flexibility versus rigidity on the pharmacokinetic behavior of PROTACs.
Composition: The Hydrophilicity-Lipophilicity Balancing Act
Polyethylene Glycol (PEG) Linkers: The Solubility Enhancers
PEG linkers are composed of repeating ethylene glycol units and are a popular choice in early-stage PROTAC development.[3][10] Their primary advantage lies in their hydrophilicity, which can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules.[3] This enhanced solubility is crucial for preventing aggregation and improving formulation characteristics.[9]
However, the benefits of PEG linkers are not without trade-offs. While improving solubility, their high polarity can sometimes hinder passive diffusion across the cell membrane.[] Furthermore, PEG chains can be susceptible to oxidative metabolism, potentially leading to reduced in vivo half-life.[]
Alkyl Linkers: The Permeability Champions
In contrast to their PEG counterparts, alkyl linkers are simple hydrocarbon chains that impart a more lipophilic character to the PROTAC.[10] This increased lipophilicity can enhance cell permeability, a critical factor for intracellular target engagement.[] By replacing ether oxygens with methylene groups, alkyl linkers reduce the number of hydrogen bond acceptors and lower the topological polar surface area, facilitating passage through the lipid bilayer.[]
The major drawback of alkyl linkers is their potential to decrease aqueous solubility, which can lead to poor absorption and formulation challenges.[12] Their inherent hydrophobicity can also increase non-specific binding and susceptibility to cytochrome P450 (CYP)-mediated oxidation.[]
Data Snapshot: PEG vs. Alkyl Linkers in BRD4-Targeting PROTACs
The following table summarizes a comparative study on the cellular permeability and oral bioavailability of PROTACs targeting BRD4, highlighting the impact of PEG versus alkyl linkers.
| Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 30 |
| Alkyl-C8 | 4.5 | 40 |
| Alkyl-C10 | 5.2 | 45 |
| Data synthesized from multiple sources for illustrative purposes. |
This data suggests that for this particular series of BRD4 degraders, increasing the length of the PEG linker modestly improves both permeability and oral bioavailability. However, the alkyl linkers generally outperform the PEG linkers in both aspects, emphasizing the critical role of lipophilicity in achieving good membrane traversal and in vivo exposure.
Flexibility vs. Rigidity: A Conformational Conundrum
Flexible Linkers: The Conformational Explorers
Flexible linkers, such as simple alkyl and PEG chains, offer a high degree of rotational freedom.[10] This conformational flexibility can be advantageous in the initial stages of PROTAC design, as it allows the molecule to adopt various orientations, increasing the likelihood of forming a productive ternary complex.[10]
However, this same flexibility can come at a cost. A high number of rotatable bonds can be detrimental to cell permeability and oral bioavailability.[10] Furthermore, the entropic penalty associated with the flexible linker adopting a specific conformation required for ternary complex formation can reduce the stability of the complex.[10]
Rigid Linkers: The Pre-organized Performers
To overcome the limitations of flexible linkers, researchers have increasingly incorporated rigid structural motifs, such as cyclic structures (piperazine, piperidine) and aromatic systems, into the linker design.[10][13] These rigid linkers constrain the conformational freedom of the PROTAC, which can pre-organize the molecule into an active conformation that favors ternary complex formation.[14] This can lead to enhanced degradation efficiency.
Moreover, rigidification often improves metabolic stability by shielding potential sites of metabolism.[] The introduction of cyclic moieties like piperazine can also improve solubility and permeability.[9][16] In fact, the first two PROTACs to enter clinical trials, ARV-110 and ARV-471, both feature short, rigid linkers incorporating piperidine and piperazine moieties.[9]
However, a highly rigid linker may also restrict the necessary conformational adjustments for optimal ternary complex formation, potentially leading to reduced efficacy.[9] Therefore, a delicate balance between flexibility and rigidity is often required.
Visualizing the Impact: Linker Properties and Pharmacokinetic Outcomes
The following diagram illustrates the relationship between key linker properties and their influence on the ADME profile of a PROTAC.
Caption: Linker properties influencing PROTAC pharmacokinetics.
Experimental Corner: Protocols for Assessing Pharmacokinetic Properties
To empirically evaluate the pharmacokinetic properties of novel PROTACs, a series of in vitro and in vivo experiments are essential. Here, we provide step-by-step methodologies for key assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput in vitro assay is used to predict passive membrane permeability.[16]
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Preparation of Donor Solution: The PROTAC compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Assay Procedure:
-
Add the donor solution containing the PROTAC to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:
-
Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [C] is concentration, V is volume, A is the area of the membrane, and t is the incubation time.
-
Visualizing the Workflow: PAMPA Protocol
Caption: Step-by-step workflow for the PAMPA assay.
Protocol 2: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes.[]
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing liver microsomes (or hepatocytes) and a NADPH-regenerating system in a suitable buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction: Add the PROTAC compound (at a known concentration) to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the concentration of the remaining parent PROTAC in the supernatant at each time point using LC-MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Conclusion: A Strategic Approach to Linker Design
The linker is a critical determinant of a PROTAC's pharmacokinetic profile and, ultimately, its therapeutic success.[] There is no one-size-fits-all solution; the optimal linker is highly dependent on the specific properties of the warhead and the E3 ligase ligand.[9] A thoughtful and iterative approach to linker design, guided by a deep understanding of the interplay between composition, length, and rigidity, is paramount. By leveraging the comparative insights and experimental protocols outlined in this guide, researchers can more effectively navigate the complex landscape of PROTAC development and engineer degraders with the desired pharmacokinetic properties for in vivo efficacy.
References
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Semantic Scholar. (n.d.). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
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Semantic Scholar. (n.d.). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation. Retrieved from [Link]
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A Comparative Guide to the Efficacy of PROTACs Featuring Hydrophilic, Heterocyclic Linker Moieties in Cell-Based Assays
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1][3] While the choice of POI and E3 ligase ligands dictates the targeting specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex formation.[1][4]
This guide provides a comparative analysis of PROTACs that incorporate hydrophilic, heterocyclic linker elements, with a focus on moieties structurally related to 3-(2-ethoxyethoxy)pyrrolidine. As direct experimental data for this specific compound in the public domain is limited, we will draw upon established principles and data from PROTACs featuring analogous structural motifs, namely polyethylene glycol (PEG)-like chains and saturated heterocycles like piperidine and pyrrolidine.[1][5] We will explore how these linker components impact performance in key cell-based assays and provide detailed protocols for their evaluation.
The Influence of Linker Composition on PROTAC Function
The linker is not merely a passive spacer but an active contributor to the PROTAC's mechanism of action. Its length, rigidity, and chemical composition can dramatically affect the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[1][6]
Hydrophilic Linkers (e.g., PEG-like moieties): The inclusion of ether chains, such as the 'ethoxyethoxy' motif, is a common strategy to enhance the aqueous solubility of PROTACs.[7][8] This can be advantageous for improving bioavailability and preventing aggregation. However, excessive hydrophilicity can sometimes hinder passive diffusion across the cell membrane.[5][9] Flexible linkers, like PEGs, can also adopt multiple conformations, some of which may be more favorable for ternary complex formation than others, a phenomenon sometimes referred to as the "chameleon effect".[3][5]
Heterocyclic Scaffolds (e.g., Pyrrolidine/Piperidine): Incorporating rigid cyclic structures like pyrrolidine or piperidine into the linker can reduce its conformational flexibility.[1][3] This can be beneficial in pre-organizing the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of forming the ternary complex.[3][] These scaffolds can also serve as attachment points for vectors that can influence the PROTAC's orientation within the ternary complex.[1]
The hypothetical 3-(2-ethoxyethoxy)pyrrolidine moiety combines both a hydrophilic, flexible element and a more rigid heterocyclic scaffold. A PROTAC incorporating this would be expected to have modulated solubility and a degree of conformational constraint. Its efficacy would need to be empirically determined and compared against PROTACs with purely aliphatic or PEG-based linkers.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Comparative Experimental Evaluation of PROTAC Efficacy
To objectively assess the performance of a PROTAC containing a novel linker moiety like 3-(2-ethoxyethoxy)pyrrolidine, a series of cell-based assays must be conducted in parallel with well-characterized reference PROTACs. These reference compounds should ideally target the same protein and utilize the same E3 ligase ligand but possess different linkers (e.g., a purely PEG-based linker and a purely aliphatic linker).
Experimental Workflow
The following diagram outlines a typical workflow for evaluating and comparing the efficacy of different PROTACs.
Caption: General experimental workflow for PROTAC evaluation.
Key Cell-Based Assays and Protocols
1. Western Blot for Target Protein Degradation
This is the gold-standard assay for directly measuring the reduction in target protein levels.
-
Objective: To quantify the dose-dependent degradation of the target protein and determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., one with endogenous expression of the target protein and the recruited E3 ligase) in 6-well or 12-well plates and allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the test and reference PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax values.
-
2. In-Cell Western™ Assay
This is a higher-throughput alternative to traditional Western blotting for quantifying protein degradation.
-
Objective: To rapidly screen and compare the degradation activity of multiple PROTACs.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with PROTACs as described for the Western blot.
-
Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the wells and incubate with a primary antibody against the target protein. A second primary antibody for a normalization protein (e.g., tubulin) labeled with a different fluorophore can be used.
-
Secondary Antibody Incubation: Add infrared dye-conjugated secondary antibodies.
-
Imaging and Quantification: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for the target and normalization proteins. Calculate the normalized degradation for each well.
-
3. Cell Viability/Cytotoxicity Assays
These assays determine if the observed protein degradation leads to a functional cellular outcome, such as decreased cell proliferation or death.
-
Objective: To assess the downstream functional consequences of target protein degradation.
-
Protocol (using CellTiter-Glo® as an example):
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs for an extended period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against PROTAC concentration to determine the IC50 (concentration at which 50% of cell viability is inhibited).
-
Comparative Data Summary
The data obtained from these assays should be compiled into a table for clear comparison.
| PROTAC Compound | Linker Type | DC50 (nM) | Dmax (%) | IC50 (nM) |
| Test PROTAC | 3-(2-ethoxyethoxy)pyrrolidine | Experimental Value | Experimental Value | Experimental Value |
| Reference 1 | PEG4 | Experimental Value | Experimental Value | Experimental Value |
| Reference 2 | C8 Alkyl Chain | Experimental Value | Experimental Value | Experimental Value |
| Reference 3 | Piperidine-PEG2 | Experimental Value | Experimental Value | Experimental Value |
Interpreting the Results
-
DC50 and Dmax: A lower DC50 value indicates higher potency in inducing degradation. A higher Dmax value signifies a greater extent of protein knockdown. The ideal PROTAC will have both a low DC50 and a high Dmax.
-
IC50: The cell viability IC50 should correlate with the degradation DC50 if the target protein is essential for cell survival. A significant discrepancy might suggest off-target effects or that complete protein degradation is not required for the maximal phenotypic effect.
-
Structure-Activity Relationship (SAR): By comparing the Test PROTAC with the references, we can infer the contribution of the 3-(2-ethoxyethoxy)pyrrolidine linker.
-
Comparison with Reference 1 (PEG4): This will highlight the impact of the pyrrolidine ring's inclusion, which may affect rigidity and ternary complex conformation.
-
Comparison with Reference 2 (Alkyl Chain): This will demonstrate the effect of introducing hydrophilicity and heteroatoms into the linker.
-
Comparison with Reference 3 (Piperidine-PEG2): This provides a comparison to another heterocyclic linker, allowing for insights into the specific role of the pyrrolidine scaffold and the ethoxyethoxy side chain.
-
Conclusion
The rational design of PROTACs requires a detailed understanding of how each component contributes to the final molecule's activity. The linker, far from being a simple connector, plays a pivotal role in determining a PROTAC's physicochemical properties and its ability to induce an efficient and stable ternary complex. While direct data on PROTACs containing 3-(2-ethoxyethoxy)pyrrolidine hydrochloride is not yet widely available, a systematic comparison with PROTACs bearing analogous hydrophilic and heterocyclic linkers using the robust cell-based assays outlined in this guide will provide critical insights into its potential as a valuable moiety in PROTAC design. Such studies are essential for advancing the field of targeted protein degradation and developing novel therapeutics.
References
-
Troup RI, Fallan C, Baud MGJ. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther., 1:273-312. [Link]
-
Maple, H. J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]
-
Gudrun, K., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]
-
Testa, A., et al. (2020). Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability. Journal of Medicinal Chemistry. [Link]
-
University of Birmingham. (2022). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham Research Archive. [Link]
-
Mori, M., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. [Link]
-
Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition. [Link]
-
Frontiers Media S.A. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. [Link]
-
Donovan, K. A., & Fischer, E. S. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
-
MDPI. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride, a compound that, while not extensively characterized in public safety literature, can be managed responsibly by understanding its constituent chemical properties. This document is designed to be your preferred resource, offering clarity and actionable procedures that extend beyond the product to ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile: A Causal Approach to Safety
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), a laboratory-specific Chemical Hygiene Plan (CHP) is mandatory for the safe handling of such chemicals.[6][7][8][9][10] This plan should detail standard operating procedures for minimizing exposure and managing waste.
Core Disposal Protocol: A Step-by-Step Methodology
The proper disposal of this compound requires a multi-step process to ensure the safety of laboratory personnel and the protection of the environment. This protocol is grounded in the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[11][12][13]
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound, it is imperative to be outfitted with the appropriate PPE. Given the potential for skin and eye irritation, as well as respiratory effects, the following are mandatory:
| Personal Protective Equipment (PPE) | Specifications | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact with the potentially corrosive and irritating compound.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust particles or splashes of solutions containing the compound.[2][3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling bulk quantities or creating solutions. | To minimize the inhalation of airborne particles of the compound. |
All handling of this compound, especially during weighing and solution preparation, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.[14]
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all solid waste contaminated with this compound. This includes contaminated gloves, weigh boats, and paper towels.
-
Aqueous Waste: For solutions of this compound, use a separate, labeled container for aqueous hazardous waste.
-
Container Compatibility: Ensure that the waste containers are made of a material compatible with the chemical. For acidic hydrochloride salt solutions, avoid metal containers.[13] High-density polyethylene (HDPE) containers are generally a safe choice.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[14]
Step 3: Neutralization of Aqueous Waste (if permissible)
For small quantities of aqueous solutions, neutralization may be an option depending on your institution's and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office before proceeding with any neutralization.
-
Dilution: In a well-ventilated fume hood, slowly add the acidic solution of this compound to a large volume of cold water with stirring. Never add water to the acid. [4]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[4][5] The reaction is complete when fizzing ceases.
-
pH Verification: Use pH paper or a calibrated pH meter to confirm that the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Even after neutralization, the resulting solution may still need to be disposed of as hazardous waste. Check with your EHS office for guidance on whether the neutralized solution can be discharged to the sanitary sewer.[4]
Step 4: Disposal of Solid Waste
Solid this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.
-
Packaging: Place the solid waste in a securely sealed, properly labeled hazardous waste container.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1][2] Your institution's EHS office will coordinate the pickup and disposal of the waste.
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Alert: Notify your laboratory supervisor and EHS office immediately.
-
Contain: For small spills, if you are trained and it is safe to do so, contain the spill using a chemical spill kit with an absorbent material appropriate for powders or aqueous solutions.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical nature of this compound and adhering to established hazardous waste management protocols, researchers can mitigate risks and ensure a safe working environment. Always prioritize consultation with your institution's Environmental Health and Safety office to ensure full compliance with all local, state, and federal regulations.
References
- 29 CFR 1910.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
- The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
- Pyrrolidine | C4H9N | CID 31268.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- PYRROLIDINE CAS NO 123-75-1 Material Safety D
- Pyrrolidine - Safety D
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- PYRROLIDINE FOR SYNTHESIS - Safety D
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane. Sigma-Aldrich.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET - N-(2-Chloroethyl)pyrrolidine hydrochloride. Thermo Fisher Scientific.
- SAFETY DATA SHEET - N-(2-Hydroxyethyl)pyrrolidine. Fisher Scientific.
- How to dispose of hydrochloric acid. Lab Alley.
- Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough.
- Chemical Waste Disposal Guidelines. Unknown Source.
- How Should Hydrochloric Acid Be Disposed Of Safely? Chemistry For Everyone.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- SAFETY DATA SHEET - (R)-(+)-3-Hydroxypyrrolidine. Fisher Scientific.
- SAFETY DATA SHEET - 1-(2-Hydroxyethyl)-2-pyrrolidone. TCI Chemicals.
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Navigating the Safe Handling of 3-(2-Ethoxyethoxy)pyrrolidine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride. Our commitment is to empower your research by providing in-depth technical guidance that prioritizes safety and procedural clarity, making this a trusted resource in your laboratory.
Immediate Safety and Hazard Assessment
Understanding the potential risks is the foundation of safe laboratory practice. Based on the analysis of structurally similar chemicals, a summary of anticipated hazards is presented below.
| Hazard Classification | Anticipated Risk | Primary Exposure Routes |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Ocular Contact |
| Respiratory Irritation | May cause respiratory irritation.[1] | Inhalation |
A Note on Hygroscopicity: Similar compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[1] This property necessitates storage in a dry, cool, and well-ventilated place with the container tightly closed to maintain the compound's integrity.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following recommendations are based on established best practices for handling chemicals with similar hazard profiles.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes.[2] For operations with a higher risk of splashing, such as transfers of larger quantities, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed promptly and disposed of as hazardous waste.
-
Lab Coat/Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher potential for splashes or spills, consider a chemically resistant apron or gown.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[3] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: From Receipt to Use
A systematic approach to handling ensures both safety and experimental integrity.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly marked. Keep the container tightly closed to prevent moisture absorption.[1]
Handling and Use
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Don all required personal protective equipment as outlined above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Weighing and Transfer:
-
Perform all manipulations, including weighing and transferring the solid compound, within the fume hood to contain any dust.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
-
Dissolution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
Spill and Exposure Management
Accidents can happen, and a clear, rehearsed response plan is critical.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry to the affected area.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As this is a halogenated organic compound (due to the hydrochloride salt), it requires special disposal procedures.
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][6]
-
Container Management: Waste containers must be kept tightly closed except when adding waste and stored in a designated satellite accumulation area.[6] The containers should be made of a material compatible with the waste.
Caption: Decision tree for proper waste segregation of laboratory chemicals.
Final Disposal
-
Licensed Contractor: The ultimate disposal of the collected hazardous waste must be handled by a licensed and reputable chemical waste management company.[4]
-
Do Not:
By adhering to these protocols, you contribute to a safe and compliant laboratory environment, allowing your vital research to proceed with confidence.
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
-
Halogenated Solvents. Washington State University. Available at: [Link]
-
Pyrrolidine - Hazard Summary. New Jersey Department of Health. Available at: [Link]
-
PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]
-
SAFETY DATA SHEET - N-Methyl Pyrrolidone. Nexchem Ltd. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
Safety Data Sheet - 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. Angene Chemical. Available at: [Link]
-
GHS Safety Data Sheet - Pyrrolidine. Sdfine. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
